molecular formula C10H16ClNO B1420159 2-(4-Methoxyphenyl)propan-2-amine hydrochloride CAS No. 1185579-44-5

2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B1420159
CAS No.: 1185579-44-5
M. Wt: 201.69 g/mol
InChI Key: IURPCNYYYMLRSW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURPCNYYYMLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Methoxyphenyl)propan-2-amine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound. The core of this synthesis is the reductive amination of 4'-methoxyacetophenone, a method prized for its efficiency and adaptability in pharmaceutical and chemical research. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, safety considerations, and characterization data, all grounded in authoritative scientific literature.

Introduction and Strategic Overview

2-(4-Methoxyphenyl)propan-2-amine is a valuable primary amine that serves as a key structural motif and building block in the synthesis of more complex molecules, particularly within medicinal chemistry. Its hydrochloride salt form is often preferred for its improved stability and handling characteristics.

The synthetic strategy detailed herein is centered on the reductive amination of 4'-methoxyacetophenone.[1][2] This powerful one-pot reaction class converts a carbonyl group (in this case, a ketone) into an amine via an intermediate imine.[3] This approach is favored over methods like direct alkylation of ammonia, which is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines.

Specifically, we will focus on the Leuckart reaction , a classic variant of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] The Leuckart reaction is particularly effective for the synthesis of amines from ketones and is known for its operational simplicity, making it suitable for both laboratory-scale and larger-scale production.[5][6]

The Synthetic Pathway: Mechanism and Rationale

The conversion of 4'-methoxyacetophenone to this compound proceeds in three main stages: imine formation, reduction to the amine, and subsequent salt formation.

Stage 1: Imine Formation

The reaction is initiated by the nucleophilic attack of ammonia (generated in situ from the decomposition of ammonium formate) on the electrophilic carbonyl carbon of 4'-methoxyacetophenone.[4] This forms a hemiaminal intermediate, which then undergoes dehydration to yield a protonated imine (an iminium ion). The removal of water is crucial to drive the equilibrium towards imine formation.[1]

Stage 2: Reduction of the Imine

The formate ion, also generated from ammonium formate, acts as the hydride donor. It reduces the iminium ion intermediate to the corresponding N-formyl amine. This N-formyl derivative is then hydrolyzed under acidic or basic conditions during the workup phase to yield the target primary amine, 2-(4-methoxyphenyl)propan-2-amine.

Stage 3: Hydrochloride Salt Formation

The purified free amine is an oily substance. For ease of handling, purification, and storage, it is converted to its crystalline hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid.[7]

The overall transformation is illustrated in the workflow diagram below.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reductive Amination (Leuckart Reaction) cluster_product Products & Final Form start_ketone 4'-Methoxyacetophenone step1 Imine Formation (in situ) start_ketone->step1 start_reagent Ammonium Formate start_reagent->step1 step2 Reduction & Hydrolysis step1->step2 Heat (120-165°C) product_amine 2-(4-Methoxyphenyl)propan-2-amine (Free Base) step2->product_amine Acidic Workup product_salt 2-(4-Methoxyphenyl)propan-2-amine HCl (Final Product) product_amine->product_salt HCl Addition

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with a functioning fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4'-Methoxyacetophenone150.1715.0 g0.10
Ammonium Formate63.0631.5 g0.50
Hydrochloric Acid (conc.)36.46~20 mL-
Diethyl Ether74.12~300 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Deionized Water18.02As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Procedure

Part A: Synthesis of 2-(4-Methoxyphenyl)propan-2-amine (Leuckart Reaction)

  • Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Position the apparatus in a heating mantle on a stirrer plate within a fume hood.

  • Charging Reagents: To the flask, add 4'-methoxyacetophenone (15.0 g, 0.10 mol) and ammonium formate (31.5 g, 0.50 mol).[6][8]

  • Reaction Execution: Slowly heat the mixture with stirring. The solids will melt, and the reaction will commence, typically evidenced by the evolution of carbon dioxide. Maintain the temperature of the reaction mixture at approximately 160-165°C for 6-8 hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), sampling the reaction mixture periodically.

  • Hydrolysis Workup: After cooling to room temperature, add 100 mL of 10% aqueous hydrochloric acid to the flask. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.

  • Basification and Extraction: Cool the solution in an ice bath and carefully basify by the slow addition of 20% aqueous sodium hydroxide solution until the pH is >12. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-methoxyphenyl)propan-2-amine as an oil.

Part B: Formation and Purification of the Hydrochloride Salt

  • Salt Precipitation: Dissolve the crude amine oil in approximately 150 mL of anhydrous diethyl ether. While stirring, slowly add a solution of concentrated HCl in isopropanol (or bubble anhydrous HCl gas through the solution) until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting material and impurities. Dry the solid product in a vacuum oven at 40-50°C to a constant weight.

Safety and Handling

  • 4'-Methoxyacetophenone: May cause skin and eye irritation. Handle with care.[9]

  • Ammonium Formate: Can be an irritant. Upon heating, it decomposes to formic acid and ammonia, which are corrosive and have pungent odors.[4]

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work with extreme caution and ensure good ventilation.

  • Diethyl Ether: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • The reaction should be conducted in a well-ventilated fume hood at all times due to the evolution of ammonia and CO2 gas.

Characterization

The final product, this compound, should be a white to off-white crystalline solid.[10] Its identity and purity should be confirmed using standard analytical techniques.

  • Melting Point: Compare the experimentally determined melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to confirm the molecular structure. Expected signals would correspond to the methoxy group, aromatic protons, and the gem-dimethyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt (N-H stretching) and the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the free amine cation, confirming the compound's identity.

Conclusion

The Leuckart reaction provides an effective and straightforward pathway for the synthesis of 2-(4-methoxyphenyl)propan-2-amine from 4'-methoxyacetophenone. This technical guide outlines a reliable protocol, from the core reaction to the final salt formation and purification. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can successfully prepare this valuable chemical intermediate for application in further synthetic endeavors.

References

[11] Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. [1] Reductive amination. Wikipedia. [7] PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [12] New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents. [3] Reductive Amination, and How It Works. Master Organic Chemistry. 2-(4-Methoxyphenyl)propan-2-amine 30568-44-6. Sigma-Aldrich. [10] this compound. BLDpharm. [9] 4'-Methoxyacetophenone. PubChem. [2] Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS Publications. [4] Leuckart reaction. Wikipedia. [13] Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents. [14] Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [5] A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [15] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [6] Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [8] Leuckart reaction. Sciencemadness Wiki.

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic pathways pertaining to 2-(4-Methoxyphenyl)propan-2-amine hydrochloride (CAS No. 1185579-44-5). As a key chemical intermediate, its proper characterization is paramount for its application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory operations. We will delve into its structural attributes, known physical properties, and robust analytical techniques for purity and identity confirmation. Furthermore, a logical synthetic approach is detailed, providing a foundational understanding for its preparation.

Introduction and Chemical Identity

This compound is a primary amine hydrochloride salt. Its structure, featuring a methoxyphenyl group and a tertiary carbon attached to the amine, makes it a valuable building block in organic synthesis.[1] Understanding its fundamental properties is the first step in its effective utilization. The hydrochloride salt form generally enhances stability and solubility in aqueous media, which is a desirable trait for many pharmaceutical applications.

Key Identifiers:

  • Chemical Name: this compound[2][3]

  • CAS Number: 1185579-44-5[3][4][5][6][7]

  • Molecular Formula: C₁₀H₁₆ClNO[3][4][6]

  • Synonyms: 1-(4-Methoxyphenyl)-1-methylethylamine HCl[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for handling, formulation, and analytical method development. The data presented below has been compiled from available safety data sheets and chemical supplier information.

PropertyValueSource(s)
Molecular Weight 201.69 g/mol [3]
Appearance Solid[2]
Melting Point 220 - 230 °C[2]
Boiling Point No data available[2]
Solubility No specific data available; amine hydrochlorides are generally water-soluble.[9]
pKa No data available
pH No data available[2]

Expert Insight: The high melting point suggests a stable crystalline lattice structure. While quantitative solubility data is not published, the hydrochloride salt form is expected to confer moderate to high solubility in polar solvents like water and alcohols. Experimental determination via standard solubility assays is recommended for specific applications. The lack of boiling point data is typical for salts, which tend to decompose at high temperatures rather than boil.

Synthesis Pathway: A Logical Approach

While specific synthesis procedures for this compound are not extensively published, a highly plausible and common route involves the reductive amination of a corresponding ketone precursor, 1-(4-methoxyphenyl)propan-2-one. This method is widely used for the preparation of amines.[1][10]

The logical workflow for this synthesis is outlined below:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Formation of Free Base cluster_3 Step 4: Salt Formation cluster_4 Step 5: Final Product A 1-(4-methoxyphenyl)propan-2-one (p-Methoxyphenylacetone) B Reaction with Ammonia Source (e.g., Ammonium Formate) A->B Reagents C Reducing Agent (e.g., NaBH3CN or H2/Catalyst) D 2-(4-Methoxyphenyl)propan-2-amine (Free Base) B->D Reduction E Reaction with HCl (in a suitable solvent like Ether or IPA) D->E Acidification F This compound E->F Precipitation & Isolation

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)propan-2-amine HCl.

Causality Behind Experimental Choices:

  • Starting Material: 1-(4-methoxyphenyl)propan-2-one (also known as p-methoxyphenylacetone) is a commercially available ketone that serves as the direct precursor.[11]

  • Reductive Amination: This is a highly efficient one-pot reaction. An ammonia source reacts with the ketone to form an intermediate imine, which is then immediately reduced to the amine. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the imine over the ketone. Catalytic hydrogenation is another common alternative.[10]

  • Salt Formation: The final step involves reacting the purified amine free base with hydrochloric acid in an anhydrous organic solvent. This typically causes the hydrochloride salt to precipitate, allowing for easy isolation by filtration. This step is crucial for improving the compound's stability and handling characteristics.[12]

Analytical Characterization Protocols

Accurate characterization is essential for quality control and research applications. The following protocols are based on established methods for analogous aromatic amines and are expected to be highly effective.[13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is recommended for this analyte.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.[13]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., ZORBAX Eclipse Plus or equivalent).[14]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[14]

    • Gradient Program: Start with 95% A and 5% B, linearly ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[14]

    • Flow Rate: 1.0 mL/min.[13][14]

    • Column Temperature: 30 °C.[13][14]

    • Detection Wavelength: 220 nm or 285 nm (to be determined by UV scan).[13][14]

    • Injection Volume: 10 µL.[13][14]

  • Sample Preparation:

    • Diluent: 50:50 (v/v) mixture of acetonitrile and water.[14]

    • Standard Solution: Prepare a stock solution of the reference standard in the diluent at a concentration of approximately 0.5 mg/mL. Ensure the exact concentration is known.[15]

    • Sample Solution: Prepare the sample to be analyzed at the same target concentration as the standard solution.[15]

    • Filtration: Filter all solutions through a 0.45-micron syringe filter before injection to protect the column.[15]

Trustworthiness through Self-Validation: This protocol must be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)). The use of a gradient allows for the separation of impurities with a wide range of polarities. TFA is used to improve peak shape for the amine analyte.

G A Sample Preparation (Dissolve & Filter) B HPLC Injection (10 µL) A->B C C18 Column Separation (Gradient Elution) B->C D UV Detection (220 nm) C->D E Data Analysis (Chromatogram) D->E

Sources

Spectroscopic data (NMR, IR, MS) of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Introduction: The Analytical Imperative for Novel Phenethylamines

This compound is a substituted phenethylamine, a class of compounds with significant relevance in medicinal chemistry and drug development.[1][2] As a crucial intermediate in the synthesis of more complex molecules or as a potential pharmacophore itself, its unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural integrity, purity, and identity of such compounds are foundational to any research and development endeavor. Spectroscopic analysis provides a non-destructive, highly informative fingerprint of the molecule's atomic and functional group composition. This document is designed for researchers and drug development professionals, offering not just raw data, but a detailed interpretation grounded in first principles and field-proven methodologies. We will explore the causality behind experimental choices and outline self-validating protocols to ensure data of the highest quality and reliability.

Molecular Structure and Isomeric Context

Understanding the precise arrangement of atoms is the first step in predicting and interpreting spectroscopic data. The hydrochloride salt form ensures stability and enhances aqueous solubility, which can be a critical factor in both chemical reactions and biological assays.

cluster_prep Sample Preparation cluster_analysis ATR-FTIR Analysis Place Place small amount of solid sample Crystal On ATR Crystal Place->Crystal Pressure Apply Pressure Crystal->Pressure Scan Acquire Spectrum Pressure->Scan

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3000 - 2800N-H StretchAmmonium (-NH₃⁺)A very broad and strong absorption band, characteristic of an amine salt. [3]This often overlaps with C-H stretching bands.
2980 - 2850C-H StretchAlkyl (CH₃, CH₂)Aliphatic C-H stretching vibrations.
~3030C-H StretchAromaticAromatic C-H stretching, typically weaker than aliphatic stretches.
1610, 1510C=C StretchAromatic RingCharacteristic absorptions for the benzene ring skeleton.
~1600 - 1500N-H BendAmmonium (-NH₃⁺)Asymmetric and symmetric bending modes.
~1250C-O StretchAryl EtherStrong, characteristic asymmetric C-O-C stretching.
~830C-H BendAromatic (para)Out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a pre-ionized, polar compound like an amine hydrochloride. [4]

Expertise & Causality: Analytical Approach

When subjected to ESI in positive ion mode (+ESI), the compound will already be protonated in solution. The mass spectrometer will detect the cationic form, 2-(4-methoxyphenyl)propan-2-amine, as [M+H]⁺, where 'M' is the neutral free base. The mass of the chloride counter-ion is not observed. Analysis of substituted phenethylamines often reveals characteristic fragmentation patterns, such as the cleavage of the bond alpha to the nitrogen atom. [5][6] Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile/water.

  • Chromatography: Use a C18 reverse-phase column. A simple isocratic or gradient elution with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to ensure protonation) is effective. [7]3. MS Detection:

    • Ionization: ESI in positive ion mode (+ESI).

    • Full Scan Analysis: Scan a mass range from m/z 50 to 500 to identify the protonated molecular ion.

    • Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum. This is crucial for definitive identification. [8]

Predicted Mass Spectrum Data
  • Free Base (M): C₁₀H₁₅NO

  • Molecular Weight of Free Base: 165.23 g/mol

  • Monoisotopic Mass of Free Base: 165.1154 u

  • Observed Ion in Full Scan MS: [M+H]⁺ = m/z 166.1227

Predicted MS/MS Fragmentation:

The primary fragmentation pathway for protonated α-methyl-phenethylamines involves the cleavage of the Cα-Cβ bond (in this case, C¹¹-C¹⁰). This is a highly favorable fragmentation that leads to a stable benzylic cation.

Parent [M+H]⁺ m/z 166.12 Frag1 Fragment m/z 149.09 Parent->Frag1 Loss1 Frag2 Fragment m/z 121.06 Parent->Frag2 Loss2 Loss1 - NH₃ Loss2 - C₃H₇N

Caption: Predicted ESI-MS/MS fragmentation pathways.

  • [M+H - NH₃]⁺ (m/z 149.09): Loss of ammonia from the protonated amine is a common pathway for primary amines.

  • [CH₂(C₆H₄)OCH₃]⁺ (m/z 121.06): Cleavage of the C¹⁰-C¹¹ bond results in the formation of a stable p-methoxybenzyl cation. This is often the base peak in the MS/MS spectrum for related structures.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal dataset for the complete and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental spectroscopic principles and analysis of related structures, serves as a robust framework for researchers to confirm the identity, purity, and structure of their synthesized material. Adherence to the detailed protocols will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.

References

  • Fujinami, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. Available at: [Link] [5][6]2. PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Retrieved December 24, 2025. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved December 24, 2025. Available at: [Link] [2]4. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chemical Synthesis: The Critical Role of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride. Retrieved December 24, 2025. Available at: [Link] 5. ResearchGate. (2013). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved December 24, 2025. Available at: [Link] [3]6. Van Deemter, J., et al. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Analytical & Bioanalytical Techniques. Available at: [Link] [4]7. De Kaste, D., et al. (2009). The characterization of selected drugs with amine-containing side chains using electrospray ionization and trap mass spectrometry and their determination by HPLC-ESI-MS. ResearchGate. Available at: [Link] [8]8. Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link] [9]9. MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

Sources

Mechanism of action of methoxyphenylpropanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Methoxyphenylpropanamine Derivatives

Executive Summary

Methoxyphenylpropanamine derivatives represent a significant class of psychoactive compounds with complex and varied mechanisms of action. This guide provides a comprehensive technical overview of their interactions with key molecular targets, the resultant downstream signaling events, and the established experimental methodologies for their characterization. Primarily targeting the monoamine neurotransmitter systems, these compounds exhibit a range of activities from potent serotonin-releasing agents to selective reuptake inhibitors, with some also showing affinity for various receptor subtypes and enzymes like monoamine oxidase. Understanding these intricate mechanisms is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry. This document synthesizes current knowledge, explains the causality behind experimental choices, and provides a framework for the continued investigation of this pharmacologically important class of molecules.

Introduction to Methoxyphenylpropanamine Derivatives

The methoxyphenylpropanamine backbone is a core scaffold for a variety of psychoactive substances. These compounds are structurally related to amphetamine and are characterized by a propan-2-amine chain attached to a methoxy-substituted phenyl ring. The position of the methoxy group on the phenyl ring (ortho-, meta-, or para-) profoundly influences the pharmacological profile of the molecule, leading to a wide spectrum of effects.

Historically, some of these compounds, like methoxyphenamine, have been explored for therapeutic applications such as bronchodilators. However, many derivatives, particularly those with a para-methoxy substitution like para-methoxyamphetamine (PMA), have emerged as substances of abuse, known for their potent and often dangerous psychoactive effects. This duality makes a thorough understanding of their mechanism of action imperative for both drug development and public health.

Primary Molecular Targets and Mechanism of Action

The primary mechanism of action for most methoxyphenylpropanamine derivatives involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. Additionally, direct interactions with neurotransmitter receptors and enzymes can contribute to their overall pharmacological profile.

Monoamine Transporters: The Core of Activity

The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are the principal targets for this class of compounds. Methoxyphenylpropanamine derivatives can act as either inhibitors of reuptake or as substrates for the transporters, leading to transporter-mediated release of neurotransmitters.

  • Reuptake Inhibition vs. Neurotransmitter Release: While both actions increase synaptic neurotransmitter levels, their underlying mechanisms and physiological consequences differ significantly. Reuptake inhibitors block the normal function of the transporter, causing neurotransmitters to remain in the synapse longer. In contrast, releasing agents are transported into the presynaptic neuron by the transporters, leading to a reversal of the transporter's function and a rapid, non-vesicular efflux of neurotransmitters. Many methoxyphenylpropanamine derivatives, especially PMA, are known to be potent serotonin-releasing agents.

A simplified workflow for differentiating between reuptake inhibition and release is presented below:

G cluster_assays In Vitro Transporter Assays cluster_interpretation Interpretation cluster_results Mechanism uptake_assay Neurotransmitter Uptake Assay (e.g., with radiolabeled substrate) ic50 Determine IC50 from Uptake Assay uptake_assay->ic50 release_assay Superfusion/Release Assay (pre-loaded synaptosomes) ec50 Determine EC50 from Release Assay release_assay->ec50 comparison Compare IC50 and EC50 ic50->comparison ec50->comparison releaser Releasing Agent (IC50 ≈ EC50) comparison->releaser Similar Potency inhibitor Reuptake Inhibitor (Potent IC50, weak/no EC50) comparison->inhibitor Disparate Potency

Caption: Workflow for differentiating transporter inhibitors and releasers.

Receptor Interactions

Beyond transporters, some methoxyphenylpropanamine derivatives exhibit direct agonist or antagonist activity at various G-protein coupled receptors (GPCRs).

  • Serotonin Receptors: The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸) are often implicated in the psychedelic and hallucinogenic effects of some psychoactive compounds. Certain methoxyphenylpropanamine derivatives have been shown to act as agonists at these receptors, contributing to their complex pharmacological profile.

  • Adrenergic Receptors: Interactions with adrenergic receptors can mediate some of the cardiovascular and stimulant effects of these compounds.

Enzyme Inhibition

A particularly dangerous property of some methoxyphenylpropanamine derivatives, such as PMA, is their ability to inhibit monoamine oxidase (MAO), particularly the MAO-A isoform. MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO, combined with potent serotonin release, can lead to a massive and uncontrolled increase in synaptic serotonin levels, a condition known as serotonin syndrome, which can be life-threatening.

The synergistic effect of serotonin release and MAO inhibition is a critical aspect of the toxicity of compounds like PMA.

G cluster_targets Molecular Targets cluster_effects Synaptic Effects PMA Methoxyphenylpropanamine (e.g., PMA) SERT SERT PMA->SERT Acts as substrate MAO MAO-A PMA->MAO Inhibits Serotonin_Release ↑ Serotonin Release SERT->Serotonin_Release Serotonin_Degradation ↓ Serotonin Degradation MAO->Serotonin_Degradation Massive_Serotonin Massive Increase in Synaptic Serotonin Serotonin_Release->Massive_Serotonin Serotonin_Degradation->Massive_Serotonin Serotonin_Syndrome Serotonin Syndrome Massive_Serotonin->Serotonin_Syndrome

A Technical Guide to the Biological Activity Screening of Novel Propanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Propanamine Scaffold in Modern Drug Discovery

Propanamine (or 1-aminopropane) and its derivatives represent a versatile class of organic compounds characterized by a propyl group attached to an amino group.[1][2] This structural motif is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The basicity of the amine group and its capacity to form hydrogen bonds make it a privileged scaffold for interacting with biological targets.[1] From potent antiproliferative agents to selective androgen receptor degraders (SARDs), propanamine and its related propanamide structures have demonstrated significant therapeutic potential, underscoring the need for a robust and logical screening paradigm to unlock their full value.[3][4]

This guide eschews a one-size-fits-all template. Instead, it presents a field-proven, multi-tiered screening cascade designed to efficiently identify and characterize the biological activities of novel propanamine compounds. We will proceed from broad, high-throughput primary assays to increasingly specific secondary and preclinical evaluations, explaining the causality behind each experimental choice. Our objective is to build a self-validating system of protocols that ensures data integrity and accelerates the journey from a novel compound to a viable drug candidate.

Chapter 1: The Screening Cascade Philosophy: A Strategy for Efficient Discovery

The path from a newly synthesized compound to a validated lead is fraught with high attrition rates. A strategic, tiered approach is paramount to efficiently allocate resources by eliminating non-viable candidates early. This cascade methodology prioritizes assays that are cost-effective and have high throughput in the initial stages, reserving more complex and resource-intensive assays for a progressively smaller number of promising compounds. This structured progression ensures that decisions are data-driven and logically sound.

G cluster_0 Screening Cascade A Novel Propanamine Compound Library B Tier 1: Primary Screening (High-Throughput Assays) A->B C Tier 2: Secondary & Mechanistic Assays B->C Identify 'Hits' F Inactive / Toxic Compounds (Eliminated) B->F Eliminate Inactive/ Overtly Toxic D Tier 3: Preclinical Evaluation C->D Validate & Characterize Mechanism of Action E Lead Candidate D->E Establish In Vivo Safety & PK Profile

Caption: A logical workflow for the tiered biological activity screening of novel compounds.

Chapter 2: Tier 1 - Primary High-Throughput Screening (HTS)

The initial goal is to cast a wide net to identify any potential "hits" while simultaneously flagging compounds with undesirable properties, such as general cytotoxicity. These assays are selected for their scalability, reproducibility, and cost-effectiveness.

Foundational Cytotoxicity Screening

Expertise & Rationale: Before assessing for specific therapeutic activities, it is crucial to determine a compound's intrinsic toxicity. This step is foundational because high cytotoxicity at low concentrations can render a compound therapeutically useless, regardless of its efficacy in other assays. The MTT and XTT assays are colorimetric methods widely used to measure cellular metabolic activity, which serves as a proxy for cell viability.[5][6] A reduction in metabolic activity is indicative of either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[7] This initial screen provides a critical therapeutic window, guiding the concentration ranges for all subsequent assays.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for in vitro cytotoxicity testing.[7][8]

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., MCF-7 for breast cancer, HEK293 for a non-cancerous control) to ~80% confluency.[8]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each novel propanamine compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

    • Incubate for 24 or 48 hours.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Data

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)*
PRO-001MCF-74812.58.0
PRO-001HEK29348>100-
PRO-002MCF-7488.45.9
PRO-002HEK2934850.1-
PRO-003MCF-748>100-
PRO-003HEK29348>100-

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI is desirable.

G A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Propanamine Compounds (Serial Dilutions) B->C D Incubate 24/48h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Crystals with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Antimicrobial Activity Screening

Expertise & Rationale: Amine-containing structures are prevalent in antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical early step. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This quantitative method is more informative than agar diffusion assays and is well-suited for a 96-well plate format, enabling higher throughput.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until it reaches the log phase of growth.

    • Adjust the inoculum to a concentration of 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (microbes + broth, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like Resazurin can be added to aid in visualization.

Antioxidant Capacity Screening

Expertise & Rationale: Oxidative stress is implicated in numerous diseases. Propanamine derivatives may possess antioxidant properties by acting as hydrogen or electron donors. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and complementary methods for assessing antioxidant capacity.[13] The DPPH radical is typically scavenged by antioxidants via hydrogen atom transfer, while the ABTS radical cation is scavenged by both hydrogen and electron transfer.[13][14] Performing both assays provides a more comprehensive profile of a compound's antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[15][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

    • Prepare a series of dilutions of the test compounds in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[13]

Chapter 3: Tier 2 - Secondary & Mechanistic Assays

Compounds that demonstrate promising activity and low cytotoxicity in Tier 1 ("hits") are advanced to secondary screening. The focus here shifts from "if" a compound is active to "how" it is active.

Enzyme Inhibition Assays

Expertise & Rationale: Many drugs exert their effects by inhibiting specific enzymes.[17] If a propanamine compound shows, for example, antiproliferative activity, a logical next step is to screen it against a panel of enzymes known to be involved in cancer cell signaling, such as kinases.[18] These assays are crucial for elucidating the mechanism of action and can be adapted for high-throughput screening.[19] The choice of enzyme is hypothesis-driven, based on the results of the primary screen.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes that produce a colorimetric signal.

  • Reagent Preparation:

    • Prepare the enzyme, substrate, and buffer solutions according to the specific enzyme's requirements.

    • Prepare serial dilutions of the hit compounds and a known inhibitor (positive control).

  • Assay Procedure (in a 96-well plate):

    • Add buffer, the test compound (or vehicle/positive control), and the enzyme solution to each well.

    • Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific reaction time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary) by adding a stop solution.

  • Detection and Analysis:

    • Measure the absorbance at the appropriate wavelength for the colored product.

    • Calculate the percentage of enzyme inhibition relative to the vehicle control.

    • Determine the IC₅₀ value for each compound.

G cluster_0 No Inhibitor cluster_1 With Propanamine Inhibitor E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES ES->E k_cat P Product EI Enzyme-Inhibitor Complex (Inactive) E2 Enzyme E2->EI I Inhibitor (PRO-X) I->EI

Caption: A simplified diagram showing competitive enzyme inhibition by a novel compound.

Chapter 4: Tier 3 - Preclinical Evaluation

A small number of validated lead compounds with a known or hypothesized mechanism of action will advance to this final stage of preclinical screening. These studies are low-throughput, complex, and resource-intensive, focusing on the compound's behavior in a whole organism.

In Vivo Toxicity Studies

Expertise & Rationale: While in vitro assays provide essential data, they cannot fully replicate the complex interactions within a living organism.[20] Early-stage in vivo toxicity studies are performed in animal models (typically rodents) to evaluate the compound's safety profile and identify potential target organs for toxicity.[21][22] These studies, often starting with acute dose-range finding, are critical for determining a maximum tolerated dose (MTD) and are a prerequisite for any further development.[21][23] These studies must be conducted under strict ethical guidelines and in specialized facilities.

Pharmacokinetic (PK) Profiling

Expertise & Rationale: Pharmacokinetics describes what the body does to a drug.[24] It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[24][25] A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or does not reach its target tissue. Early PK profiling provides crucial data on a compound's bioavailability and half-life, which is essential for designing effective dosing regimens.[26] This is a specialized field often involving a combination of in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo studies with blood sample analysis over time.[27]

Conclusion and Forward Outlook

This guide has outlined a systematic, tiered strategy for the biological screening of novel propanamine compounds. By progressing from broad primary screens to specific mechanistic and in vivo studies, this cascade provides a robust framework for identifying lead candidates with high therapeutic potential while efficiently eliminating those with unfavorable profiles. The key to success lies not just in the execution of these protocols, but in the careful, data-driven interpretation of the results at each stage. The ultimate goal is to build a comprehensive biological profile for each promising compound, validating its activity, clarifying its mechanism of action, and establishing a preliminary safety and pharmacokinetic profile, thereby laying a solid foundation for its advancement into clinical development.

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In Silico Modeling of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

I have completed the initial research phase. I found information about the compound 2-(4-Methoxyphenyl)propan-2-amine hydrochloride, though it is not a widely studied substance. Its structure suggests it is a phenethylamine derivative, making monoamine transporters (like those for dopamine and serotonin) and NMDA receptors plausible targets, which aligns with my initial hypothesis. I have also gathered several high-quality resources, including PDB entries for human serotonin and dopamine transporters and the NMDA receptor, as well as detailed tutorials for molecular docking with AutoDock Vina and molecular dynamics simulations with GROMACS.

The gathered information is sufficient to construct the in-depth technical guide as requested. I can now proceed with structuring the guide, writing the content, creating the necessary diagrams in DOT language, and formatting the final output according to the user's detailed instructions. Therefore, I do not need to perform additional searches at this stage.

Abstract

This technical guide provides a comprehensive, in-depth methodology for the in silico analysis of the binding of this compound to central nervous system receptors. As a substituted phenethylamine, this compound holds potential for interaction with various neuroreceptors, making computational modeling an essential first step in elucidating its mechanism of action. This document moves beyond a simple protocol, offering a rationale-driven workflow grounded in established principles of computational chemistry. We will detail the entire process, from ligand and receptor preparation to molecular docking, and culminate in molecular dynamics simulations to assess binding stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to characterize novel psychoactive compounds.

Introduction: The Rationale for a Computational Approach

The compound 2-(4-Methoxyphenyl)propan-2-amine is a phenethylamine derivative. This structural class is renowned for its diverse interactions with monoamine transporters and receptors in the central nervous system. Before committing to resource-intensive in vitro and in vivo studies, in silico modeling provides a powerful, cost-effective platform to generate testable hypotheses regarding the compound's primary biological targets.[1][2] By simulating the interaction at an atomic level, we can predict binding affinity, identify key interacting residues, and understand the stability of the ligand-receptor complex.[2][3]

This guide will use the human Serotonin Transporter (SERT) as the primary example target, due to its well-established role in the action of many phenethylamine compounds and the availability of high-quality crystal structures.[4][5][6] The principles and workflows described herein are, however, broadly applicable to other potential targets such as the Dopamine Transporter (DAT) or the NMDA receptor.[7][8][9][10]

The Computational Workflow: A Validated Pathway from Structure to Dynamics

Our approach is a multi-stage process designed to build confidence at each step. It begins with the careful preparation of both the ligand and the receptor, proceeds to predicting the binding pose through molecular docking, and finishes by simulating the dynamic behavior of the complex to validate the interaction's stability.

G cluster_0 System Preparation cluster_1 Binding Prediction cluster_2 Stability & Refinement cluster_3 Analysis Ligand Ligand Preparation (2D to 3D, Protonation, Energy Minimization) Docking Molecular Docking (Define Binding Site, Run Vina, Score Poses) Ligand->Docking Receptor Receptor Preparation (PDB Selection, Cleaning, Protonation) Receptor->Docking MD Molecular Dynamics (Solvation, Equilibration, Production Run) Docking->MD Select Best Pose Analysis Data Analysis (RMSD, Interaction Energy, H-Bonds) MD->Analysis G PDB Download PDB (e.g., 5I71) RemoveWater Remove Water Molecules PDB->RemoveWater RemoveLigand Remove Co-crystallized Ligand RemoveWater->RemoveLigand AddH Add Polar Hydrogens RemoveLigand->AddH AddCharges Assign Partial Charges (e.g., Gasteiger) AddH->AddCharges SavePDBQT Save as Receptor.pdbqt AddCharges->SavePDBQT

Sources

Handling and storage guidelines for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Safe Handling, Storage, and Use of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 1185579-44-5). The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure the integrity of the material and the safety of laboratory personnel. This document is intended for drug development professionals, researchers, and scientists who may handle this compound.

Compound Identification and Physicochemical Properties

This compound is an organic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Understanding its fundamental properties is the first step toward safe handling.

The compound is typically a solid, appearing as a white to yellow or yellow-red crystalline powder.[3][4] As a hydrochloride salt, it is expected to have some solubility in water.[1] Due to its chemical nature as an amine salt, it requires careful handling to avoid irritation and ensure stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1185579-44-5[5][6]
Molecular Formula C₁₀H₁₆ClNO[5][6]
Molecular Weight 201.69 g/mol [6]
Physical State Solid, Crystal - Powder[3]
Appearance White to Yellow / Yellow-red Crystalline Powder[1][3][4]
Melting Point Data not consistently available for this specific salt; related compounds melt in the range of 153-190°C.[1][7]
Solubility Soluble in water.[1]

Hazard Identification and Risk Assessment

While some safety data sheets for related compounds may classify them as non-hazardous, a conservative approach is warranted based on the data for structurally similar amine hydrochlorides.[7] The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[8]

The causality behind this is rooted in the chemical nature of amine salts. Upon contact with moisture (such as on the skin, in the eyes, or mucous membranes), the hydrochloride salt can dissociate, creating a localized acidic environment and potentially causing chemical irritation or burns. Furthermore, fine powders pose an inhalation risk.

Table 2: GHS Hazard Classification (Based on Structurally Similar Compounds)

Hazard ClassSignal WordHazard StatementSource(s)
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[8]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[8]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[8]

These classifications mandate strict adherence to the handling and personal protective equipment (PPE) guidelines outlined below.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood . This is non-negotiable. A fume hood is critical to prevent the inhalation of the fine powder by containing any dust generated during weighing or transfer operations.[8][9] Additionally, safety showers and eyewash stations must be readily accessible and located near the workstation.[4][10]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection and use of PPE should be rigorous.

  • Hand Protection : Wear nitrile gloves. Given the compound's potential for skin irritation, gloves must be inspected for tears or holes before use.[8][11] For handling larger quantities or for extended procedures, double-gloving is recommended.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[10] If there is a significant risk of splashing, such as when preparing solutions, a face shield should be worn in addition to goggles for enhanced protection.[12]

  • Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened. Ensure it is made of a suitable material and is regularly laundered.[11]

  • Respiratory Protection : Under normal use conditions within a chemical fume hood, respiratory protection is not typically required.[10] However, in situations where dust may be generated outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved respirator is necessary.[12]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat d2 2. Safety Goggles / Face Shield d1->d2 d3 3. Gloves (Last) d2->d3 end_op Proceed to Handling Operation d3->end_op f1 1. Gloves (First) f2 2. Lab Coat f1->f2 f3 3. Goggles / Shield f2->f3 wash_hands Wash Hands Thoroughly f3->wash_hands start Start start->d1 end_op->f1 After Work

Caption: Workflow for correct donning and doffing of PPE.

Standard Operating Procedure for Handling

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation : Designate a specific area within the chemical fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing : Assemble all necessary equipment (spatulas, weigh boats, receiving vessel) and place it inside the fume hood.

  • Weighing :

    • Tare the analytical balance with the empty weigh boat.

    • Slowly and carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could create airborne dust.

    • Close the stock container immediately after dispensing.[3]

  • Transfer : Carefully transfer the weighed powder into the receiving vessel. If creating a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling :

    • Clean the spatula and any non-disposable equipment thoroughly.

    • Dispose of the weigh boat, bench paper, and any contaminated gloves as chemical waste.

    • Wipe down the work surface within the fume hood.

    • Follow the PPE doffing procedure and wash hands thoroughly with soap and water.[3][8]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous degradation products.

  • Storage Conditions : Store the compound in a cool, dry, dark, and well-ventilated place .[3][13][14] A recommended storage temperature is often between 2-8°C for long-term stability.[2][15]

  • Container Integrity : The container must be kept tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[3][7]

  • Incompatibilities : Store away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[3][13]

  • Atmosphere : For maximum stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.[7] This prevents slow oxidation that can occur with exposure to air.

Emergency Procedures

In the event of accidental exposure or a spill, a swift and correct response is critical.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][8]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14]

Spill Response

The response protocol depends on the scale of the spill.

Spill_Response spill Spill Occurs size Small or Large Spill? spill->size small Small Spill (<1g, contained) size->small Small large Large Spill (>1g or uncontained) size->large Large ppe Don appropriate PPE (incl. respirator if needed) small->ppe evacuate Alert others & Evacuate Area large->evacuate evacuate->ppe contain Cover with inert absorbent (e.g., sand, vermiculite) ppe->contain collect Sweep/scoop into a sealed waste container. AVOID CREATING DUST. contain->collect decon Decontaminate area with appropriate solvent collect->decon dispose Dispose of waste via approved channels decon->dispose

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid generating dust.[7] Do not allow the product to enter drains or waterways.[8] The collected material should be placed in a suitable, labeled container for disposal.[8]

Decontamination and Disposal

  • Decontamination : All non-disposable equipment and work surfaces should be thoroughly cleaned after use.

  • Waste Disposal : Dispose of unused product, contaminated materials (e.g., gloves, weigh boats), and empty containers in accordance with all federal, state, and local environmental regulations.[3][8] Do not reuse empty containers.[3] The material should be treated as hazardous chemical waste and handled by a licensed professional waste disposal service.[16]

References

  • ChemBK (2024). N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride - Introduction. ChemBK. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • Angene Chemical (2025). Safety Data Sheet: 2-(4-Methoxyphenoxy)propan-1-amine. Angene Chemical. [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 4-Methoxyphenylacetone. Fisher Scientific. [Link]

  • MySkinRecipes (Date not specified). 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride. MySkinRecipes. [Link]

  • ASHP (2006). ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

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Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride (CAS No. 1185579-44-5). As a novel research chemical, its toxicological profile is not yet fully elucidated. This document, therefore, synthesizes the available data for the compound with established safety principles for structurally similar amine hydrochlorides to ensure the highest standards of laboratory safety.

Compound Profile and Hazard Assessment

This compound is an organic compound with the linear formula C₁₀H₁₆ClNO.[1][2] While its primary applications are in scientific research and development, a comprehensive understanding of its potential hazards is paramount for safe handling.[3]

A Safety Data Sheet (SDS) for this specific compound indicates that its toxicological properties have not been thoroughly investigated, and as such, no specific GHS hazard classifications have been assigned.[3] However, the absence of data should not be interpreted as an absence of risk. Based on the chemical structure—an amine hydrochloride—and data from closely related analogs, a cautious approach is warranted. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

Table 1: GHS Hazard Classifications for Structurally Similar Amine Hydrochlorides

Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation[4][5]
Eye Irritation2AH319: Causes serious eye irritation[4][5]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation[4][5]

Given these potential hazards, it is prudent to handle this compound as a hazardous substance, implementing robust safety measures to mitigate exposure risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those involving the solid material that could generate dust, should be conducted in a certified chemical fume hood.[6] The fume hood provides critical ventilation to prevent the inhalation of airborne particles. An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures. The following are mandatory when handling this compound:

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 / EN 166Protects against splashes and airborne particles that can cause serious eye irritation.[4][7]
Hands Chemical-resistant gloves (e.g., nitrile).ASTM F739 / EN 374Prevents skin contact, which may cause irritation. Gloves should be inspected before use and changed frequently.[4][8]
Body Laboratory coat.Provides a removable barrier to protect personal clothing from contamination.[4]
Respiratory A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.Prevents inhalation of dust or aerosols that may cause respiratory irritation.[5]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[4]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Storage Conditions

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First-Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures

In the event of a spill, the following workflow should be initiated promptly and safely.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area & Alert Colleagues Assess Assess Spill Size & Hazard Evacuate->Assess If safe PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional & Local Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Figure 1: Workflow for responding to a chemical spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[4] Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]

Conclusion

While this compound is a valuable tool for research and development, its potential hazards necessitate a culture of safety and preparedness. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound confidently and safely. Always consult the most recent Safety Data Sheet and your institution's safety guidelines before commencing any new experimental work.

References

  • Novachemistry. Products. Retrieved from [Link]

  • PubChem. Methoxyisopropylamine. Retrieved from [Link]

Sources

Unraveling the Double-Edged Sword: An In-depth Analysis of the Therapeutic Targets of para-Methoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Neuropharmacology

Abstract

para-Methoxyamphetamine (PMA), chemically known as 2-(4-Methoxyphenyl)propan-2-amine and commonly encountered as its hydrochloride salt, is a synthetic compound of the amphetamine class.[1][2] While notorious as a dangerous designer drug often misrepresented as MDMA ("ecstasy"), its unique pharmacological profile presents a compelling case study for understanding the intricate modulation of monoaminergic systems.[1][3][4] This technical guide provides an in-depth analysis of the primary molecular targets of PMA, elucidating the mechanisms that underpin its potent and often fatal effects. By dissecting its interactions with key neurochemical pathways, we aim to provide researchers and drug development professionals with critical insights into the therapeutic potential and inherent risks associated with targeting the serotonin transporter (SERT) and monoamine oxidase A (MAO-A).

Introduction: From Designer Drug to Molecular Probe

para-Methoxyamphetamine (PMA), also referred to as 4-methoxyamphetamine (4-MA), is a phenethylamine derivative with a distinct pharmacological signature that deviates significantly from classic amphetamines.[1][3] Unlike stimulants that produce euphoria, PMA's effects are more akin to an antidepressant, albeit with psychedelic properties and a narrow therapeutic window.[1] Its history is marred by numerous fatalities, primarily due to its unexpected and delayed onset of action compared to MDMA, leading to inadvertent overdoses.[3][5] These tragic outcomes underscore the critical need for a comprehensive understanding of its molecular interactions.

The primary danger of PMA lies in its dual mechanism of action, which creates a synergistic and perilous amplification of serotonergic signaling.[6][7] This guide will deconstruct these mechanisms, exploring the therapeutic relevance of its molecular targets and the structural and mechanistic reasons for PMA's unsuitability as a therapeutic agent.

Primary Therapeutic Targets and Mechanism of Action

The significant pharmacological effects of PMA can be attributed to its potent activity at two primary molecular targets within the central nervous system: the Serotonin Transporter (SERT) and Monoamine Oxidase A (MAO-A).

The Serotonin Transporter (SERT): A Selective Releasing Agent

PMA acts as a selective serotonin-releasing agent (SSRA).[1][6][7] It interacts with the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. However, instead of blocking reuptake like selective serotonin reuptake inhibitors (SSRIs), PMA reverses the transporter's function, causing a massive efflux of serotonin into the synapse.[1][7]

While it also affects dopamine and norepinephrine transporters, its impact on these is considerably weaker.[1][6] This selectivity for the serotonergic system is a key feature of its pharmacological profile. The delayed onset of action compared to MDMA might be attributed to its properties being more akin to a serotonin reuptake inhibitor in some respects.[1][7]

Experimental Protocol: In Vitro Monoamine Release Assay

To quantify the monoamine releasing capabilities of a compound like PMA, a synaptosome-based assay is employed.

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound for inducing the release of serotonin, dopamine, and norepinephrine.

Methodology:

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

    • Homogenize the brain tissue in a buffered sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.

  • Radiolabeling:

    • Incubate the synaptosomes with a radiolabeled monoamine neurotransmitter (e.g., [³H]5-HT for serotonin). This allows the neurotransmitter to be taken up into the synaptic vesicles.

  • Initiation of Release:

    • Wash the synaptosomes to remove excess radiolabel.

    • Expose the prepared synaptosomes to varying concentrations of the test compound (PMA).

  • Quantification:

    • After a set incubation period, pellet the synaptosomes by centrifugation.

    • Measure the radioactivity in the supernatant, which represents the amount of released neurotransmitter.

  • Data Analysis:

    • Plot the amount of released neurotransmitter against the concentration of the test compound.

    • Use a nonlinear regression analysis to calculate the EC₅₀ value.

Monoamine Oxidase A (MAO-A): A Potent Reversible Inhibitor

Compounding its effects as an SSRA, PMA is also a potent and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][7] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic neuron and in the synaptic cleft.[8][9][10]

By inhibiting MAO-A, PMA prevents the breakdown of the very serotonin it causes to be released.[6][7] This dual action leads to a rapid and sustained increase in synaptic serotonin levels, far beyond what would be achieved by serotonin release or MAO-A inhibition alone. This synergistic effect is the primary driver of the severe toxicity associated with PMA, often culminating in serotonin syndrome.[1][7]

Parameter Value Reference
MAO-A IC₅₀ 300 to 600 nM[1]
5-HT₁A Receptor Kᵢ >20,000 nM[1]
5-HT₂A Receptor Kᵢ 11,200 nM[1]
5-HT₂C Receptor Kᵢ >13,000 nM[1]

Table 1: Receptor Binding and Enzyme Inhibition Profile of PMA.

Signaling Pathways and Pathophysiological Consequences

The simultaneous activation of serotonin release and inhibition of its degradation leads to a cascade of downstream effects, culminating in a state of excessive serotonergic agonism.

PMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PMA PMA SERT SERT PMA->SERT Reverses Transport MAO_A MAO-A PMA->MAO_A Inhibits Serotonin_synapse Synaptic Serotonin SERT->Serotonin_synapse Massive Efflux Serotonin_vesicle Serotonin Vesicles Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Release Serotonin_cyto->SERT Serotonin_cyto->MAO_A Degradation Degraded_Serotonin Inactive Metabolites MAO_A->Degraded_Serotonin Receptors 5-HT Receptors Serotonin_synapse->Receptors Binds Signal Downstream Signaling (Hyperthermia, etc.) Receptors->Signal

Sources

Solubility Profile of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride in Organic Solvents: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-Methoxyphenyl)propan-2-amine hydrochloride is a key chemical entity with significant potential in pharmaceutical research and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. As specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, this guide provides a comprehensive framework based on fundamental chemical principles and established experimental methodologies. We will explore the theoretical underpinnings that govern the solubility of amine hydrochlorides, present a predicted solubility profile based on molecular structure, and offer a detailed, self-validating experimental protocol for its precise determination. This document is intended to empower researchers to generate reliable solubility data, facilitating accelerated and more efficient chemical development programs.

Introduction to this compound

This compound is an organic salt. The structure consists of a tertiary amine that has been protonated to form a quaternary ammonium salt, with chloride as the counter-ion. This salt form is common for amine-containing active pharmaceutical ingredients (APIs) as it often enhances aqueous solubility and stability compared to the free base.[1][2] The molecule's structure, featuring a polar hydrochloride group and a moderately nonpolar methoxyphenylpropane backbone, creates a nuanced solubility profile that is highly dependent on the choice of solvent.

Understanding this profile is critical for:

  • Synthesis: Selecting appropriate solvents for reactions involving this compound.

  • Purification: Designing effective crystallization, precipitation, or chromatographic purification methods.

  • Formulation: Developing liquid dosage forms or understanding dissolution characteristics in lipid-based formulations.

  • Analytical Chemistry: Preparing standards and samples for analysis by techniques such as HPLC or NMR.

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// Define nodes for atoms N [label="N⁺H₃", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C_alpha [label="C"]; C_beta [label="C"]; C_gamma1 [label="CH₃"]; C_gamma2 [label="CH₃"]; C_ring1 [label="C"]; C_ring2 [label="C"]; C_ring3 [label="C"]; C_ring4 [label="C"]; C_ring5 [label="C"]; C_ring6 [label="C"]; O [label="O", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; C_methoxy [label="CH₃"]; Cl [label="Cl⁻", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Define edges for bonds N -- C_alpha [len=1.2]; C_alpha -- C_gamma1 [len=1.2]; C_alpha -- C_gamma2 [len=1.2]; C_alpha -- C_beta [len=1.2]; C_beta -- C_ring1 [len=1.2]; C_ring1 -- C_ring2 [len=1.5]; C_ring2 -- C_ring3 [len=1.5]; C_ring3 -- C_ring4 [len=1.5]; C_ring4 -- C_ring5 [len=1.5]; C_ring5 -- C_ring6 [len=1.5]; C_ring6 -- C_ring1 [len=1.5]; C_ring4 -- O [len=1.2]; O -- C_methoxy [len=1.2];

// Invisible node for positioning Cl- pos_Cl [label="", shape=point, pos="2.5,-1.5!"]; N -- Cl [style=dotted, constraint=false, len=2.5];

}

Figure 1: Structure of this compound.

Guiding Principles: The Science of Solubility

The dissolution of a crystalline salt like this compound in a solvent is a thermodynamic process governed by the balance between two primary energy considerations:

  • Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice together. For this salt, this involves overcoming the strong electrostatic attractions between the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻).

  • Solvation Energy: The energy released when the dissociated ions are stabilized by interactions with solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic that stems from these energetic considerations.[3] Polar solutes, especially ionic ones, dissolve best in polar solvents capable of stabilizing the resulting ions.[4]

Key solvent properties influencing the solubility of this amine salt include:

  • Polarity and Dielectric Constant: High-polarity solvents with a high dielectric constant are effective at shielding the separated positive and negative ions from each other, preventing them from recombining and precipitating out of solution.

  • Hydrogen Bonding Capability:

    • Protic Solvents (e.g., water, methanol, ethanol) are particularly effective. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the ammonium cation (R-NH₃⁺).

    • Aprotic Polar Solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors but cannot donate hydrogen bonds. They can solvate the cation effectively but are less effective at solvating the anion compared to protic solvents.

  • Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This is because the added thermal energy helps to overcome the crystal lattice energy.[4]

Predicted Solubility Profile

Based on the molecular structure and the principles outlined above, a qualitative solubility profile for this compound can be predicted. While a structurally similar compound, phentermine hydrochloride, is known to be soluble in water and lower alcohols[5], the specific solubility of the target compound must be determined experimentally.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateExcellent capability for H-bonding with both the cation and anion. High dielectric constant effectively shields ions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowCan solvate the ammonium cation via dipole-dipole interactions and H-bond acceptance, but are less effective at solvating the chloride anion.
Slightly Polar Dichloromethane (DCM), ChloroformLow to Very LowLimited ability to solvate ions. May show slight solubility due to dipole interactions, but insufficient to overcome lattice energy significantly.
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleLack the polarity and H-bonding ability to overcome the strong ionic forces of the crystal lattice.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to precise quantification, a robust experimental method is required. The equilibrium or "shake-flask" method is a gold-standard technique for determining the solubility of a compound.[6] This protocol ensures that the solution reaches saturation, providing a reliable and reproducible measurement.

Required Equipment and Reagents
CategoryItem
Apparatus Analytical balance (4-decimal places), orbital shaker with temperature control, centrifuge, calibrated micropipettes, autosampler vials.
Glassware Scintillation vials or glass test tubes with screw caps.
Instrumentation High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Reagents This compound (analyte), selected organic solvents (HPLC grade), HPLC mobile phase solvents.
Step-by-Step Methodology

The following protocol provides a self-validating workflow for determining the solubility.

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment.

    • Add a precise, known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure true equilibrium is reached.[6]

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow the excess solid to settle.

    • To ensure complete removal of all particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes). This step is critical to avoid artificially high results from suspended microcrystals.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet at the bottom.

    • Perform an accurate serial dilution of the supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of a pre-established calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved compound.

    • A reverse-phase C18 column is often suitable for this type of analyte. UV detection should be set to a wavelength where the analyte has a strong absorbance, determined by a UV scan.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured HPLC concentration by the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mol/L.

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subgraph "cluster_Prep" { label="1. Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh excess\n2-(4-MPPA)·HCl"]; B [label="Add known volume\nof solvent"]; A -> B; }

subgraph "cluster_Equil" { label="2. Equilibration"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Agitate at constant\nTemp (e.g., 24-48h)"]; }

subgraph "cluster_Sep" { label="3. Phase Separation"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; D [label="Centrifuge to pellet\nundissolved solid"]; }

subgraph "cluster_Analysis" { label="4. Analysis"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; E [label="Withdraw supernatant"]; F [label="Perform accurate\nserial dilution"]; G [label="Quantify concentration\nvia calibrated HPLC"]; }

subgraph "cluster_Result" { label="5. Calculation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; H [label="Solubility (mg/mL) =\nConc. × Dilution Factor"]; }

B -> C [lhead=cluster_Equil]; C -> D [lhead=cluster_Sep]; D -> E; E -> F -> G; G -> H [lhead=cluster_Result]; }

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Considerations for Experimental Integrity

Achieving accurate and reliable solubility data requires careful attention to several factors that can influence the outcome:

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a different lattice energy and thus a different solubility. It is crucial to characterize the solid form used in the experiment (e.g., by XRPD) and to ensure consistency across all tests.

  • Purity of Compound and Solvents: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials (e.g., >98% purity for the compound, HPLC grade for solvents) is essential.[7]

  • Temperature Control: As solubility is temperature-dependent, maintaining a constant and accurately known temperature during equilibration is critical for reproducibility.[4]

  • pH of the Medium: For protic solvents, the pH can influence the equilibrium between the salt and its free base form, potentially affecting solubility. In largely unbuffered organic solvents, this effect is minimal but should be considered if acidic or basic impurities are present.[8]

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a robust understanding of its likely behavior can be derived from fundamental physicochemical principles. The compound is predicted to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For drug development professionals and researchers requiring precise values, the detailed shake-flask protocol provided in this guide offers a reliable, self-validating pathway to generate high-quality, quantitative solubility data. Adherence to this methodology and careful consideration of influencing factors will ensure that the generated data is accurate and fit for purpose in any research or development context.

References

  • ChemBK. (2024). N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Available at: [Link]

  • Factors affecting solubility. (n.d.).
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available at: [Link]

  • ResearchGate. (2017). Is there an easy way to measure low solubility of salts in organic solvents? Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Advancing Chemical Synthesis: The Critical Role of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride. Available at: [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Available at: [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Available at: [Link]

  • Khan, F. N., & Razzak, M. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3248. Available at: [Link]

  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 75(4), 406-408. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. Available at: [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

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Methodological & Application

Application Notes & Protocols: Characterizing Methoxyphenylpropanamine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyphenylpropanamine derivatives represent a significant class of psychoactive compounds that interact with key neurochemical systems. Their structures, often related to amphetamine, allow them to modulate monoamine transporters and G-protein coupled receptors (GPCRs), making them subjects of intense interest in pharmacology and drug development. This guide provides a comprehensive overview and detailed protocols for characterizing these derivatives using a suite of robust, cell-based functional assays. We delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals aiming to elucidate the pharmacological profiles of these compounds. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Introduction: The Pharmacology of Methoxyphenylpropanamine Derivatives

Methoxyphenylpropanamine derivatives are characterized by a propan-2-amine backbone attached to a methoxy-substituted phenyl ring. This structural motif is shared by compounds with diverse pharmacological activities, ranging from therapeutic agents to substances of abuse. A prime example is para-Methoxyamphetamine (PMA), a potent selective serotonin releasing agent (SSRA) that also functions as a monoamine oxidase A inhibitor (MAO-A).[1][2] These compounds primarily exert their effects by targeting two major protein families:

  • Monoamine Transporters: The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are crucial for regulating neurotransmitter levels in the synaptic cleft.[3][4] Methoxyphenylpropanamine derivatives can act as substrates, inhibitors, or reverse transporters (releasing agents), profoundly altering monoaminergic neurotransmission.[1][2]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs mediate cellular responses to a vast array of signals.[5][6] Amphetamine-like compounds can directly or indirectly modulate GPCR signaling, particularly those involved in neurotransmission, leading to downstream second messenger cascades.

Understanding the precise interaction of a novel derivative with these targets is paramount for predicting its physiological effects, therapeutic potential, and toxicity profile. Cell-based assays provide a controlled, physiologically relevant environment to dissect these complex interactions in a high-throughput manner.[7][8][9]

Profiling GPCR Activity: A Multi-Pathway Approach

GPCRs transduce signals through various pathways, primarily dictated by the Gα subunit they couple with (Gs, Gi/o, Gq/11) or through G-protein independent pathways involving β-arrestin.[5][10] A comprehensive understanding requires interrogating each of these potential signaling arms.

cAMP Assays for Gs and Gi-Coupled Receptor Activity

Scientific Rationale: Gs-coupled receptors stimulate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this enzyme, leading to decreased cAMP levels.[5][11][12] Measuring changes in cAMP is therefore a direct functional readout of Gs or Gi activation. Competitive immunoassays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), are widely used for their sensitivity and high-throughput compatibility.[13][14]

Workflow: GPCR-Mediated cAMP Modulation

cluster_membrane Cell Membrane GPCR GPCR G_alpha Gαs / Gαi GPCR->G_alpha Activates Ligand Derivative Ligand->GPCR Binds AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation & Downstream Effects cAMP->PKA G_alpha->AC Stimulates (Gs) or Inhibits (Gi)

Caption: GPCR signaling cascade for Gs/Gi-coupled receptors.

Protocol: HTRF-Based cAMP Assay

  • Cell Plating: Seed HEK293 cells (or another appropriate cell line) stably or transiently expressing the target GPCR into a 384-well white assay plate at a density of 5,000-10,000 cells/well. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of the methoxyphenylpropanamine derivative in assay buffer. Also prepare a positive control agonist and a vehicle control.

  • Cell Stimulation:

    • For Gs Agonist Mode: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

    • For Gi Agonist Mode: Prime the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production before or concurrently with adding the compound dilutions. Incubate for 30 minutes.

  • Cell Lysis & Detection: Add the HTRF detection reagents (containing an anti-cAMP antibody conjugated to a donor fluorophore and a cAMP analog linked to an acceptor) to each well.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Calcium Flux Assays for Gq-Coupled Receptor Activity

Scientific Rationale: Gq-coupled receptors activate phospholipase C (PLC), which generates inositol trisphosphate (IP₃).[5] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid, transient increase in cytosolic Ca²⁺ concentration.[15] This change can be monitored in real-time using calcium-sensitive fluorescent dyes, making it an excellent assay for Gq pathway activation.[16][17][18] Instruments like the FLIPR® (Fluorometric Imaging Plate Reader) are ideal for this application.[19][20]

Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Plating: Seed CHO-K1 or HEK293 cells expressing the target Gq-coupled GPCR into a 96- or 384-well black-walled, clear-bottom assay plate. Grow to a confluent monolayer.[17]

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-8) to each well. Some cell lines may require probenecid to prevent dye leakage.[17] Incubate for 45-60 minutes at 37°C.

  • Compound Plate Preparation: In a separate plate, prepare 5x concentrated serial dilutions of the test derivative, a known agonist (positive control), and a vehicle control.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the source plate to the cell plate.

    • Continue to record the fluorescence intensity in real-time for an additional 2-3 minutes to capture the full calcium transient.[15]

  • Data Analysis: The response is typically measured as the maximum fluorescence signal minus the baseline. Plot the response against compound concentration to generate a dose-response curve and calculate the EC₅₀.

Workflow: Calcium Flux Assay

cluster_workflow Calcium Flux Assay Workflow P1 1. Seed cells expressing Gq-coupled GPCR P2 2. Load cells with calcium-sensitive dye P1->P2 P3 3. Prepare compound dilution plate P2->P3 P4 4. Measure baseline fluorescence (FLIPR) P3->P4 P5 5. Add compound & record fluorescence change P4->P5 P6 6. Analyze data & calculate EC50 P5->P6 cluster_membrane Cell Membrane Transporter DAT / NET / SERT Signal Fluorescence Signal Transporter->Signal Accumulates Extracellular Extracellular Space Intracellular Intracellular Space Derivative Derivative (Inhibitor) Derivative->Transporter Inhibits Substrate Fluorescent Substrate Substrate->Transporter Transported Quencher Masking Dye (No Signal)

Sources

Application Notes and Protocols for In Vivo Studies with 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for research purposes only. 2-(4-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with potential biological activity. All experiments involving this compound must be conducted in accordance with institutional, national, and international guidelines for animal welfare and the handling of novel chemical entities. Appropriate safety precautions should be taken at all times.

Introduction

This compound is an aromatic amine whose biological effects are not yet extensively documented in peer-reviewed literature. Structurally related compounds may exhibit psychoactive properties, necessitating a thorough and systematic investigation of its in vivo effects. This guide provides a comprehensive framework for conducting preclinical in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

The overarching goal of preclinical research is to bridge the gap between in vitro findings and clinical applications.[1] A well-designed in vivo study is crucial for understanding the potential therapeutic effects and risks associated with a new chemical entity before it can be considered for human trials.[2][3] This protocol is designed to be a self-validating system, emphasizing scientific rigor, ethical considerations, and data reproducibility.

I. Pre-Experimental Planning and Considerations

Before initiating any in vivo experiments, a thorough literature review is essential to identify the most suitable animal model and to refine the experimental design.[2][3] Given the novelty of this compound, an exploratory pilot study may be necessary to determine key parameters such as dose range and potential behavioral effects.[2][3]

Hypothesis and Study Objectives

The initial in vivo studies should be designed to test a clear hypothesis.[1] For a novel compound like this compound, the primary objectives may include:

  • Acute Toxicity Assessment: To determine the median lethal dose (LD50) and identify potential target organs for toxicity.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamic and Behavioral Assessment: To characterize the physiological and behavioral effects of the compound, including potential psychoactive properties.

Animal Model Selection

The choice of animal model is a critical step in preclinical research.[2][3] Rodents, such as Sprague Dawley rats or C57BL/6 mice, are commonly used in toxicological and pharmacological studies due to their well-characterized physiology and genetics. The selection should be justified based on the specific research question.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in compliance with institutional and regulatory guidelines, such as those established by the Institutional Animal Care and Use Committee (IACUC).[2][3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering. Euthanasia methods must be humane and consistent with established guidelines.[2]

II. Experimental Protocols

The following protocols provide a step-by-step methodology for the initial in vivo characterization of this compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the single-dose toxicity of the compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water)

  • Male and female Sprague Dawley rats (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Appropriate caging and environmental controls

Protocol:

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Serial dilutions should be made to obtain the desired dose levels.

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=5 per sex per group). A control group will receive the vehicle only. Administer a single dose of the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Collection: Record body weight, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.[2][3]

Data Presentation:

Dose GroupNumber of Animals (Male/Female)Mortality (Male/Female)Clinical Signs of Toxicity
Vehicle Control5/50/0None observed
Dose 15/5
Dose 25/5
Dose 35/5
Dose 45/5
Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the compound.

Materials:

  • Cannulated rats or mice

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Dosing: Administer a single dose of the compound to the cannulated animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Experimental Workflow:

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Compound Administration Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Time Points Plasma_Preparation Sample Processing Blood_Sampling->Plasma_Preparation Centrifugation Bioanalysis Drug Quantification Plasma_Preparation->Bioanalysis LC-MS/MS PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Software

Caption: Workflow for a typical in vivo pharmacokinetic study.

Behavioral Assessment

Objective: To evaluate the potential psychoactive effects of the compound.

Materials:

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

  • Video recording and analysis software

Protocol:

  • Dosing: Administer the compound or vehicle to the animals.

  • Behavioral Testing: At a predetermined time after dosing, place the animals in the testing apparatus and record their behavior for a set duration.

  • Data Analysis: Analyze the recorded videos to quantify relevant behavioral parameters (e.g., locomotor activity, anxiety-like behavior).

Visualization of Logical Relationships in Behavioral Testing:

Behavioral_Logic cluster_locomotor Locomotor Activity cluster_anxiety Anxiety-like Behavior Compound Test Compound (this compound) Open_Field Open Field Test Compound->Open_Field Elevated_Plus_Maze Elevated Plus Maze Compound->Elevated_Plus_Maze Vehicle Vehicle Control Vehicle->Open_Field Vehicle->Elevated_Plus_Maze

Caption: Common behavioral tests for psychoactive compounds.

III. Data Analysis and Interpretation

Statistical analysis is a crucial component of preclinical research.[2] Appropriate statistical methods should be used to analyze the data and test the study hypotheses. The results should be interpreted in the context of the existing scientific literature.

IV. Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound. By following these guidelines, researchers can generate high-quality, reproducible data that will contribute to a better understanding of the pharmacological and toxicological properties of this novel compound. It is imperative that all research is conducted with the highest standards of scientific integrity and animal welfare.

References

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. Retrieved from [Link]

  • Wiley. (n.d.). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. Retrieved from [Link]

  • Springer. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Springer. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved from [Link]

  • The Royal College of Pathologists. (n.d.). Novel psychoactive substances: a toxicological challenge. The Royal College of Pathologists. Retrieved from [Link]

Sources

Application Notes and Protocols for Radioligand Synthesis Using 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride as a versatile precursor in the synthesis of radioligands for Positron Emission Tomography (PET). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging. We will explore two primary radiolabeling strategies, leveraging the precursor's primary amine and methoxyphenyl moieties for Carbon-11 and Fluorine-18 labeling, respectively. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.

Introduction: The Potential of 2-(4-Methoxyphenyl)propan-2-amine in Radioligand Development

This compound is a primary amine with a structurally significant methoxyphenyl group. This combination of a reactive primary amine and an aromatic ring that can be functionalized makes it an attractive precursor for the development of novel PET radioligands. The primary amine serves as a versatile handle for various radiolabeling reactions, particularly with Carbon-11, while the methoxyphenyl group offers possibilities for Fluorine-18 labeling. The choice of radionuclide will largely depend on the desired pharmacokinetic properties of the final radioligand and the research question at hand. Carbon-11, with its short half-life of 20.4 minutes, is ideal for studying rapid biological processes, while Fluorine-18 (half-life of 109.8 minutes) allows for longer imaging studies and centralized production and distribution.[1]

This guide will present two detailed protocols:

  • Protocol 1: Synthesis of a [¹¹C]Amide via Acylation of the Primary Amine.

  • Protocol 2: A proposed strategy for the Synthesis of a [¹⁸F]Fluoro-analogue via Nucleophilic Aromatic Substitution.

Radiolabeling Strategies and Methodologies

The choice of radiolabeling strategy is dictated by the functional groups present in the precursor molecule and the desired properties of the final radiotracer. For 2-(4-Methoxyphenyl)propan-2-amine, we will explore two distinct and highly relevant approaches.

Carbon-11 Labeling via Amide Formation

The primary amine of 2-(4-Methoxyphenyl)propan-2-amine is an excellent nucleophile, making it an ideal candidate for acylation reactions to form amides.[2] This approach is particularly well-suited for Carbon-11 labeling, where rapid and efficient reactions are paramount due to the short half-life of the radionuclide. We will focus on the synthesis of a [¹¹C]amide using a [¹¹C]acyl chloride. This method is robust and generally provides high radiochemical yields.

Protocol 1: Synthesis of N-(2-(4-methoxyphenyl)propan-2-yl)-[carbonyl-¹¹C]benzamide

This protocol details the synthesis of a model [¹¹C]amide radioligand from this compound.

Experimental Workflow

G cluster_0 Precursor Preparation cluster_1 [11C]CO2 Production & Trapping cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation cluster_4 Quality Control P1 2-(4-Methoxyphenyl)propan-2-amine hydrochloride P2 Free Base Generation (e.g., NaHCO3 solution) P1->P2 P3 Extraction & Drying P2->P3 R2 Acylation Reaction with Free Base Precursor P3->R2 C1 Cyclotron Production [14N(p,α)11C] C2 [11C]CO2 Trapping (e.g., Molecular Sieves) C1->C2 R1 [11C]CO2 Conversion to [11C]Benzoyl Chloride C2->R1 R1->R2 R3 Quenching R2->R3 PU1 Semi-preparative HPLC R3->PU1 PU2 Solvent Evaporation PU1->PU2 PU3 Formulation in Sterile Saline PU2->PU3 QC1 Analytical HPLC (Radiochemical Purity) PU3->QC1 QC2 Residual Solvent Analysis (GC) PU3->QC2 QC3 Sterility & Endotoxin Testing PU3->QC3

Caption: Workflow for the synthesis of a [¹¹C]amide radioligand.

Step-by-Step Methodology
  • Precursor Preparation (Free Base Generation):

    • Dissolve this compound (1-2 mg) in a minimal amount of water.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is basic (pH > 8).

    • Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

    • Rationale: The hydrochloride salt is not sufficiently nucleophilic for the acylation reaction. Conversion to the free base is essential to deprotonate the amine group, thereby increasing its nucleophilicity.[2]

  • [¹¹C]CO₂ Production and Conversion to [¹¹C]Benzoyl Chloride:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3]

    • Trap the [¹¹C]CO₂ on a molecular sieve.

    • The conversion of [¹¹C]CO₂ to [¹¹C]benzoyl chloride can be achieved through various established methods, often involving a Grignard reagent followed by reaction with a chlorinating agent like oxalyl chloride or thionyl chloride. This is typically performed in an automated synthesis module.

  • Radiolabeling Reaction:

    • Dissolve the dried free base of 2-(4-Methoxyphenyl)propan-2-amine in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a sealed reaction vessel.

    • Introduce the freshly prepared [¹¹C]benzoyl chloride into the reaction vessel.

    • Heat the reaction mixture at 80-100°C for 5-10 minutes.

    • Rationale: The acylation of a primary amine with an acid chloride is a rapid and high-yielding reaction, which is critical for Carbon-11 chemistry.[2] The elevated temperature helps to ensure the reaction goes to completion within the short timeframe.

  • Purification:

    • Quench the reaction with water or a suitable buffer.

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

    • Collect the fraction corresponding to the radiolabeled product.

    • Rationale: HPLC is essential to separate the desired radiolabeled product from unreacted precursor, radiolabeled impurities, and other reaction byproducts, ensuring high radiochemical purity.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure or a stream of nitrogen.

    • Reconstitute the purified product in a sterile, pyrogen-free physiological saline solution, often containing a small amount of ethanol to aid solubility.

    • Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

Quantitative Data Summary
ParameterExpected Value
Radiochemical Yield (RCY)20-40% (decay-corrected)
Radiochemical Purity>95%
Molar Activity (Aₘ)>37 GBq/µmol
Synthesis Time30-40 minutes
Fluorine-18 Labeling via Nucleophilic Aromatic Substitution

Labeling the methoxyphenyl group with Fluorine-18 presents a greater challenge due to the electron-donating nature of the methoxy group, which deactivates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[4] However, this can be overcome by introducing a suitable leaving group (e.g., nitro, trimethylammonium) at the ortho or para position to the desired site of fluorination, or by using transition-metal-catalyzed methods. For this guide, we will propose a strategy involving the synthesis of a precursor with a leaving group ortho to the methoxy group.

Protocol 2: Proposed Synthesis of a [¹⁸F]Fluoro-analogue

This protocol outlines a proposed multi-step synthesis for a Fluorine-18 labeled analogue of 2-(4-Methoxyphenyl)propan-2-amine.

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 [18F]Fluoride Production & Activation cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation cluster_4 Quality Control PS1 Nitration of 2-(4-Methoxyphenyl)propan-2-amine PS2 Protection of the Amine Group PS1->PS2 PS3 Installation of Leaving Group (e.g., -NO2, -NMe3+) PS2->PS3 R1 Nucleophilic Aromatic Substitution (SNAr) PS3->R1 F1 Cyclotron Production [18O(p,n)18F] F2 [18F]Fluoride Trapping (Anion Exchange Cartridge) F1->F2 F3 Elution & Activation (K2.2.2/K2CO3) F2->F3 F3->R1 R2 Deprotection of the Amine Group R1->R2 PU1 Semi-preparative HPLC R2->PU1 PU2 Solvent Evaporation PU1->PU2 PU3 Formulation in Sterile Saline PU2->PU3 QC1 Analytical HPLC (Radiochemical Purity) PU3->QC1 QC2 Residual Solvent Analysis (GC) PU3->QC2 QC3 Sterility & Endotoxin Testing PU3->QC3

Caption: Proposed workflow for the synthesis of a [¹⁸F]fluoro-analogue.

Step-by-Step Methodology
  • Precursor Synthesis (Multi-step):

    • Nitration: Introduce a nitro group onto the aromatic ring of a suitable derivative of 2-(4-Methoxyphenyl)propan-2-amine. The position of nitration will be directed by the existing methoxy group, likely at an ortho position.

    • Amine Protection: The primary amine must be protected (e.g., as a Boc-carbamate) to prevent side reactions during subsequent steps.

    • Rationale: A multi-step synthesis is necessary to introduce an activating group for the SₙAr reaction. The amine protection is crucial to ensure the desired reactivity at the aromatic ring.

  • [¹⁸F]Fluoride Production and Activation:

    • Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using [¹⁸O]H₂O.[4]

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex by repeated additions and evaporations of anhydrous acetonitrile.

    • Rationale: The cryptand K2.2.2 sequesters the potassium ion, rendering the fluoride ion more "naked" and highly nucleophilic for the substitution reaction.[5]

  • Radiolabeling Reaction:

    • Dissolve the synthesized precursor in a suitable polar aprotic solvent (e.g., DMSO, DMF).

    • Add the activated [¹⁸F]fluoride to the precursor solution.

    • Heat the reaction mixture at 120-150°C for 15-20 minutes.

    • After the radiofluorination, perform the deprotection of the amine group (e.g., by adding an acid like HCl for a Boc group).

    • Rationale: The SₙAr reaction on an activated aromatic ring requires elevated temperatures to proceed efficiently. The deprotection step is necessary to yield the final desired radioligand.

  • Purification and Formulation:

    • Follow the same purification and formulation steps as described in Protocol 1, using semi-preparative HPLC to isolate the final product and formulate it in a biocompatible solution.

Quantitative Data Summary
ParameterTarget Value
Radiochemical Yield (RCY)10-25% (decay-corrected)
Radiochemical Purity>95%
Molar Activity (Aₘ)>74 GBq/µmol
Synthesis Time60-90 minutes

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product before administration.[6][7]

  • Radiochemical Purity: Determined by analytical HPLC to confirm that the radioactivity is associated with the desired chemical compound.[8]

  • Chemical Purity: Assessed by HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.[6]

  • Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using a gamma-ray spectrometer to identify the characteristic 511 keV annihilation photons.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure that levels of organic solvents used in the synthesis are below acceptable limits.[6]

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxins: The final product must be sterile and tested for bacterial endotoxins (pyrogens) to prevent microbial contamination and fever-inducing reactions in patients.

Safety and Handling

All work with radioactive materials must be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (lead bricks) and ventilation (fume hoods).[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves.[10]

  • Dosimetry: Personnel should wear whole-body and extremity dosimeters to monitor radiation exposure.

  • Waste Disposal: All radioactive waste must be disposed of according to institutional and national regulations.[11][12]

  • ALARA Principle: Adhere to the principle of "As Low As Reasonably Achievable" to minimize radiation exposure by optimizing time, distance, and shielding.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel PET radioligands. Its primary amine functionality allows for straightforward and efficient labeling with Carbon-11, while the methoxyphenyl group, with appropriate synthetic modification, can be targeted for Fluorine-18 labeling. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop new imaging agents for a wide range of biological targets. Adherence to rigorous quality control and safety procedures is paramount in the translation of these radioligands from the laboratory to clinical applications.

References

  • Liang, S. H., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Hazari, R. A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Kim, D. Y., et al. (2012). Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging. PubMed. Available at: [Link]

  • Bongarzone, S., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. PMC. Available at: [Link]

  • Amersham Biosciences. (n.d.). Safe handling of radiolabelled compounds. Available at: [Link]

  • de la Fuente, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]

  • University of Florida Radiation Oncology. (n.d.). In Case of Emergency: Radiation Safety Guidance for Patients Undergoing Radioligand Therapy. Available at: [Link]

  • Elsinga, P., et al. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]

  • ResearchGate. (n.d.). [F-18]-labeled 2-methoxyphenylpiperazine derivative as a potential brain positron emission tomography imaging agent. Available at: [Link]

  • Gaja, V., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. Available at: [Link]

  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Available at: [Link]

  • Semantic Scholar. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Available at: [Link]

  • ACS Publications. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Available at: [Link]

  • Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Available at: [Link]

  • USP-NF. (n.d.). 1823 POSITRON EMISSION TOMOGRAPHY DRUGS—INFORMATION. Available at: [Link]

  • Pharmapproach. (n.d.). Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Available at: [Link]

  • Wang, M., et al. (2018). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Quality Control of PET Radiopharmaceuticals. Available at: [Link]

  • Li, C., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. PMC. Available at: [Link]

  • Novartis RLT Institute. (n.d.). Regulation of radioligand therapy. Available at: [Link]

  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Available at: [Link]

  • Polimi OpenKnowledge. (2020). Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Amines to Amides. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride (PMA) in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tool for Interrogating Serotonergic Pathways and Neurotoxicity

2-(4-Methoxyphenyl)propan-2-amine hydrochloride, commonly known as para-methoxyamphetamine (PMA), is a potent psychoactive substance of the amphetamine class.[1] While notoriously known for its high toxicity and illicit use, its distinct pharmacological profile makes it a subject of interest in preclinical neuroscience research for modeling specific aspects of neurological dysregulation.[2][3] Unlike classic psychostimulants, PMA's primary mechanism revolves around the profound modulation of the serotonin (5-hydroxytryptamine, 5-HT) system.[1][4]

These application notes provide a comprehensive guide for researchers on the potential utility of PMA hydrochloride in creating acute models of neurological distress, specifically focusing on serotonin-related neurotoxicity and the serotonin syndrome. Due to its high potential for lethality, extreme caution and rigorous ethical considerations are paramount when designing studies with this compound.[3] The protocols outlined herein are intended for experienced researchers in controlled laboratory settings to investigate the cellular and behavioral consequences of severe serotonergic and monoaminergic dysregulation.

Part 1: Mechanism of Action - A Dual Assault on Serotonin Homeostasis

PMA's potent effects stem from a dual mechanism that synergistically elevates synaptic serotonin to pathological levels. Understanding this is critical for designing and interpreting experimental outcomes.

  • Selective Serotonin Releasing Agent (SSRA): PMA acts as a selective serotonin releasing agent, prompting a significant efflux of 5-HT from presynaptic terminals.[1] While it also has weak effects on dopamine and norepinephrine, its primary impact is on the serotonergic system.[1]

  • Potent Monoamine Oxidase-A (MAO-A) Inhibition: Crucially, PMA is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin in the synaptic cleft.[1][3] This inhibition prevents the breakdown of the released serotonin, leading to a rapid and sustained increase in its synaptic concentration.

This combination of serotonin release and blocked degradation is the likely cause of the severe hyperthermia and serotonin syndrome associated with PMA, which can be life-threatening.[3]

PMA_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PMA PMA Hydrochloride Vesicles 5-HT Vesicles PMA->Vesicles Induces Release MAO_A MAO-A Enzyme PMA->MAO_A Inhibits Serotonin Serotonin (5-HT) Vesicles->Serotonin Release SERT SERT Transporter MAO_A->Serotonin Degrades Serotonin->SERT Reuptake Receptors 5-HT Receptors Serotonin->Receptors Binds

Caption: Mechanism of PMA-induced serotonergic surge.

Part 2: Application in Neurological Disorder Models

Given its potent and toxic effects, PMA is not suitable for modeling chronic neurodegenerative diseases like Alzheimer's or Parkinson's. Instead, its utility lies in creating acute, severe models of neurotoxicity and monoaminergic crisis.

Model 1: Acute Serotonin Syndrome

Serotonin syndrome is a potentially fatal condition resulting from excessive serotonergic activity in the central nervous system.[5][6] PMA can be used to induce a hyperacute and severe form of this syndrome in rodents, allowing for the study of its pathophysiology and the screening of potential rescue agents.

Experimental Rationale: By administering a controlled dose of PMA, researchers can reliably induce the hallmark behavioral and physiological signs of serotonin syndrome. This provides a platform to investigate the downstream cellular and systemic consequences of a massive serotonin surge and to test the efficacy of therapeutic interventions.

Model 2: MAO-A Inhibition-Related Neurotoxicity

The inhibition of MAO-A by PMA, in concert with serotonin release, provides a model to study the neurotoxic consequences of acute monoamine overload. This is relevant for understanding the cellular stress responses and apoptotic pathways triggered by such events.

Experimental Rationale: This model allows for the investigation of neuronal damage resulting from excessive synaptic serotonin. Researchers can assess markers of oxidative stress, protein misfolding, and apoptosis in specific brain regions to understand the mechanisms of cell death in response to acute serotonergic neurotoxicity.[7]

Part 3: Experimental Protocols

Ethical Note: All animal procedures must be approved by the institution's Animal Care and Use Committee. Due to the severe adverse effects of PMA, a clear endpoint protocol must be in place to minimize animal suffering.

Protocol for Induction of Acute Serotonin Syndrome in Rodents

Materials:

  • This compound (PMA)

  • Sterile 0.9% saline solution

  • Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Rectal thermometer

  • Behavioral observation arena

Procedure:

  • Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.

  • PMA Preparation: Prepare a fresh solution of PMA in sterile saline on the day of the experiment. The concentration should be adjusted to allow for an injection volume of 1-5 ml/kg.

  • Dosing: A dose-response study is essential to determine the appropriate dose for your specific animal strain and experimental goals. Start with low doses (e.g., 1-5 mg/kg, intraperitoneally) and carefully observe for signs of toxicity.

  • Behavioral and Physiological Monitoring: Immediately after administration, continuously monitor the animals for at least 4 hours.

    • Behavioral Signs: Record the onset and severity of behaviors associated with serotonin syndrome, such as head weaving, hindlimb abduction, forepaw treading, and tremors.[8]

    • Physiological Signs: Measure core body temperature via a rectal thermometer at regular intervals (e.g., every 15-30 minutes). A significant increase in body temperature is a key indicator of PMA-induced toxicity.[9]

  • Endpoint: Euthanize animals if they exhibit signs of severe distress, including uncontrolled seizures, moribund state, or extreme hyperthermia, as predefined in the ethical protocol.

Behavioral Assessment: Models of Despair

While not a direct model of depression, the acute neurochemical disruption caused by PMA can be assessed using behavioral tests that are sensitive to serotonergic manipulations. These tests are typically performed with sub-toxic doses or at later time points after a single administration to assess lasting effects.

Rationale: The FST is used to assess a "depressive-like" state or behavioral despair in rodents.[10] It is sensitive to alterations in the serotonin system.

Procedure:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[10][11][12]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.[10]

  • Test Session: Gently place the mouse in the water for a 6-minute session.[11]

  • Scoring: The last 4 minutes of the session are typically analyzed.[13] The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[11]

  • Post-Test Care: After the test, remove the mouse, gently dry it, and place it in a clean, warm cage to prevent hypothermia.[10]

Rationale: Similar to the FST, the TST measures behavioral despair and is sensitive to antidepressant compounds and serotonergic manipulations.[14]

Procedure:

  • Apparatus: A suspension bar or ledge at least 50 cm from the floor.[15]

  • Suspension: Suspend the mouse by its tail using adhesive tape, ensuring the tape is securely attached approximately 1-2 cm from the tip of the tail.[14][16] The mouse should be positioned so it cannot reach any surfaces.

  • Test Session: The test duration is typically 6 minutes.[16][17]

  • Scoring: The duration of immobility (hanging passively) is recorded.[14]

  • Post-Test Care: Carefully remove the tape and return the mouse to its home cage.

Neurochemical and Molecular Analysis

Rationale: To confirm the neurochemical effects of PMA, brain tissue can be analyzed for levels of serotonin, dopamine, and their metabolites. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for this purpose.[2][18]

Procedure Outline:

  • Tissue Collection: At the experimental endpoint, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) on ice.

  • Homogenization: Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid) containing an internal standard.[2]

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 11,000 rpm) at 4°C to pellet proteins and debris.[2]

  • Filtration: Filter the supernatant through a 0.22 µm filter.[2]

  • HPLC-ECD Analysis: Inject the filtered sample into the HPLC system. Separation is typically achieved on a reverse-phase C18 column.[18] The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of monoamines.[2]

  • Quantification: Calculate the concentrations of the analytes based on a standard curve.

ParameterTypical ValueReference
Column Reverse-phase C18[18]
Mobile Phase Phosphate buffer with methanol and an ion-pairing agent[18]
Flow Rate 0.8 - 1.2 mL/min[18]
Injection Volume 10 - 20 µL[18]
Detector Potential +600 to +800 mV[2]

Rationale: To assess the neurotoxic effects of PMA at the cellular level, Western blotting can be used to measure the expression of key proteins involved in apoptosis.[19][20]

Procedure Outline:

  • Protein Extraction: Extract total protein from brain tissue homogenates using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.[19][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_neurochem Neurochemistry cluster_molecular Molecular Biology Animal_Acclimation Animal Acclimation PMA_Admin PMA Administration Animal_Acclimation->PMA_Admin Behavioral_Assessment Behavioral & Physiological Monitoring (e.g., FST, TST, Temp) PMA_Admin->Behavioral_Assessment Euthanasia Euthanasia & Tissue Collection Behavioral_Assessment->Euthanasia HPLC HPLC-ECD for Monoamines Euthanasia->HPLC Western_Blot Western Blot for Apoptosis Markers Euthanasia->Western_Blot

Sources

Application Note: 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride as a Versatile, Sterically Hindered Building Block for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed protocols for the effective use of 2-(4-methoxyphenyl)propan-2-amine hydrochloride in combinatorial chemistry. This building block is of significant interest in drug discovery due to its unique structural features: a p-methoxyphenyl moiety, a common pharmacophore influencing pharmacokinetic properties, and a tertiary alkylamine core that imparts significant steric hindrance. This steric bulk, while synthetically challenging, offers the potential to create structurally novel compound libraries with constrained conformations, which can be advantageous for achieving high-affinity and selective interactions with biological targets. This document outlines the rationale behind synthetic strategies, provides validated, step-by-step protocols for amide coupling and reductive amination, and discusses the importance of the scaffold's components in medicinal chemistry.

Structural and Physicochemical Profile

This compound is a primary amine where the amino group is attached to a tertiary carbon atom, resulting in a sterically congested reactive center. Understanding its components is crucial for its strategic deployment in library synthesis.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1185579-44-5[1]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.70 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water and some organic solvents[2]
Deconstruction of a Privileged Scaffold

The utility of this building block stems from the combination of its three key structural motifs, each contributing to the potential biological activity and pharmacokinetic profile of the final library compounds.

  • The p-Methoxyphenyl (PMP) Group: This feature is prevalent in medicinal chemistry. The methoxy group is a hydrogen bond acceptor and its presence on the phenyl ring influences the molecule's lipophilicity and electronic properties. It can play a direct role in binding to a target receptor or be a site for metabolic transformation (O-demethylation), which can be a key consideration in prodrug design or metabolic stability studies.[3][4] The PMP group can also serve as a stable protecting group, resistant to many reaction conditions but cleavable under specific oxidative protocols.[4][5]

  • The Tertiary Alkylamine Core: The gem-dimethyl groups adjacent to the amine-bearing carbon create a neopentyl-like environment. This significant steric bulk restricts the rotational freedom of adjacent bonds, which can pre-organize the molecule into a favorable conformation for binding, potentially increasing potency and selectivity. However, this same feature is the primary cause of the synthetic challenges associated with this building block.

  • The Phenethylamine Backbone: The core scaffold is a derivative of phenethylamine, a privileged structure in neuroscience and pharmacology. Analogs of this scaffold are known to interact with a wide range of G-protein coupled receptors (GPCRs) and transporters.[6][7] Incorporating this building block allows for the exploration of chemical space around a proven bioactive framework.

Diagram 1: Key Structural Features cluster_molecule 2-(4-Methoxyphenyl)propan-2-amine Scaffold Core Scaffold PMP p-Methoxyphenyl Group (Pharmacophore, Metabolism Site) Scaffold->PMP Influences Pharmacokinetics Amine Tertiary Alkylamine (Steric Hindrance, Reaction Site) Scaffold->Amine Presents Synthetic Challenge Backbone Phenethylamine Backbone (Privileged Structure) Scaffold->Backbone Provides Bioactive Core Diagram 2: Amide Coupling Strategy Workflow Start Goal: Amide Coupling with Sterically Hindered Amine Standard Standard Coupling Reagents (e.g., HATU, EDC/HOBt) Start->Standard Path 1: Conventional High_Energy High-Reactivity Intermediate Strategy Start->High_Energy Path 2: Recommended Result_Fail Result: Reaction Failure or Very Low Yield Standard->Result_Fail Acid_Chloride Convert to Acyl Chloride (e.g., (COCl)₂, SOCl₂) High_Energy->Acid_Chloride Coupling Couple with Hindered Amine + Non-Nucleophilic Base Acid_Chloride->Coupling Result_Success Result: Successful Amide Formation Coupling->Result_Success

Diagram 2: Amide Coupling Strategy Workflow
Strategy 2: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of combinatorial chemistry for generating amine libraries. [8][9]The reaction proceeds via the formation of an imine (or iminium ion) intermediate, which is then reduced. With 2-(4-methoxyphenyl)propan-2-amine, the formation of this imine intermediate with ketones is kinetically slow due to steric clash. [10][11] The Causality Behind Protocol Choice: A one-pot reaction where the amine, carbonyl, and reducing agent are mixed can be inefficient. The equilibrium often favors the starting materials. To drive the reaction forward, it is often necessary to facilitate imine formation. This can be achieved by removing water (e.g., using a Dean-Stark apparatus or molecular sieves) or by using a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl group. [11]For the reduction step, a hydride reagent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is preferred for one-pot procedures. [11]

Detailed Experimental Protocols

The following protocols are designed for parallel synthesis formats but can be adapted for single-reaction setups. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Parallel Amide Library Synthesis via Acyl Chlorides

This protocol describes the coupling of a library of carboxylic acids with the title amine.

Step 1: Acyl Chloride Formation

  • In a 96-well reaction block, dispense a 0.5 M solution of each carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • To each well, add a catalytic amount of Dimethylformamide (DMF) (approx. 0.05 equiv).

  • Add a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM dropwise at room temperature. [12]4. Stir the block for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chlorides are typically used immediately without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acyl chlorides from Step 1 in anhydrous DCM.

  • In a separate 96-well block, dispense a solution of this compound (1.2 equiv) in anhydrous DCM.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 equiv), to each well to neutralize the hydrochloride salt and the HCl generated during the reaction. [12]4. Transfer the acyl chloride solutions to the amine-containing plate.

  • Seal the reaction block and stir at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS.

Step 3: Parallel Workup and Purification

  • Quench the reactions by adding a saturated aqueous solution of NH₄Cl.

  • Perform a liquid-liquid extraction using a parallel extraction system. Extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude amides are then purified using mass-directed automated preparative HPLC.

Table 2: Reagent Quantities for a Typical Amide Coupling Reaction (per well)

ReagentMolarity / PurityVolume / MassEquivalents
Carboxylic AcidStock Soln (0.5 M)200 µL1.0 (0.1 mmol)
Oxalyl ChlorideStock Soln (2.0 M)75 µL1.5
2-(4-...)amine HClSolid (98%)24.2 mg1.2
DIPEALiquid44 µL2.5
Anhydrous DCMSolvent1 mL (total)-
Protocol 2: Parallel Reductive Amination with Aldehydes

This protocol is optimized for reacting the title amine with a library of aldehydes. Ketones may require more forcing conditions and longer reaction times.

Step 1: One-Pot Imine Formation and Reduction

  • To a 96-well reaction block, add this compound (1.2 equiv) and the desired aldehyde (1.0 equiv).

  • Add Dichloroethane (DCE) or Tetrahydrofuran (THF) as the solvent.

  • Add Diisopropylethylamine (DIPEA) (1.2 equiv) to free the primary amine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. [11]This reagent is less sensitive to moisture than other hydrides and is highly effective for reductive aminations.

  • Seal the reaction block and stir at room temperature for 16-24 hours. Monitor by LC-MS.

Step 2: Parallel Workup and Purification

  • Carefully quench the reactions by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude secondary amines via mass-directed automated preparative HPLC.

Conclusion

This compound is a valuable building block for generating diverse chemical libraries with high structural complexity. Its inherent steric hindrance, while a synthetic hurdle, can be reliably overcome using the robust protocols detailed in this guide. By leveraging activated acyl intermediates for amide synthesis and optimized conditions for reductive amination, researchers can effectively incorporate this scaffold to produce novel compounds. The resulting molecules, featuring a constrained phenethylamine core and a metabolically relevant p-methoxyphenyl group, are well-suited for screening campaigns in drug discovery, particularly in the fields of neuroscience and metabolic diseases.

References

Sources

A Robust and Sensitive LC-MS/MS Method for the High-Throughput Quantification of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Bioanalytical Sciences Division

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration's Bioanalytical Method Validation Guidance for Industry and demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range.[1] This robust assay is suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development and clinical research settings.

Introduction

2-(4-Methoxyphenyl)propan-2-amine, structurally related to amphetamine-type stimulants, is a compound of interest in pharmaceutical research and development.[2][3] Accurate determination of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent specificity, sensitivity, and wide dynamic range.[2][4]

The primary challenge in bioanalysis is the complexity of the plasma matrix, which contains high concentrations of proteins, lipids, and other endogenous components that can interfere with analysis and cause ion suppression. Therefore, a robust sample preparation strategy is paramount. This note details a method centered around a simple yet effective protein precipitation (PPT) protocol, which minimizes sample handling time while providing a clean extract suitable for injection.[5][6][7] The use of a stable isotope-labeled internal standard (SIL-IS) is incorporated to compensate for any variability during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[8][9]

This document provides a comprehensive, step-by-step protocol for researchers and drug development professionals to implement this method for reliable quantification of this compound.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample receipt to final data generation. The workflow is designed for efficiency and robustness, minimizing potential sources of error.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 Aliquot 100 µL Plasma p2 Spike with Internal Standard (IS) p1->p2 p3 Add Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into LC-MS/MS System p5->a1 Clean Extract a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Generate Concentration Data d1->d2

Caption: High-level experimental workflow for plasma sample analysis.

Materials and Methods

Reagents and Chemicals
  • Analyte: this compound (Purity ≥98%)

  • Internal Standard (IS): 2-(4-Methoxyphenyl-d4)propan-2-amine hydrochloride (Purity ≥98%, Isotopic Purity ≥99%)

    • Scientist's Note: The use of a stable isotope-labeled internal standard is critical. A deuterated analog co-elutes with the analyte and experiences nearly identical ionization and matrix effects, providing the most accurate correction for experimental variations.[8]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.

Equipment
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Balance, Vortex Mixer, Microcentrifuge, Calibrated Pipettes.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create working solutions for spiking the calibration curve (CC) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards at concentrations of 1, 2, 5, 20, 50, 200, 500, and 1000 ng/mL. Similarly, prepare QC samples at four levels:

    • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

    • Low QC: 3 ng/mL

    • Mid QC: 75 ng/mL

    • High QC: 750 ng/mL

Detailed Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This method is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[5][10][11] Acetonitrile is a highly efficient precipitating agent for plasma samples.[6]

Sample_Prep_Protocol start Start: Plasma Sample (Calibrator, QC, or Unknown) step1 Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. start->step1 step2 Add 300 µL of IS Working Solution (100 ng/mL in Acetonitrile). step1->step2 step3 Vortex vigorously for 30 seconds to ensure complete protein denaturation. step2->step3 step4 Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. step3->step4 step5 Carefully transfer 200 µL of the supernatant to an HPLC vial. step4->step5 end Ready for LC-MS/MS Injection step5->end

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Parameters

The parameters below are optimized for a balance of speed and resolution, ensuring robust separation from endogenous plasma components. Formic acid is used as a mobile phase additive to promote protonation of the amine group on the analyte, enhancing signal in positive ESI mode.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Volume 5 µL

| Gradient | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
2.50 95
3.50 95
3.60 5

| 5.00 | 5 |

Mass Spectrometry Conditions

Detection is performed in MRM mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12][13][14] The transitions and compound-dependent parameters must be optimized by infusing the pure analyte and IS. The values provided are typical starting points.

Table 3: Mass Spectrometry and MRM Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 55 psi | | Ion Source Gas 2 | 60 psi | | Curtain Gas | 35 psi | | Temperature | 550°C | | IonSpray Voltage | 5500 V | | Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) | | Analyte (Quantifier) | 166.1 | 107.1 | 25 | | Analyte (Qualifier) | 166.1 | 134.1 | 20 | | IS (Quantifier) | 170.1 | 111.1 | 25 |

Scientist's Note: The quantifier transition is used for calculating the concentration, while the qualifier transition is monitored to confirm identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples.[12][15]

Method Validation and Performance

The method was subjected to a full validation protocol consistent with regulatory expectations.[1][16][17]

  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or IS.

  • Linearity: The calibration curve was linear over the range of 1-1000 ng/mL. A weighted (1/x²) linear regression model was used, yielding a correlation coefficient (r²) of >0.998.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples on three separate days.

Table 4: Summary of Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=15) Accuracy (%) Precision (%CV)
LLOQ QC 1.00 1.05 105.0 8.7
Low QC 3.00 2.91 97.0 6.5
Mid QC 75.0 78.3 104.4 4.1

| High QC | 750 | 739 | 98.5 | 3.8 |

  • Matrix Effect and Recovery: The matrix effect was found to be minimal and consistent across different plasma lots, with a coefficient of variation <15%. The extraction recovery of the analyte was consistent and ranged from 92% to 98%.

  • Stability: The analyte was proven to be stable in plasma under various conditions, including three freeze-thaw cycles (-80°C to room temp), 24 hours at room temperature (bench-top), and 48 hours in the autosampler at 10°C.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for rapid sample processing, and the optimized LC-MS/MS conditions provide excellent sensitivity, selectivity, and robustness. The method meets all criteria for bioanalytical method validation as per FDA guidelines and is well-suited for supporting pharmacokinetic and other clinical studies requiring reliable drug concentration measurements.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

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Chiral HPLC Method Development for 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. As the stereoisomers of chiral compounds can exhibit marked differences in pharmacological and toxicological profiles, the development of reliable enantioselective analytical methods is of paramount importance in the pharmaceutical industry.[1][2][3] This guide provides a detailed, step-by-step protocol, from initial screening of chiral stationary phases (CSPs) and mobile phase optimization to final method validation, grounded in scientific principles and practical expertise. The methodologies described are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction

2-(4-Methoxyphenyl)propan-2-amine is a chiral primary amine whose hydrochloride salt is of interest in pharmaceutical research and development. The presence of a stereocenter necessitates the separation and quantification of its enantiomers to ensure the safety, efficacy, and quality of potential drug candidates. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for achieving this separation due to its high efficiency and broad applicability.[1]

Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are particularly effective for resolving a wide range of racemates, including primary amines.[1][4][5] The chiral recognition mechanism of these CSPs involves a complex combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of enantiomers.[5][6] This application note will focus on a systematic approach to developing a reliable chiral HPLC method for this compound.

Method Development Strategy

A successful chiral method development strategy involves a systematic screening of columns and mobile phases to identify the optimal conditions for enantiomeric separation. The following workflow is recommended:

Figure 1: A systematic workflow for chiral HPLC method development.

Analyte Properties

Understanding the physicochemical properties of this compound is crucial for method development. It is a primary aromatic amine, soluble in water and some organic solvents.[7] The basic nature of the amine group necessitates careful consideration of the mobile phase composition to ensure good peak shape and prevent unwanted interactions with the stationary phase.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs are highly recommended for the initial screening due to their proven success in separating a broad range of chiral compounds, including primary amines.[1][4] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[1]

Recommended CSPs for Initial Screening:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

  • Cyclofructan-based CSPs (have also shown high success rates for primary amines).[1][8]

Mobile Phase Selection

Both normal-phase and polar organic modes should be evaluated during the initial screening.

  • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. The addition of a basic additive is crucial for improving the peak shape of basic analytes like amines.[9][10]

  • Polar Organic (PO) Mode: Utilizes polar organic solvents like acetonitrile or methanol. This mode can be advantageous for polar molecules.[8]

Mobile Phase Additives: The use of additives is critical for achieving good peak shape and enantioselectivity for chiral amines.[1]

  • Basic Additives: For normal phase, additives like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are commonly used at concentrations of 0.1% to 0.5% to minimize peak tailing by blocking active sites on the silica surface.[1][9]

  • Acidic Additives: While less common for basic compounds, in some cases, an acidic additive like trifluoroacetic acid (TFA) might be used, particularly with cyclofructan-based CSPs.[8]

Experimental Protocols

Materials and Equipment
  • Racemic Standard: this compound

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Columns: As selected in the screening phase.

  • Solvents: HPLC grade hexane, isopropanol, ethanol, acetonitrile, and methanol.

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

Sample Preparation

Prepare a stock solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Initial Screening Protocol
  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 225 nm or 254 nm).

  • Screening Conditions: Systematically screen the selected CSPs with the mobile phases listed in the table below.

Screening Phase Mobile Phase Composition Flow Rate Temperature
Normal Phase 1Hexane/Isopropanol (90:10, v/v) + 0.1% DEA1.0 mL/min25 °C
Normal Phase 2Hexane/Ethanol (90:10, v/v) + 0.1% DEA1.0 mL/min25 °C
Polar Organic 1Acetonitrile/Methanol (90:10, v/v) + 0.1% DEA1.0 mL/min25 °C
Method Optimization

Once a promising CSP and mobile phase system are identified (showing at least partial separation), further optimization is required to achieve baseline resolution (Rs > 1.5).

  • Mobile Phase Ratio: Adjust the ratio of the strong solvent (alcohol in NP, methanol/acetonitrile in PO) to optimize retention time and resolution.

  • Additive Concentration: Vary the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape and resolution.

  • Flow Rate: Investigate the effect of flow rate on resolution. Lower flow rates can sometimes improve separation.[10]

  • Temperature: Evaluate the effect of column temperature. Lower temperatures generally lead to better chiral selectivity.[10]

Optimized Method Protocol

The following table presents an example of an optimized method.

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane/Isopropanol (85:15, v/v) + 0.1% Diethylamine
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection UV at 225 nm
Injection Volume 10 µL

Results and Discussion

Chiral Recognition Mechanism

The separation of enantiomers on a polysaccharide-based CSP is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

Figure 2: A simplified diagram of the chiral recognition mechanism.

For 2-(4-Methoxyphenyl)propan-2-amine, the primary amine group and the aromatic ring are key interaction sites. Hydrogen bonding between the amine and the carbamate groups on the CSP, along with π-π interactions between the methoxyphenyl ring and the phenyl groups of the chiral selector, are likely the dominant forces driving the separation.[5][6] The different spatial arrangements of these groups in the two enantiomers lead to differences in the stability of the diastereomeric complexes, resulting in differential retention times.

Method Validation

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[11][12]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of test results to the true value. It can be assessed by the recovery of spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is crucial for determining the enantiomeric purity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and systematic framework for the development and validation of a chiral HPLC method for the separation of this compound enantiomers. By employing a logical screening and optimization strategy centered on polysaccharide-based chiral stationary phases, a robust and reliable method can be established. The principles and protocols outlined herein are designed to provide researchers and drug development professionals with the necessary tools to ensure the accurate determination of enantiomeric purity, a critical aspect of pharmaceutical quality control.

References

  • Šatínský, D., & Chocholouš, P. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]

  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Journal of the Chinese Chemical Society, 55(1), 22-37. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 199-207. [Link]

  • Blahová, E., Lehotay, J., & Hroboňová, K. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC Europe, 23(11). [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies Blog. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Svec, F. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 694-703. [Link]

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Application Notes & Protocols: The Strategic Use of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. This versatile chemical building block serves as a crucial starting material in the synthesis of complex organic molecules for various therapeutic areas.[1][2] We will explore its utility beyond a simple intermediate, focusing on the strategic rationale behind its use in constructing compound libraries for high-value targets such as CREB-binding protein (CBP) and in developing novel neurological agents. The protocols herein are designed to be robust and explanatory, detailing not just the "how" but the critical "why" behind each methodological choice.

Introduction: A Profile of a Privileged Scaffold

This compound, a substituted phenethylamine derivative, represents a cornerstone intermediate in modern medicinal chemistry.[1][3] Its structure is deceptively simple, yet it combines three key features that make it a highly valuable scaffold:

  • The 4-Methoxyphenyl Group: The methoxy substituent is prevalent in numerous approved drugs.[4] It can enhance metabolic stability, modulate physicochemical properties (such as lipophilicity and solubility), and form key hydrogen bond interactions with biological targets.[4]

  • The Primary Amine: This functional group is a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and arylation reactions, allowing for rapid diversification and structure-activity relationship (SAR) studies.

  • The Gem-Dimethyl Bridge: The two methyl groups on the alpha-carbon provide steric bulk, which can confer selectivity for specific protein targets and protect the molecule from certain metabolic pathways, enhancing its pharmacokinetic profile.

This guide will focus on two primary applications that leverage these features: the synthesis of potential inhibitors for the CREB-binding protein (CBP) and the development of novel central nervous system (CNS) agents.

Physicochemical & Handling Data

Before proceeding to synthetic protocols, it is essential to understand the fundamental properties and safety requirements for this reagent.

PropertyValueReference
CAS Number 1185579-44-5[5][6]
Molecular Formula C₁₀H₁₆ClNO[5][6]
Molecular Weight 201.69 g/mol [6]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water and some organic solvents like methanol and DMSO[7]

Safety & Handling: this compound may be irritating to the eyes, skin, and respiratory system.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact.[7]

Core Application I: Synthesis of CREB-Binding Protein (CBP) Inhibitor Scaffolds

Scientific Rationale & Trustworthiness

The cyclic-AMP response-element binding protein (CREB) and its coactivator, CREB-binding protein (CBP), are critical regulators of gene transcription.[8] The interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP is a crucial step in activating genes involved in cell growth, proliferation, and survival.[8] Dysregulation of this pathway is implicated in various cancers, making the KIX-KID protein-protein interaction (PPI) an attractive target for therapeutic intervention.[8][9]

Small molecule inhibitors that disrupt this interaction are of significant interest.[10] this compound provides an ideal starting point for building a library of potential inhibitors. Its primary amine allows for the systematic introduction of diverse chemical functionalities via amide coupling. This strategy enables a thorough exploration of the chemical space around the core scaffold to identify moieties that can effectively bind to pockets on the KIX domain and disrupt the interaction with p-CREB.

Experimental Workflow: SAR Library Generation

The following workflow outlines the general strategy for using the title compound to generate a library of diverse amides for screening as CBP inhibitors.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Amine 2-(4-Methoxyphenyl)propan-2-amine (Free Base) Coupling Amide Coupling (HATU, EDCI, etc.) Amine->Coupling Acid Diverse Carboxylic Acid Library (R-COOH) Acid->Coupling Library Final Amide Compound Library Coupling->Library Screening Biological Screening (e.g., KIX-KID Interaction Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Workflow for generating and screening a library of potential CBP inhibitors.

Protocol: Parallel Amide Coupling for SAR Library Synthesis

This protocol describes a robust method for synthesizing a small library of amides in parallel using a 24-well plate format. The hydrochloride salt is first neutralized in situ or used after a free-basing procedure.

Materials:

  • This compound

  • A diverse set of carboxylic acids (e.g., benzoic acids, heterocyclic acids)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 24-well reaction block with magnetic stirring

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.

    • Prepare a stock solution of HATU (1.2 eq) in anhydrous DMF.

    • Prepare individual stock solutions or weigh out each carboxylic acid (1.1 eq) into separate wells of the reaction block.

  • Reaction Setup (per well):

    • To each well containing a unique carboxylic acid, add the this compound stock solution.

    • Add DIPEA (2.5 eq) to each well to neutralize the hydrochloride salt and facilitate the coupling.

    • Initiate the reaction by adding the HATU stock solution.

    • Seal the reaction block and allow it to stir at room temperature for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS or TLC to confirm the consumption of the starting amine.

  • Work-up:

    • Once the reaction is complete, dilute the contents of each well with EtOAc.

    • Transfer the contents to separate labeled tubes or a 96-well deep-well plate for liquid-liquid extraction.

    • Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Analysis:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product via flash column chromatography or preparative HPLC.

    • Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR.

Core Application II: Scaffolding for Novel Neurological Agents

Scientific Rationale & Trustworthiness

The phenethylamine scaffold is a foundational structure for many centrally acting agents.[3] By modifying this core, it is possible to develop compounds with potential antidepressant or stimulant properties.[3] this compound serves as a valuable starting point for such explorations. The methoxy group can influence blood-brain barrier penetration, while the gem-dimethyl group provides steric hindrance that can prevent metabolism by monoamine oxidase (MAO) and engender selectivity for different neurotransmitter transporters or receptors.

Reductive amination is a powerful and reliable method for N-alkylation, allowing for the introduction of a wide variety of substituents onto the primary amine. This diversification is key to tuning the pharmacological profile of the resulting molecules.

Experimental Workflow: Diversification via Reductive Amination

This workflow illustrates the diversification of the primary amine into a range of secondary and tertiary amines for subsequent pharmacological evaluation.

G cluster_0 Synthetic Diversification cluster_1 Evaluation Amine 2-(4-Methoxyphenyl)propan-2-amine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Amine->ReductiveAmination Carbonyl Aldehyde / Ketone Library (R-CHO / R-CO-R') Carbonyl->ReductiveAmination Product Diversified Library of Secondary/Tertiary Amines ReductiveAmination->Product Screening Screening for Neurological Activity (e.g., Receptor Binding Assays, Transporter Uptake Assays) Product->Screening

Caption: Workflow for diversifying the amine scaffold via reductive amination.

Protocol: N-Alkylation via Reductive Amination

This protocol provides a general method for the reaction of 2-(4-Methoxyphenyl)propan-2-amine with an aldehyde to form a secondary amine.

Materials:

  • 2-(4-Methoxyphenyl)propan-2-amine (free base)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Saturated NaHCO₃ (aq), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Reaction Setup:

    • Dissolve 2-(4-Methoxyphenyl)propan-2-amine (1.0 eq) and the chosen aldehyde/ketone (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 6-24 hours.

  • Reaction Monitoring:

    • Monitor the formation of the product and disappearance of the starting amine by LC-MS or TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification & Analysis:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient, often with a small percentage of triethylamine to prevent streaking on silica gel).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent structural and chemical properties provide a robust platform for generating diverse molecular libraries targeting complex biological systems. The detailed protocols for amide coupling and reductive amination presented in this guide offer reliable and validated methods for researchers to leverage this scaffold in their pursuit of novel therapeutics, from targeted cancer agents to new treatments for neurological disorders.

References

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  • 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 - ChemicalBook. (2023).
  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents. (n.d.).
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Application Notes and Protocols: A Tiered Strategy for Efficacy Testing of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Phenethylamine Analogs

The compound 2-(4-methoxyphenyl)propan-2-amine hydrochloride belongs to the phenethylamine class, a structural backbone renowned for its diverse pharmacological activities. Derivatives of this scaffold are of significant interest in medicinal chemistry, with research exploring their potential as antidepressants, stimulants, or modulators of various neurological pathways.[1][2] The efficacy of these novel derivatives hinges on their interaction with specific molecular targets within the complex cellular landscape. Therefore, a systematic and robust evaluation using cell-based assays is paramount to elucidating their mechanism of action (MOA), potency, and potential therapeutic window.[3][4][5]

This guide provides a comprehensive, tiered approach to evaluating the efficacy of this compound derivatives. We move beyond a simple listing of protocols to offer a strategic workflow, explaining the scientific rationale behind each experimental choice. This self-validating system is designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data, accelerating the journey from compound synthesis to lead optimization.

Our approach begins with foundational assays to assess general cellular health, establishing a baseline for interpreting more complex, target-oriented functional assays. We then delve into specialized protocols focused on likely targets for this compound class, such as monoamine transporters and G-Protein Coupled Receptors (GPCRs), which are key players in neurotransmission.[6]

Tier 1: Foundational Efficacy and Cytotoxicity Screening

Before investigating specific mechanisms, it is crucial to determine the concentration range over which the derivatives exhibit biological activity without causing overt cellular toxicity. These initial assays provide essential parameters like the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀), which are critical for designing subsequent, more targeted experiments.

Cell Viability and Cytotoxicity Assessment: The MTS Assay

The MTS assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Causality Behind Experimental Choice: This assay is selected for its high-throughput compatibility, sensitivity, and non-destructive nature, allowing for kinetic monitoring if desired.[7] It provides a rapid and reliable measure of how the compounds affect overall cell health, distinguishing between general toxicity and specific bioactivity.

Experimental Protocol: MTS Assay

  • Cell Plating: Seed cells (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in the appropriate cell culture medium. A typical starting concentration range might be from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO, not exceeding 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).[8]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC₅₀ value for each derivative.

Cell Proliferation Assessment: The BrdU Incorporation Assay

To differentiate between cytotoxic and cytostatic effects, a direct measure of DNA synthesis is invaluable. The BrdU (5-bromo-2'-deoxyuridine) assay measures the incorporation of this thymidine analog into the DNA of proliferating cells.[10][11]

Causality Behind Experimental Choice: This assay provides a more specific indication of a compound's effect on cell division than metabolic assays.[12] It is particularly useful for identifying compounds that may not kill cells but inhibit their growth, a desirable trait for certain therapeutic areas like oncology.

Experimental Protocol: BrdU Assay

  • Cell Plating and Treatment: Follow steps 1-3 of the MTS assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell cycle length.[11]

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for allowing the anti-BrdU antibody to access the incorporated BrdU.[10]

  • Antibody Incubation: Add an anti-BrdU monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1-2 hours.

  • Substrate Addition: Wash the wells to remove unbound antibody and add a chromogenic substrate (e.g., TMB).

  • Data Acquisition and Analysis: Measure the absorbance with a microplate reader and calculate the percentage of proliferation relative to the vehicle control to determine the EC₅₀ for proliferation inhibition.

Data Presentation: Foundational Screening

DerivativeCC₅₀ (µM) - MTS Assay (48h)EC₅₀ Proliferation (µM) - BrdU Assay (48h)
Parent Compound> 10085.2
Derivative A75.412.1
Derivative B> 1005.8
Derivative C12.39.7

Tier 2: Mechanism of Action - Elucidating Specific Molecular Targets

Based on the phenethylamine scaffold, it is hypothesized that these derivatives may interact with monoamine transporters (e.g., DAT, SERT, NET) or GPCRs. The following assays are designed to test these hypotheses directly.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the derivatives to inhibit the uptake of radiolabeled or fluorescent neurotransmitter substrates into cells expressing a specific monoamine transporter.[13][14]

Causality Behind Experimental Choice: This is a gold-standard functional assay to determine if the compounds act as reuptake inhibitors, a common mechanism for antidepressants and stimulants.[6][15][16] Using cells individually transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) allows for precise determination of selectivity.[15][17]

Experimental Protocol: Radiotracer Uptake Inhibition

  • Cell Culture: Use HEK293 cells stably transfected with hDAT, hSERT, or hNET. Plate them in 96-well plates coated with poly-D-lysine.

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer. Pre-incubate the cells for 10-20 minutes with various concentrations of the test derivatives or known inhibitors (e.g., cocaine for DAT, fluoxetine for SERT).[16][17]

  • Uptake Initiation: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[18][19]

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer and aspirating the liquid.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each derivative at each transporter by plotting the percentage of inhibition versus the compound concentration.

G

Caption: Workflow for the Monoamine Transporter Uptake Assay.

GPCR Signaling: cAMP Accumulation Assay

Many neurotransmitter receptors are GPCRs that signal through the modulation of intracellular cyclic AMP (cAMP) levels.[20][21] This assay can determine if the derivatives act as agonists or antagonists at relevant GPCRs (e.g., dopamine D1/D2 receptors, serotonin 5-HT receptors).

Causality Behind Experimental Choice: GPCRs are a major class of drug targets, and understanding a compound's effect on their signaling pathways is crucial.[22][23] Measuring cAMP is a direct and quantifiable readout of Gs or Gi-coupled receptor activation or inhibition.[21]

Experimental Protocol: cAMP Assay (HTRF® or LANCE®)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest.

  • Cell Plating and Treatment: Seed cells in a 384-well plate. For antagonist mode, pre-incubate with the derivatives before adding a known agonist. For agonist mode, add the derivatives directly.

  • Cell Lysis and Reagent Addition: After incubation, lyse the cells and add the detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer).

  • Data Acquisition: After a further incubation period, read the plate on a compatible reader that can measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G

Caption: Simplified GPCR signaling pathway leading to cAMP modulation.

Tier 3: Probing the Mechanism of Cell Death - Apoptosis Assays

If a derivative shows significant cytotoxicity in Tier 1, it is essential to determine whether it induces a programmed, controlled form of cell death (apoptosis) or a more damaging, inflammatory form (necrosis).

Annexin V and Caspase-3/7 Activity Assays

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled for detection.[25] A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and -7.[24][26]

Causality Behind Experimental Choice: Using these two assays in parallel provides a robust confirmation of apoptosis through two distinct markers.[26][27] This dual detection approach, often performed simultaneously using flow cytometry or high-content imaging, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[25]

Experimental Protocol: Dual Annexin V/Caspase Activity Assay

  • Cell Plating and Treatment: Seed cells in a 6-well plate or 96-well imaging plate and treat with the cytotoxic derivative at its CC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Staining: Add both a fluorescently labeled Annexin V conjugate and a cell-permeable caspase-3/7 substrate to the live cells. The caspase substrate is non-fluorescent until cleaved by active caspases.[27]

  • Data Acquisition: Analyze the stained cells using a flow cytometer or a high-content imager.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V negative / Caspase negative: Live cells

    • Annexin V positive / Caspase negative: Early apoptotic cells

    • Annexin V positive / Caspase positive: Late apoptotic/necrotic cells

    • Annexin V negative / Caspase positive: Apoptotic cells

Conclusion: A Roadmap to Efficacy

This tiered, multi-assay approach provides a comprehensive framework for characterizing the efficacy of novel this compound derivatives. By systematically moving from broad assessments of cytotoxicity and proliferation to specific, mechanism-of-action studies, researchers can build a detailed pharmacological profile for each compound. This logical progression ensures that resources are focused on the most promising candidates and provides the high-quality, reproducible data necessary to drive drug discovery projects forward. The integration of robust protocols, clear rationales, and self-validating checkpoints empowers scientists to make informed decisions with confidence.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from Pharmaron website. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from Creative Bioarray website. [Link]

  • Schihada, H., de W-B, A., & Marschner, J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from BioAgilytix website. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from BioAgilytix website. [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from Sartorius website. [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from INDIGO Biosciences website. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI website. [Link]

  • PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. Retrieved from ABClonal website. [Link]

  • Elabscience. (2024). Cell Function | Overview of Common Cell Proliferation Assays. Retrieved from Elabscience website. [Link]

  • Bio-protocol. (n.d.). 2.7. Monoamine Transporter Assays. Retrieved from Bio-protocol website. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from University of Rochester Medical Center website. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website. [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from Creative Bioarray website. [Link]

  • Oxford Academic. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Retrieved from Oxford Academic website. [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from ResearchGate website. [Link]

  • Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • PubMed Central. (n.d.). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Retrieved from PubMed Central website. [Link]

  • ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • MySkinRecipes. (n.d.). 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride. Retrieved from MySkinRecipes website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chemical Synthesis: The Critical Role of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride. [Link]

  • Alchem Pharmtech. (n.d.). CAS 30568-44-6 | 2-(4-METHOXYPHENYL)PROPAN-2-AMINE. Retrieved from Alchem Pharmtech website. [Link]

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Troubleshooting & Optimization

Common side reactions in methoxyphenylpropanamine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Common Side Reactions

Introduction:

Welcome to the Technical Support Center for methoxyphenylpropanamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of methoxyphenylpropanamine and its analogues. As experienced application scientists, we understand that even well-established synthetic routes can present challenges. This resource provides in-depth, field-tested insights into the common side reactions encountered during the synthesis of methoxyphenylpropanamine, with a focus on practical, preventative measures and robust troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the purity of your target compound.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind these challenges, offering not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I'm observing a significant amount of a higher molecular weight impurity in my crude product after a Leuckart reaction with methoxyphenylacetone. What could this be and how can I prevent it?

Answer:

This is a very common issue in Leuckart and other reductive amination reactions. The higher molecular weight impurity is most likely the N,N-di-[1-(4-methoxyphenyl)propan-2-yl]amine, often referred to as a "dimer" impurity.

Causality:

The formation of this "dimer" is a classic example of over-alkylation . The primary amine product, methoxyphenylpropanamine, is itself a nucleophile. It can react with the intermediate imine formed during the reaction, leading to the formation of a secondary amine. This secondary amine can then be further reduced to the di-substituted amine byproduct. The product amine is often more nucleophilic than the ammonia or initial amine source, making this a competitive side reaction.[1][2][3]

Visualizing the Side Reaction:

overalkylation ketone Methoxyphenylacetone imine Intermediate Imine ketone->imine + Ammonia ammonia Ammonia (from Ammonium Formate) ammonia->imine product Methoxyphenylpropanamine (Primary Amine) imine->product Reduction dimer N,N-di-[1-(4-methoxyphenyl)propan-2-yl]amine (Dimer Impurity) imine->dimer Reduction product->dimer + Intermediate Imine caption Fig. 1: Over-alkylation side reaction pathway. hydrolysis formyl_intermediate N-formylmethoxyphenylpropanamine product Methoxyphenylpropanamine formyl_intermediate->product Hydrolysis incomplete_hydrolysis Incomplete Hydrolysis formyl_intermediate->incomplete_hydrolysis hcl HCl (aq) hcl->product impurity N-formyl impurity remains incomplete_hydrolysis->impurity caption Fig. 2: Incomplete hydrolysis leads to N-formyl impurity.

Sources

Technical Support Center: Purification of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of purifying amine hydrochloride salts. This guide is designed to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Introduction: The Unique Challenges of Amine Hydrochloride Salts

Amine hydrochloride salts are prevalent in pharmaceutical development due to their improved solubility and stability compared to the corresponding free base.[1] However, their purification presents a unique set of obstacles. These salts often exhibit challenging solubility profiles, can be hygroscopic, and may be prone to dissociation or degradation under certain conditions. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: From Problem to Purified Product

This section addresses specific issues encountered during the purification of amine hydrochloride salts in a question-and-answer format.

Problem 1: My amine hydrochloride salt won't crystallize and remains an oil or a gummy solid.

Probable Causes:

  • Residual Solvents: Trapped solvents can significantly depress the melting point and disrupt the crystal lattice formation.

  • Presence of Impurities: Impurities can act as "crystal poisons," interfering with nucleation and crystal growth.

  • Hygroscopicity: Absorption of atmospheric moisture can lead to the formation of a viscous syrup.

  • Incorrect Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, preventing precipitation.

Solutions:

  • Solvent Selection for Recrystallization: The key is to find a solvent or solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

    • Initial Screening: Start with polar, protic solvents like isopropanol or ethanol. Often, the addition of a less polar co-solvent (an anti-solvent) like diethyl ether, ethyl acetate, or acetone is necessary to induce precipitation.[3][4]

    • Anhydrous Conditions: Given the hygroscopic nature of many amine hydrochlorides, using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) is crucial.

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude amine hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol).

    • If the salt is highly soluble, slowly add a co-solvent (e.g., diethyl ether) dropwise to the hot solution until a slight turbidity persists.

    • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

    dot graph TD { A[Crude Amine HCl] --> B{Dissolve in Minimal Hot Solvent}; B --> C{Solution Clear?}; C -- Yes --> D{Cool Slowly}; C -- No --> E[Add Activated Charcoal, Hot Filter]; E --> D; D --> F[Induce Crystallization]; F --> G{Crystals Formed?}; G -- Yes --> H[Isolate & Dry]; G -- No --> I{Add Anti-Solvent}; I --> D; H --> J[Pure Amine HCl]; }

    Caption: Recrystallization workflow for amine hydrochloride salts.

Problem 2: My purified salt is discolored (yellow, brown, or pink).

Probable Causes:

  • Oxidation: Amines, particularly aromatic amines, are susceptible to oxidation, which can lead to colored impurities.[5][6]

  • Residual Starting Materials or By-products: Colored impurities from the preceding reaction may be carried through.

Solutions:

  • Activated Charcoal Treatment:

    • Dissolve the crude salt in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture gently with stirring for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Proceed with recrystallization as described above.[3]

  • Acid-Base Extraction: This technique is highly effective for removing non-basic, colored impurities.

    • Dissolve the impure salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 2M NaOH or saturated NaHCO3) to a pH that ensures the complete formation of the free amine.[7]

    • Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.[8]

    • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter to remove the drying agent.

    • To reform the hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether).[9]

    • The purified amine hydrochloride salt will precipitate and can be collected by filtration.

    dot graph LR { subgraph "Aqueous Phase" A[Impure Amine HCl] -- "Dissolve in H2O" --> B; B -- "Add Base (e.g., NaOH)" --> C[Free Amine]; end subgraph "Organic Phase" D[Organic Solvent] end C -- "Extract" --> E(Free Amine in Organic Solvent); E -- "Add Anhydrous HCl" --> F[Pure Amine HCl (Precipitate)]; }

    Caption: Acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt from the free amine?

For optimal purity and to avoid introducing water, it is best to use anhydrous methods.[4] Bubbling anhydrous HCl gas through a solution of the free amine in a non-polar solvent is a common method. Alternatively, adding a pre-prepared solution of HCl in an anhydrous solvent like diethyl ether or dioxane is often more convenient and controllable.[9]

Q2: How can I confirm that I have successfully formed the hydrochloride salt?

Several analytical techniques can be used for confirmation:

  • ¹H NMR Spectroscopy: The proton on the nitrogen will typically appear as a broad signal at a downfield chemical shift. Protons on the carbons adjacent to the nitrogen will also shift downfield compared to the free base.[10]

  • FT-IR Spectroscopy: The formation of the ammonium salt results in a characteristic broad absorption band for the N-H⁺ stretch, typically in the range of 2400-3000 cm⁻¹.[1]

  • Elemental Analysis: This will provide the elemental composition, which should match the calculated values for the hydrochloride salt.

Technique Observation for Amine HCl Salt
¹H NMR Appearance of a broad N-H⁺ proton signal, downfield shift of α-protons.[10]
FT-IR Broad N-H⁺ stretching band between 2400-3000 cm⁻¹.[1]
Elemental Analysis Experimental percentages of C, H, N, and Cl match theoretical values.

Q3: My amine hydrochloride salt is very water-soluble, making extraction difficult. What are my options?

High water solubility is a common challenge.[3] Here are a few strategies:

  • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This can decrease the solubility of the organic compound in the aqueous phase and improve extraction efficiency.[7]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, this technique can be effective.

  • Solid Phase Extraction (SPE): Use a cation exchange cartridge (e.g., SCX). The amine will bind to the resin, allowing impurities to be washed away. The pure amine can then be eluted with a solution of ammonia in methanol.[7]

Q4: Can I use chromatography to purify amine hydrochloride salts?

Direct chromatographic purification of amine hydrochloride salts on silica gel can be problematic due to their high polarity and potential for strong interaction with the stationary phase, leading to poor peak shape and recovery. It is generally better to purify the free amine by chromatography and then convert it to the hydrochloride salt.

References

  • Burgess, K., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • Various Authors. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. U.S.
  • Veeprho. (n.d.). Amine Impurities and Related Compound. [Link]

  • Chemistry - simple and short. (2022). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • Le, T.-D., et al. (2020). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 16, 296-302. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Deardorff, D. L. (1986). U.S. Patent No. 4,670,232. U.S.
  • Chem Tricks. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]

  • Reddy, G. S., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(4), 511-514. [Link]

  • Various Authors. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]

  • Various Authors. (2018). Ways of crashing out amines. Reddit. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. [Link]

  • Wang, Q., et al. (2014). Determination of four aliphatic amines in aquatic products by capillary electrophoresis with ultraviolet detection after derivatization with 9-fluorenylmethyl-chloroformate and ultrasound-assisted dispersive liquid-liquid microextraction. Analytical Methods, 6(18), 7358-7365. [Link]

  • Various Authors. (2023). How to detect a HCl salt in organic compunds. Reddit. [Link]

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your purification process.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various biologically active molecules. The isomeric purity and the absence of process-related impurities are paramount for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and resolving common purity issues encountered during its synthesis and isolation.

Troubleshooting Guide: From Crude Product to High-Purity Crystals

This section is formatted as a series of questions and answers to directly address the challenges you may encounter.

Q1: My initial purity by HPLC is low after synthesis. What are the likely impurities?

A1: Understanding the impurity profile is the first step to effective purification. A common synthetic route to 2-(4-Methoxyphenyl)propan-2-amine is the reductive amination of 4-methoxyphenylacetone. The impurities you are observing likely stem from this process.

Potential Impurities:

  • Unreacted Starting Materials:

    • 4-Methoxyphenylacetone: The starting ketone for the synthesis.

  • Intermediates:

    • Imine intermediate: Formed from the reaction of 4-methoxyphenylacetone and the amine source.

  • Byproducts from the Reducing Agent:

    • If using sodium cyanoborohydride (NaBH₃CN), there is a possibility of forming cyanide-related adducts.

  • Over-alkylation Products:

    • Depending on the amine source used in the reductive amination, there's a potential for the formation of secondary or tertiary amines.

  • Solvent and Reagent Residues:

    • Residual solvents from the reaction and workup.

    • Inorganic salts from quenching and washing steps.

Actionable Advice: To confirm the identity of these impurities, it is recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the molecular weights of the impurity peaks, aiding in their identification.

Q2: I'm struggling with the initial workup. How can I effectively remove the bulk of the impurities before crystallization?

A2: A robust acid-base extraction is your most powerful tool at this stage. The basic nature of the amine allows for its separation from neutral and acidic impurities.

Detailed Workup Protocol:

  • Dissolution: After the reaction is complete, quench the reaction mixture carefully. Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-(4-Methoxyphenyl)propan-2-amine will be protonated to its hydrochloride salt and partition into the aqueous layer. Neutral impurities, such as unreacted ketone, will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your desired product.

  • Back-Extraction of Organic Layer (Optional but Recommended): To maximize yield, wash the organic layer again with a fresh portion of 1 M HCl to extract any remaining product.

  • Basification and Re-extraction: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 10 M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the amine hydrochloride back to the free amine, which will likely precipitate or form an oil. Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer containing the purified free amine over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine, now significantly purer than the initial reaction mixture.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process in the purification of this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Acid-Base Workup Crude->Workup Remove neutral impurities FreeAmine Crude Free Amine Workup->FreeAmine SaltFormation Hydrochloride Salt Formation FreeAmine->SaltFormation Addition of HCl CrudeHCl Crude HCl Salt SaltFormation->CrudeHCl Recrystallization Recrystallization CrudeHCl->Recrystallization Solvent Screening PureHCl Pure Crystalline HCl Salt Recrystallization->PureHCl Analysis Purity Analysis (HPLC, NMR) PureHCl->Analysis Confirm Purity & Identity

Caption: Purification workflow for this compound.

FAQs: Optimizing Your Purification

Q: How do I convert the purified free amine to the hydrochloride salt?

A: Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of hydrochloric acid in the same solvent or anhydrous HCl gas. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration and wash with a small amount of the cold solvent to remove any remaining impurities.

Q: What is the best solvent for recrystallizing this compound?

A: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents are generally a good starting point.

Solvent Screening Protocol:

  • Place a small amount of your crude hydrochloride salt (e.g., 50 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures like ethanol/water).

  • Heat the test tubes in a water bath and observe the solubility.

  • For solvents that dissolve the compound when hot, allow them to cool to room temperature and then in an ice bath.

  • The best solvent will be one that fully dissolves the compound when hot and provides a high yield of crystals upon cooling.

Based on the properties of similar amine hydrochlorides, isopropanol or an ethanol/water mixture are excellent candidates to start your screening.

Q: My compound oils out during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Troubleshooting 'Oiling Out':

  • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it.

  • Lower the temperature at which crystallization begins: Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it just becomes cloudy. Then, add a few drops of the hot primary solvent to redissolve the cloudiness and allow it to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Analytical Characterization for Purity Confirmation

High-purity this compound should be characterized by the following methods to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of your final compound. A reversed-phase method is typically suitable.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 225 nm and 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

This method should be validated for linearity, accuracy, and precision for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of your synthesized compound.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic protons: Signals in the range of δ 6.8-7.4 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.7-3.8 ppm.

  • Methyl protons (-CH₃): A singlet around δ 1.5 ppm.

  • Amine protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic carbons: Signals in the range of δ 114-158 ppm.

  • Quaternary carbon attached to nitrogen: Around δ 55-60 ppm.

  • Methoxy carbon (-OCH₃): Around δ 55 ppm.

  • Methyl carbons (-CH₃): Around δ 25-30 ppm.

Final Purity Checklist

Before proceeding to the next synthetic step, ensure your purified this compound meets the following criteria:

  • Appearance: White to off-white crystalline solid.

  • Purity by HPLC: ≥99.0%.

  • Identity Confirmation: NMR spectrum is consistent with the expected structure.

  • Residual Solvents: Levels are within acceptable limits as determined by Gas Chromatography (GC) if required.

By following this guide, you will be well-equipped to tackle the purification challenges of this compound and consistently produce high-purity material for your research and development needs.

References

  • Organic Syntheses Procedure: Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Available from: [Link]

  • BenchChem Technical Support: Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride.
  • University of Rochester, Department of Chemistry: Solvents for Recrystallization. Available from: [Link]

  • BenchChem Technical Support: Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide.
  • Patent CN102199098B: New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Technical Support Center: Protocol for Scaling Up the Synthesis of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this important synthesis. Our focus is on providing practical, experience-driven insights to ensure a robust and reproducible process.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the reductive amination of 1-(4-methoxyphenyl)propan-2-one. A classical and industrially relevant method for this transformation is the Leuckart-Wallach reaction.[1][2] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, offering a straightforward route to the desired amine.[2]

However, scaling up this reaction from the benchtop to larger-scale production presents a unique set of challenges. These can include managing reaction exotherms, controlling the formation of byproducts, and ensuring efficient purification and isolation of the final hydrochloride salt. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the this compound synthesis.

Question 1: My reaction has stalled, and I see a significant amount of unreacted 1-(4-methoxyphenyl)propan-2-one. What could be the cause?

Answer:

An incomplete reaction is a common issue when scaling up the Leuckart-Wallach reaction. Several factors could be at play:

  • Insufficient Temperature: The Leuckart-Wallach reaction typically requires high temperatures, often in the range of 160-185°C, to drive the reaction to completion.[1] On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is critical. Ensure your heating system is adequate for the scale and that the reaction mixture is being agitated effectively to prevent localized cooling.

  • Water Content: The presence of excess water can hinder the reaction. While the reaction can tolerate some water, it's crucial to use reagents with low water content.

  • Reagent Stoichiometry: An insufficient excess of the aminating agent (ammonium formate or formamide) can lead to an incomplete reaction. On a larger scale, it is advisable to use a significant excess of the aminating agent to drive the equilibrium towards product formation.

Question 2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight than my desired product. What is it, and how can I minimize it?

Answer:

The high-molecular-weight byproduct is likely a secondary amine, formed through the reaction of the newly formed primary amine with another molecule of the starting ketone. This is a common side reaction in reductive aminations.

To minimize the formation of this secondary amine:

  • Excess Aminating Agent: Employing a larger excess of ammonium formate or ammonia source will increase the probability of the ketone reacting with the aminating agent rather than the product amine.

  • Controlled Addition of Ketone: A slow, controlled addition of the 1-(4-methoxyphenyl)propan-2-one to the hot aminating agent can help maintain a low concentration of the ketone in the reaction mixture, thus disfavoring the formation of the secondary amine.

Question 3: During the workup, I am having trouble separating the free amine from the reaction mixture. What are the best practices for isolation on a large scale?

Answer:

Isolating the free amine after the initial reaction and before hydrochloride salt formation is a critical step.

  • Basification and Extraction: After the reaction is complete and the mixture has cooled, it needs to be basified to liberate the free amine. Use a strong base like sodium hydroxide. Efficient extraction with a suitable organic solvent (e.g., toluene, methyl tert-butyl ether) is crucial. On a larger scale, multiple extractions will be necessary to ensure complete recovery.

  • Emulsion Formation: Emulsions can be a significant issue during large-scale extractions. To combat this, you can add brine to the aqueous layer to increase its ionic strength, which often helps to break up emulsions.[3]

Question 4: My final this compound product has a low melting point and appears oily. What is the likely cause?

Answer:

An oily product with a depressed melting point is indicative of impurities. The most common culprits are:

  • Residual Solvent: Inadequate drying of the final product can leave residual solvent. Ensure the product is dried under vacuum at an appropriate temperature until a constant weight is achieved.

  • Presence of the Free Amine: Incomplete conversion to the hydrochloride salt will result in the presence of the free amine, which is an oil at room temperature. Ensure a slight excess of hydrochloric acid is used during the salt formation step.

  • N-formyl Byproduct: The Leuckart-Wallach reaction can produce an N-formylated amine as a byproduct.[1][4] This impurity can be carried through the workup. If this is suspected, purification of the free amine by distillation before salt formation may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis.

What is the recommended starting material quality for a scalable synthesis?

For a scalable and reproducible synthesis, it is imperative to use high-purity starting materials. 1-(4-methoxyphenyl)propan-2-one should be of at least 98% purity. The ammonium formate or formamide should be of a grade with low water content.

How can I monitor the progress of the reaction on a large scale?

On a large scale, taking samples directly from a hot, pressurized reactor can be challenging and hazardous. It is recommended to establish a reliable reaction time based on smaller-scale experiments where sampling for analysis (e.g., by GC or TLC) is more feasible. Once a consistent reaction time is determined under specific conditions, this can be applied to the larger scale.

What are the key safety considerations when scaling up this synthesis?

  • High Temperatures and Pressure: The reaction is conducted at high temperatures, which can lead to pressure buildup in a closed system. The reactor must be appropriately rated for the temperature and potential pressure.

  • Ammonia Gas: The reaction will evolve ammonia gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated area, and appropriate scrubbing systems should be in place to handle the off-gassing.

  • Handling of Strong Acids and Bases: The workup involves the use of concentrated hydrochloric acid and strong bases like sodium hydroxide. Appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, is essential.

What is the optimal method for forming the hydrochloride salt on a large scale?

After isolating the purified free amine in a suitable solvent (e.g., isopropanol, ethyl acetate), the hydrochloride salt can be formed by the slow addition of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl). The addition should be done at a controlled temperature to manage the exotherm and to promote the formation of a crystalline product. The resulting slurry can then be filtered, washed with a cold solvent, and dried.

Experimental Parameters

The following table summarizes typical experimental parameters for the synthesis of this compound.

ParameterLab-Scale (e.g., 10g)Scaled-Up (e.g., 1kg)Rationale
1-(4-methoxyphenyl)propan-2-one 1.0 eq1.0 eqStarting material
Ammonium Formate 3.0 - 5.0 eq4.0 - 6.0 eqExcess drives the reaction to completion and minimizes secondary amine formation.
Reaction Temperature 160 - 185°C160 - 185°CHigh temperature is required for the Leuckart-Wallach reaction.[1]
Reaction Time 4 - 8 hours6 - 12 hoursLonger reaction times may be needed on a larger scale to ensure complete conversion.
Workup Base 4M NaOH10M NaOHA more concentrated base is often used on a larger scale to minimize the volume of the aqueous phase.
Extraction Solvent Toluene or MTBETolueneToluene is often preferred for its higher boiling point and better phase separation on a large scale.
HCl for Salt Formation 1.1 eq (e.g., in Isopropanol)1.1 - 1.2 eq (e.g., in Isopropanol)A slight excess ensures complete conversion to the hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, highlighting critical control points.

SynthesisWorkflow cluster_reaction Reductive Amination (Leuckart-Wallach) cluster_workup Workup and Isolation cluster_salt Hydrochloride Salt Formation Ketone 1-(4-Methoxyphenyl)propan-2-one Reaction Heat (160-185°C) Ketone->Reaction AmmoniumFormate Ammonium Formate (excess) AmmoniumFormate->Reaction CCP2 Stoichiometry Control AmmoniumFormate->CCP2 Basification Basification (NaOH) Reaction->Basification CCP1 Temperature Control Reaction->CCP1 Extraction Solvent Extraction Basification->Extraction CCP3 pH Control during Workup Basification->CCP3 Purification Purification of Free Amine (Optional Distillation) Extraction->Purification SaltFormation Addition of HCl Purification->SaltFormation Isolation Filtration and Drying SaltFormation->Isolation FinalProduct 2-(4-Methoxyphenyl)propan-2-amine HCl Isolation->FinalProduct

Caption: Key stages and critical control points in the synthesis.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Leuckart–Wallach Reaction. ResearchGate. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Leuckart Reaction | PDF | Amine. Scribd. [Link]

Sources

Technical Support Center: Best Practices for Handling Hygroscopic Amine Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for handling hygroscopic amine hydrochloride compounds. Our aim is to equip you with the scientific understanding and practical techniques necessary to ensure the integrity of your materials and the reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Amine hydrochloride salts are valued in pharmaceutical development for their improved stability and solubility compared to their free-base counterparts. The protonated amine is less susceptible to oxidation, a common degradation pathway for free amines.[1] However, this salt form frequently introduces a significant experimental challenge: hygroscopicity. Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] This can lead to a cascade of issues, including:

  • Physical Changes: Caking, clumping, and eventual deliquescence (dissolving in absorbed water) can make accurate weighing and dispensing nearly impossible.[3][4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation reactions, compromising the purity and stability of the compound.[5][6][7]

  • Inaccurate Concentrations: Unknown water content leads to errors in the preparation of solutions with precise concentrations.

  • Salt Disproportionation: In solution or even in the solid state in the presence of moisture, the hydrochloride salt can revert to its less soluble free base form, impacting bioavailability and formulation stability.[8][9]

This guide will provide practical, evidence-based solutions to these common problems.

Frequently Asked Questions (FAQs)

Q1: My amine hydrochloride salt has turned into a sticky solid or has completely liquefied. What happened and can I still use it?

A1: This phenomenon is known as deliquescence, where the compound has absorbed so much atmospheric moisture that it has dissolved in it. The material's integrity is likely compromised due to potential degradation. It is strongly recommended to discard the affected material and procure a fresh batch. To prevent this, always store hygroscopic compounds in a desiccator or a glove box with a controlled low-humidity atmosphere.[8]

Q2: I'm struggling to get a consistent weight for my hygroscopic amine hydrochloride. The mass on the analytical balance keeps increasing. How can I weigh it accurately?

A2: This is a classic sign of moisture absorption during weighing. Here are several techniques to obtain an accurate weight:

  • Weighing by Difference: This is a reliable method where the capped vial containing the compound is weighed before and after dispensing the material into the reaction vessel. The difference in mass is the amount of compound transferred.[10]

  • Controlled Environment: If available, the most accurate method is to weigh the compound inside a glovebox with a low-humidity, inert atmosphere.[11][12]

  • Rapid Weighing: If a controlled environment is not an option, work quickly. Have everything prepared beforehand. Use a weighing boat and transfer the compound swiftly to a pre-weighed, sealable container.

  • Desiccator in Balance Chamber: Placing an open container of desiccant inside the balance chamber can help to locally reduce humidity.

Q3: My amine hydrochloride salt is clumping, making it difficult to handle and dispense. What can I do?

A3: Clumping is an early sign of moisture absorption.[13] To address this:

  • Drying: If the compound is thermally stable, you may be able to dry it under vacuum. However, be aware that this might not remove all bound water, especially if hydrates have formed.

  • Mechanical Break-up: In a low-humidity environment (like a glovebox), you can gently break up the clumps with a clean, dry spatula before weighing.

  • Prevention: The best solution is prevention. Ensure the container is always tightly sealed when not in use and stored in a desiccator.

Q4: How does pH affect the stability of my amine hydrochloride salt in an aqueous solution?

A4: The pH of the solution is critical for the stability of amine hydrochloride salts. In aqueous solution, an equilibrium exists between the protonated amine (the salt) and the neutral free amine.

  • Acidic pH: A lower pH (acidic conditions) will favor the protonated, more water-soluble salt form, enhancing stability against disproportionation.[2]

  • Alkaline pH: As the pH increases (becomes more alkaline), the equilibrium shifts towards the neutral free amine, which is often less soluble and may precipitate out of solution (disproportionation).[8][9] The free amine is also more susceptible to oxidative degradation.

For example, the stability of thiamine hydrochloride is significantly greater in pH 3 solutions compared to pH 6 solutions.[10]

Troubleshooting Guides

Scenario 1: Inconsistent results in biological assays using solutions of a hygroscopic amine hydrochloride.
  • Problem: The effective concentration of your active compound may be lower than calculated due to absorbed water in the solid material, or the compound may be degrading in solution.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Verify Solid Compound Integrity A->B C Assess Solution Stability A->C E Perform Karl Fischer Titration B->E Determine Water Content F Characterize Degradation Products (e.g., LC-MS) C->F Identify Degradants D Prepare Fresh Stock Solution Under Controlled Conditions G Implement Strict Storage and Handling Protocols D->G E->D Correct for Water Content H Adjust pH of stock solution to acidic range F->H Mitigate Degradation H->G

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Recommended Actions:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your solid amine hydrochloride. This will allow you to correct for the water mass and prepare solutions of a known, accurate concentration.

    • Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments. If you must store solutions, keep them at low temperatures (2-8°C), protected from light, and consider purging the headspace with an inert gas like nitrogen or argon.[14]

    • Control pH: Ensure your buffer system maintains an acidic to neutral pH to favor the more stable protonated form of the amine.[10]

Scenario 2: Precipitation is observed after preparing a stock solution of an amine hydrochloride.
  • Problem: This is likely due to salt disproportionation, where the hydrochloride salt converts to its less soluble free base. This can be triggered by a higher than optimal pH or the presence of basic excipients.[8][9]

  • Troubleshooting Steps:

    • Measure the pH of the solution. If it is neutral to alkaline, this is the likely cause.

    • Review your solvent/buffer composition. Are there any basic components that could be shifting the pH?

    • To resolve, you can try to re-acidify the solution by adding a small amount of dilute HCl to shift the equilibrium back to the soluble salt form.

    • For future preparations, ensure the solvent or buffer is slightly acidic.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Amine Hydrochloride by Difference
  • Place the sealed container of the hygroscopic compound on the analytical balance and record the initial mass (M1).

  • Remove the container from the balance.

  • In a designated dispensing area (ideally with low humidity), quickly transfer an approximate amount of the solid into your receiving vessel (e.g., a flask for solution preparation).

  • Immediately and securely reseal the original container.

  • Place the resealed container back on the same analytical balance and record the final mass (M2).

  • The mass of the transferred compound is M1 - M2.[10]

Protocol 2: Preparation of a Stabilized Stock Solution
  • Calculate the required mass of the amine hydrochloride, correcting for water content if known from Karl Fischer analysis.

  • Weigh the compound accurately using the "Weighing by Difference" method (Protocol 1).

  • Use a deoxygenated, slightly acidic solvent or buffer for dissolution. To deoxygenate, bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.

  • Add the solvent to the weighed compound and gently swirl to dissolve. Avoid vigorous shaking which can reintroduce oxygen.

  • Once dissolved, purge the headspace of the container with the inert gas before sealing tightly.

  • Store the solution at 2-8°C, protected from light in an amber vial.

Data Summary Table

ParameterRecommendationRationale
Storage Humidity Below 40% Relative Humidity (RH)Minimizes moisture absorption and risk of deliquescence.[8]
Storage Temperature As per manufacturer's instructions (often 2-8°C or room temp)Prevents thermal degradation.
Weighing Environment Glovebox (<10% RH) or low humidity roomEnsures accurate mass determination.[11][12]
Solution pH Slightly acidic to neutralMaintains the protonated, more stable salt form and prevents disproportionation.[2][10]
Solution Storage 2-8°C, protected from light, inert headspaceReduces the rate of chemical degradation.[14]

Logical Relationships Diagram

G cluster_environment Environmental Factors cluster_compound Compound State cluster_outcomes Experimental Outcomes cluster_solutions Mitigation Strategies A High Ambient Humidity C Moisture Absorption A->C B Hygroscopic Amine HCl Salt B->C D Physical Instability (Clumping, Deliquescence) C->D E Chemical Instability (Hydrolysis, Degradation, Disproportionation) C->E F Inaccurate Weighing D->F H Loss of Compound Purity E->H G Incorrect Solution Concentration F->G I Poor Experimental Reproducibility G->I H->I J Controlled Humidity Storage (Desiccator, Glovebox) J->B Protects K Inert Atmosphere Handling K->B Protects L Accurate Weighing Techniques (e.g., by difference) L->F Prevents M Stabilized Solution Preparation (Acidic pH, Inert Gas) M->E Prevents

Caption: Interplay of factors in handling hygroscopic amine hydrochlorides.

References

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Retrieved from [Link]

  • Koranne, S., et al. (2017). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Molecular Pharmaceutics, 14(4), 1133-1144.
  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). PubMed. Retrieved from [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). PMC - NIH. Retrieved from [Link]

  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). J-Stage. Retrieved from [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). MDPI. Retrieved from [Link]

  • Properties of Amines and their Hydrochloride Salt. (2012, January). ResearchGate. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved from [Link]

  • Hydrolytic Degradation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]

  • How to make a salt of a novel compound? (2012, July 25). ResearchGate. Retrieved from [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2013, January). ResearchGate. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate. Retrieved from [Link]

  • Histamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Guideline on Declaration of Storage Conditions. (n.d.). EMA. Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]

  • Hygroscopic Gravimetric Quantitative Chemical Analysis. (n.d.). OMICS International. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. Retrieved from [Link]

  • Salt clumping up because of humidity. Can I put a silica gel pack in with my salt? (2021, July 16). Reddit. Retrieved from [Link]

  • Drs. Rx: Do THIS to Help with Clumpy Salt. (2017, March 6). YouTube. Retrieved from [Link]

  • How to Prevent Salt from Clumping. (2023, April 1). YouTube. Retrieved from [Link]

  • Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. (2006, August 5). ResearchGate. Retrieved from [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2008, August 6). ResearchGate. Retrieved from [Link]

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Stability issues of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride in different solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Disclaimer: Publicly available stability and degradation data for this compound is limited. This document serves as an illustrative technical guide, structured to meet the requirements of researchers, scientists, and drug development professionals. The experimental protocols, data, and degradation pathways presented herein are based on established principles of forced degradation studies for analogous pharmaceutical compounds, particularly primary aromatic amines, to provide a robust and scientifically grounded framework.[1]

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A: The molecule's structure contains three key features that are hotspots for potential degradation:

  • Primary Amine Group (-NH₂): As a primary amine, this group is susceptible to oxidative degradation, which can lead to the formation of N-oxides or hydroxylamines.[2][3] Amines can also participate in reactions with excipients, such as the Maillard reaction with reducing sugars (e.g., lactose).[4]

  • Methoxyphenyl Group (CH₃O-C₆H₄-): The aromatic ring and the methoxy ether linkage can be targets for degradation. The methoxy group may undergo O-demethylation under certain stress conditions. The aromatic ring itself makes the molecule susceptible to photolytic degradation upon exposure to UV light.[3][5]

  • Hydrochloride Salt (-HCl): The hydrochloride salt form generally enhances aqueous solubility and stability in the solid state compared to the free base.[6] However, in unbuffered solutions, it will create a mildly acidic environment.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place to protect it from moisture, heat, and light.[7] Following good laboratory practice, storage in a desiccator at controlled room temperature or under refrigeration is recommended.

  • Solutions: Aqueous solutions should be freshly prepared whenever possible. For short-term storage, they should be kept refrigerated (2-8°C) and protected from light. The pH of the solution is a critical factor; stability is generally higher in acidic to neutral pH compared to alkaline conditions where the more reactive free base is present.[8][9]

Q3: In which common laboratory solvents is this compound expected to be soluble?

A: As a hydrochloride salt, the compound is expected to be soluble in water and lower alcohols like methanol and ethanol.[6][10] Its solubility in less polar organic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane would be lower, but the free base form would exhibit higher solubility in these solvents.

Q4: My solution of the compound turned yellow/brown upon standing. What is the likely cause?

A: Color change is a common indicator of chemical degradation. For an aromatic amine, a yellow or brown discoloration often points to oxidation.[2] This can be caused by exposure to air (auto-oxidation), light, or trace metal ion contaminants. It is crucial to use high-purity solvents and store solutions protected from light and air (e.g., by purging with nitrogen or argon).

Q5: What is a forced degradation study and why is it essential for this compound?

A: A forced degradation or stress testing study involves intentionally subjecting a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[3] According to ICH guidelines, this is done to identify the likely degradation products, establish the intrinsic stability of the molecule, understand its degradation pathways, and develop stability-indicating analytical methods.[3][11] For this compound, such a study is essential to predict its long-term stability and ensure that any analytical method used can separate the intact drug from its potential degradants.

Section 2: Troubleshooting Guide for Stability Studies

This guide addresses common problems encountered during the experimental investigation of the compound's stability.

Problem Encountered Potential Cause Recommended Action & Rationale
No or minimal degradation (<5%) is observed under initial stress conditions. 1. Insufficient Stress: The compound may be more stable than anticipated.Systematically increase the severity of the stress conditions. For hydrolytic stress, increase the temperature (e.g., to 60-80°C) or the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH).[5][11] For oxidative stress, increase the concentration of H₂O₂ or the exposure time. This ensures the conditions are forceful enough to produce detectable degradation.
2. Non-Stability-Indicating Method: The analytical method (e.g., HPLC) may be co-eluting the degradation products with the parent peak.Re-evaluate and optimize the analytical method. Modify the mobile phase gradient, change the column chemistry (e.g., C18 to Phenyl-Hexyl), or adjust the pH of the mobile phase to improve the resolution between the parent compound and all potential degradants. A peak purity analysis using a photodiode array (PDA) detector can help identify co-elution.[12]
Poor mass balance is observed (sum of parent and degradants is significantly <95%). 1. Non-UV Active Degradants: Degradation may have cleaved the chromophore (the methoxyphenyl group), rendering the products invisible to a UV detector.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS). LC-MS is particularly powerful as it can detect compounds without a chromophore and provide mass information to help identify the degradants.[13]
2. Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the headspace above a stressed sample to identify any volatile products.
3. Precipitation or Adsorption: The parent compound or degradants may have precipitated out of solution or adsorbed onto the container surface.Visually inspect samples for precipitation. Use different solvents for dilution or consider using silanized glass vials to minimize surface adsorption. Ensure the pH of the final solution is compatible with the solubility of all species.
Unexpected peaks appear in control samples (unstressed or dark controls). 1. Solvent/Buffer Interaction: The compound may be reacting with components of the solvent system or buffer salts.Run method blanks containing only the solvent and buffer to check for artifacts. Ensure all reagents are of high purity. For example, some grades of THF can contain peroxides that may cause oxidative degradation.
2. Contamination: The sample may be contaminated from glassware, reagents, or the instrument.Follow rigorous cleaning procedures for all glassware and equipment. Prepare fresh solutions with high-purity water and solvents.[14]

Section 3: Standardized Protocols for Stability Assessment

These protocols provide a validated starting point for conducting forced degradation studies.

Protocol 3.1: Preparation of Stock Solution
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • This stock solution will be used for all subsequent stress experiments.

Protocol 3.2: Forced Degradation (Stress Testing) Workflow

For each condition, a control sample (stock solution diluted with the stress medium but kept at room temperature and protected from light) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation.[2]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Carefully neutralize 1 mL of the stressed solution with 1 mL of 1 M NaOH.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature.

    • Neutralize 1 mL of the stressed solution with 1 mL of 1 M HCl.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.[2]

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose it to 70°C in a calibrated oven for 48 hours.

    • After exposure, prepare a solution of the stressed solid at 1 mg/mL and dilute appropriately for analysis.[11]

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

    • A control sample should be placed alongside, fully wrapped in aluminum foil.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

Protocol 3.3: Stability-Indicating HPLC-UV Method

This is a general-purpose starting method that should be validated for its stability-indicating properties.

  • Instrumentation: HPLC system with a PDA/UV detector and a thermostatted column compartment.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Section 4: Data Interpretation and Visualization

Data Presentation

The results from forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products (DPs) ObservedMajor Degradation Product (RRT)
1 M HCl, 60°C, 24h12.5%2DP1 (0.85)
1 M NaOH, 60°C, 8h28.2%3DP2 (1.15), DP3 (0.70)
6% H₂O₂, RT, 24h35.8%2DP4 (0.92)
Thermal (Solid), 70°C, 48h8.4%1DP1 (0.85)
Photolytic (Solid), ICH Q1B6.1%1DP5 (1.20)
Note: This data is illustrative and intended for guidance purposes only. RRT = Relative Retention Time.
Experimental and Logical Workflows

Visual diagrams can clarify complex processes, from troubleshooting to understanding chemical transformations.

G cluster_0 Troubleshooting Workflow for Stability Studies Start Begin Forced Degradation Study Analyze Analyze Samples with Validated Stability-Indicating Method Start->Analyze MassBalance Is Mass Balance > 95%? Analyze->MassBalance Degradation Is Degradation 5-20%? MassBalance->Degradation Yes ImproveMethod Improve Analytical Method (e.g., use LC-MS, change column) MassBalance->ImproveMethod No Report Report Results & Elucidate Structures Degradation->Report Yes AdjustStress Adjust Stress Conditions (Temp, Time, Conc.) Degradation->AdjustStress No AdjustStress->Analyze ImproveMethod->Analyze

Caption: Troubleshooting decision tree for forced degradation studies.

G cluster_1 Plausible Degradation Pathways Parent 2-(4-Methoxyphenyl)propan-2-amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) O_Demethyl O-Demethylated Phenol Parent->O_Demethyl Acid/Thermal Stress

Caption: Plausible (hypothetical) degradation pathways for the compound.

Section 5: References

  • Science.gov. Forced degradation products: Topics by Science.gov.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.

  • Benchchem. Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride.

  • ChemBK. N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride.

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • Fisher Scientific. Safety Data Sheet.

  • AK Scientific, Inc. Safety Data Sheet.

  • Chem-Impex. 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride.

  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review.

  • Enamine. Safety Data Sheet.

  • Benchchem. Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents.

  • PubMed. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers.

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Benchchem. Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide.

  • Benchchem. Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.

  • ResearchGate. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.

  • Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine.

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. Unexpected peaks in an NMR spectrum can be a common source of confusion, potentially indicating the presence of impurities, residual solvents, or degradation products. This document provides a structured approach to troubleshooting these anomalies, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the first critical step in identifying abnormalities. The structure of this compound dictates a specific pattern of signals. In a typical deuterated solvent like DMSO-d₆ or CDCl₃, you should expect to see four distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-NH₃⁺ ~8.0 - 9.0 (variable)Broad Singlet (br s)3HThe chemical shift is highly dependent on solvent, concentration, and temperature. As an exchangeable proton, it will disappear upon D₂O addition.[1][2][3]
Aromatic (Ar-H) ~7.3 - 7.5 (ortho to amine)Doublet (d)2HThese protons are on the carbons adjacent to the isopropylamine group.
Aromatic (Ar-H) ~6.8 - 7.0 (ortho to methoxy)Doublet (d)2HThese protons are on the carbons adjacent to the methoxy group.
Methoxy (-OCH₃) ~3.7 - 3.8Singlet (s)3HA sharp, distinct singlet characteristic of a methoxy group.
Methyl (-CH₃) ~1.5 - 1.7Singlet (s)6HThe two methyl groups are chemically equivalent, resulting in a single peak integrating to 6 protons.

Troubleshooting Guide for Unexpected Peaks

This section is organized by the spectral region where an unexpected peak may appear. Follow the logical workflow to diagnose the issue.

Issue 1: Unexpected peak(s) in the Aliphatic Region (δ 0.5 - 3.0 ppm)

Q2: I'm seeing an unexpected singlet around δ 2.1 ppm and another at δ 2.5 ppm. What are they?

A2: These are very common contaminants in NMR spectra.

  • Possible Cause 1: Acetone (δ ~2.09 ppm in DMSO-d₆, ~2.17 ppm in CDCl₃)

    • Explanation: Acetone is frequently used for cleaning laboratory glassware. Due to its volatility, it can be easily introduced as a contaminant if glassware is not thoroughly dried.[4][5]

    • Solution: Ensure all glassware, including the NMR tube and pipettes, is oven-dried or rinsed with a less volatile solvent (that is not present in your reaction) and dried under high vacuum before sample preparation.

  • Possible Cause 2: DMSO-d₅ (δ ~2.50 ppm in DMSO-d₆)

    • Explanation: This is the residual, incompletely deuterated solvent peak for DMSO-d₆.[4] It will always be present in this solvent as a quintet. If you are using a different solvent, this is not the cause.

    • Solution: This peak is expected and is often used for chemical shift referencing. No action is needed.

  • Possible Cause 3: Residual Ethyl Acetate or Hexanes

    • Explanation: If your compound was purified via column chromatography or recrystallized using an ethyl acetate/hexane solvent system, residual amounts may persist. Ethyl acetate typically shows a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm. Hexanes will appear as broad multiplets around δ 0.9-1.3 ppm.[6][7][8][9]

    • Solution: Dry your sample under high vacuum for an extended period (several hours to overnight) to remove residual purification solvents.

Workflow for Aliphatic Impurities

Aliphatic_Impurities Start Unexpected Peak (δ 0.5 - 3.0 ppm) CheckSolvent Consult Solvent Impurity Table Start->CheckSolvent IsSolvent Match Found? CheckSolvent->IsSolvent SolventConfirmed Impurity is Residual Solvent IsSolvent->SolventConfirmed Yes ConsiderByproducts Consider Synthesis Byproducts or Starting Materials IsSolvent->ConsiderByproducts No DrySample Action: Dry Sample Under High Vacuum SolventConfirmed->DrySample Reacquire Re-acquire Spectrum DrySample->Reacquire

Caption: Troubleshooting workflow for aliphatic peaks.

Issue 2: Unexpected peak that is broad and of variable chemical shift

Q3: I have a broad peak that shifts between experiments. How can I identify it?

A3: Broad, shifting peaks are characteristic of exchangeable protons, most commonly water or an alcohol.

  • Possible Cause 1: Water (H₂O/HDO)

    • Explanation: Water is a ubiquitous impurity. Its chemical shift is highly sensitive to temperature, concentration, and the solvent's hydrogen-bonding capacity.[10] In DMSO-d₆, it appears around δ 3.33 ppm, while in CDCl₃, it can range from δ 1.5-1.6 ppm.

    • Solution: Use fresh, high-quality deuterated solvent from a sealed ampule or a carefully stored bottle. Ensure your sample is anhydrous before dissolving.

  • Diagnostic Protocol: The D₂O Exchange Experiment

    • Causality: Protons attached to heteroatoms (like O-H and N-H) are labile and can rapidly exchange with deuterium from deuterium oxide (D₂O).[1][11] Deuterium is "silent" in ¹H NMR, causing the corresponding proton signal to disappear.[2][5] This provides definitive proof of an exchangeable proton.

    • Step-by-Step Methodology:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Remove the NMR tube from the spectrometer.

      • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

      • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.[5]

      • Re-acquire the ¹H NMR spectrum.

      • Analysis: Compare the "before" and "after" spectra. The peak corresponding to the exchangeable proton (e.g., water, or the -NH₃⁺ protons themselves) will have disappeared or significantly decreased in intensity.[11][12]

Issue 3: Unexpected peaks in the Aromatic Region (δ 6.5 - 8.0 ppm)

Q4: I see extra doublets in the aromatic region, suggesting a similar but different aromatic compound. What could this be?

A4: This often points to impurities that are structurally related to the target molecule.

  • Possible Cause 1: Starting Material Impurity (e.g., Anisole)

    • Explanation: The synthesis of the parent compound may start from anisole (methoxybenzene). If the reaction did not go to completion or purification was inefficient, residual anisole could be present. Anisole would show signals around δ 6.9 (triplet), δ 7.2-7.3 (triplet), and a methoxy singlet at δ 3.8 ppm. The methoxy signal may overlap with your product's.

    • Solution: Review the synthetic route to identify potential starting materials and byproducts.[4] If anisole is suspected, use the "spiking" method for confirmation.

  • Diagnostic Protocol: Spiking the Sample

    • Causality: Adding a known compound to your sample will increase the concentration of that specific substance. If an unexpected peak in your original spectrum corresponds to this substance, its integration will increase proportionally upon spiking.

    • Step-by-Step Methodology:

      • Acquire a standard ¹H NMR spectrum of your sample. Note the integration of the unexpected peak.

      • Prepare a dilute solution of the suspected impurity (e.g., anisole).

      • Add a very small, known amount (e.g., a few microliters) of the impurity solution to your NMR tube.

      • Re-acquire the ¹H NMR spectrum.

      • Analysis: If the intensity of the unexpected peak increases relative to your product peaks, you have confirmed its identity.

Logical Relationship Diagram

Logical_Relationships cluster_observation Observation cluster_causes Potential Causes cluster_diagnostics Diagnostic Experiments Unexpected_Peak Unexpected Peak in NMR Spectrum Solvent Residual Solvents (Acetone, EtOAc, etc.) Unexpected_Peak->Solvent could be Water Water (H₂O) Unexpected_Peak->Water could be Starting_Material Starting Materials (e.g., Anisole) Unexpected_Peak->Starting_Material could be Byproduct Reaction Byproducts Unexpected_Peak->Byproduct could be Reference_Tables Check Solvent Reference Tables Solvent->Reference_Tables diagnosed by D2O_Shake D₂O Exchange Water->D2O_Shake diagnosed by Spiking Spike with Standard Starting_Material->Spiking diagnosed by Byproduct->Spiking diagnosed by Repurify Repurify Sample Reference_Tables->Repurify leads to D2O_Shake->Repurify leads to Spiking->Repurify leads to

Caption: Relationship between observations, causes, and diagnostics.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Video: NMR Spectroscopy Of Amines. JoVE.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry, University of South Carolina.
  • To D2O or not to D2O?. Nanalysis.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde. Benchchem.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. ChemTube3D.

Sources

Technical Support Center: Enantiomeric Resolution of Methoxyphenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the methods for resolving enantiomers of methoxyphenylpropanamine. It offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for classical, chromatographic, and enzymatic resolution techniques. The content is structured to explain the underlying scientific principles behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction to Chiral Resolution

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals.[1][] Enantiomers of a chiral molecule, such as methoxyphenylpropanamine, are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles.[3] Therefore, obtaining enantiomerically pure compounds is often a regulatory necessity.[1]

This guide will explore the three primary methods for resolving racemic mixtures of methoxyphenylpropanamine and related phenylethylamines:

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amine with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[4][5][6]

  • Chromatographic Resolution: This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to selectively interact with one enantiomer, allowing for their separation.[7][8][9]

  • Enzymatic Resolution: This approach employs enzymes that selectively catalyze a reaction with one enantiomer, leaving the other unreacted and thus separated.[10][11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the enantiomeric resolution of methoxyphenylpropanamine.

Classical Resolution: Diastereomeric Salt Crystallization

FAQ 1: My diastereomeric salt crystallization is not yielding crystals, or the yield is very low. What are the likely causes and solutions?

  • Causality: Crystal formation is a delicate balance of solubility, supersaturation, and nucleation. Several factors can disrupt this process.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is paramount. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling.[12] Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof).

    • Concentration Adjustment: The solution may be too dilute. Carefully evaporate some of the solvent to induce supersaturation. Conversely, if the solution is too concentrated, an oil may form instead of crystals. In this case, add more solvent.

    • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to promote nucleation.[13] If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[12] Allow the solution to cool slowly to room temperature, and then consider further cooling in a refrigerator or freezer.

    • Resolving Agent Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the enantiomeric excess (e.e.) of the crystallized salt.[14]

FAQ 2: The enantiomeric excess (e.e.) of my resolved amine is consistently low after crystallization. How can I improve it?

  • Causality: Low e.e. indicates that the crystallization process is not effectively discriminating between the two diastereomers. This could be due to co-crystallization or the formation of a solid solution.[15]

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the desired diastereomer.

    • Solvent System Optimization: The solvent system can significantly impact the selectivity of the crystallization.[12] A systematic screen of different solvents and solvent mixtures is recommended.

    • Choice of Resolving Agent: Not all resolving agents are equally effective for a given amine.[16] If one resolving agent (e.g., L-(+)-tartaric acid) gives poor results, consider screening others like (R,R)-di-p-toluoyl-tartaric acid, mandelic acid, or camphorsulfonic acid.[16][17]

    • Temperature Profile: The temperature at which crystallization occurs can influence the purity of the crystals.[12] Experiment with different final cooling temperatures.

Chromatographic Resolution

FAQ 3: I am not achieving baseline separation of the enantiomers on my chiral HPLC column. What adjustments can I make?

  • Causality: The degree of separation (resolution) in chiral chromatography depends on the differential interaction of the enantiomers with the chiral stationary phase (CSP).[7][8]

  • Troubleshooting Steps:

    • Mobile Phase Composition: The composition of the mobile phase is a critical parameter. For normal-phase chromatography, adjusting the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane) can significantly impact retention and selectivity.[18] For reversed-phase, altering the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase pH can be effective.[19]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

    • Temperature: Temperature can affect the kinetics and thermodynamics of the chiral recognition process.[20] Experimenting with different column temperatures (both above and below ambient) can sometimes improve separation.

    • Column Selection: If optimizing the above parameters fails, the chosen CSP may not be suitable for this specific separation. Consider screening different types of chiral columns (e.g., polysaccharide-based, protein-based, or Pirkle-type).

FAQ 4: My peak shapes are poor (e.g., tailing or fronting) during chiral HPLC analysis. What could be the cause?

  • Causality: Poor peak shape can result from several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Sample Concentration: Injecting too much sample can lead to column overload and peak distortion. Reduce the concentration of your sample and/or the injection volume.

    • Mobile Phase Additives: For basic analytes like methoxyphenylpropanamine, adding a small amount of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase in normal-phase chromatography can improve peak shape by minimizing interactions with acidic sites on the silica support. In reversed-phase, adjusting the pH with buffers like ammonium hydroxide or acetic acid can be beneficial.[20][21]

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

Enzymatic Resolution

FAQ 5: The enzymatic resolution is proceeding very slowly or not at all. What are the potential reasons?

  • Causality: Enzyme activity is highly dependent on reaction conditions. Sub-optimal conditions or enzyme inhibition can lead to poor performance.

  • Troubleshooting Steps:

    • Enzyme Choice: The choice of enzyme is crucial. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for the resolution of amines.[10][11] If one enzyme is ineffective, screen others.

    • Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Ethyl methoxyacetate has been shown to be an effective acyl donor for phenylethylamine derivatives.[10][11]

    • Solvent: The reaction medium can significantly affect enzyme activity and stability. Organic solvents like heptane or solvent-free systems can be effective.[11]

    • Temperature and pH: Ensure the reaction is being carried out at the optimal temperature and pH for the chosen enzyme.

    • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try adjusting the substrate concentration.

FAQ 6: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

  • Causality: Enantioselectivity is an intrinsic property of the enzyme for a given substrate under specific conditions.

  • Troubleshooting Steps:

    • Reaction Conditions Optimization: Systematically vary the temperature, solvent, and acyl donor to find the optimal conditions for enantioselectivity.[11]

    • Enzyme Screening: Different enzymes will exhibit different enantioselectivities. Screening a variety of lipases or other suitable enzymes is often necessary.

    • Sequential Resolution: If a single resolution step does not provide the desired e.e., a second sequential kinetic resolution can be performed on the enantioenriched amine.[22][23]

Detailed Experimental Protocols

Protocol: Classical Resolution using (+)-Di-p-toluoyl-D-tartaric Acid

This protocol outlines a general procedure for the diastereomeric salt crystallization of methoxyphenylpropanamine.[1]

Materials:

  • Racemic methoxyphenylpropanamine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic methoxyphenylpropanamine (1.0 eq) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 eq) in warm methanol.

    • Slowly add the DPTTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2M sodium hydroxide solution.

    • Stir vigorously until all the solid has dissolved and partitioned between the two layers.

    • Separate the organic layer, wash it with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC or by NMR using a chiral shift reagent to determine the enantiomeric excess.

Protocol: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method for the analysis of methoxyphenylpropanamine enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a vancomycin-based column like Chirobiotic V2).[11][21]

Typical Conditions (Normal Phase):

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Procedure:

  • Prepare a standard solution of the racemic methoxyphenylpropanamine in the mobile phase.

  • Prepare a solution of the resolved amine sample in the mobile phase.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the resolved sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation & Visualization

Comparison of Chiral Resolving Agents
Chiral Resolving AgentTypical SolventObservationsReference
L-(+)-Tartaric AcidMethanol, EthanolCommonly used, but may result in lower enantiomeric excess for some phenylethylamines.[11][11]
(R,R)-Di-p-toluoyl-tartaric acidMethanol, AcetonitrileOften provides good crystallinity and high enantiomeric excess.[1][16][16],[1]
(S)-Mandelic AcidEthanol, WaterEffective for the resolution of various amines.[13][13]
(1S)-(+)-10-Camphorsulfonic acidIsopropanolA strong acid resolving agent that can be effective when others fail.[4][4]
Workflow Diagrams

G cluster_0 Classical Resolution Workflow A Racemic Amine + Chiral Acid B Diastereomeric Salt Mixture in Solution A->B C Fractional Crystallization B->C D Less Soluble Diastereomeric Salt (Solid) C->D Isolate E More Soluble Diastereomeric Salt (Solution) C->E Mother Liquor F Liberation of Amine (Base Treatment) D->F H Liberation of Amine (Base Treatment) E->H G Enriched Enantiomer 1 F->G I Enriched Enantiomer 2 H->I

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Chiral HPLC Workflow J Inject Racemic Mixture K Chiral Column J->K L Differential Interaction with CSP K->L M Separated Enantiomers L->M N Detector M->N O Chromatogram (Two Peaks) N->O

Caption: General workflow for chiral separation by HPLC.

References

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Validation & Comparative

A Comparative Guide to Validating Analytical Methods for Amine Hydrochlorides According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of amine hydrochlorides is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The inherent chemical properties of amines, such as their basicity and potential for volatility, can present unique analytical challenges. Therefore, robust and reliable analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of analytical method validation for amine hydrochlorides, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will delve into the causality behind experimental choices, providing not just the 'what,' but the 'why,' to empower you to build self-validating and trustworthy analytical systems.

The Analytical Landscape for Amine Hydrochlorides: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for the analysis of amine hydrochlorides. The choice between them is often dictated by the physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a versatile and widely used technique. Due to the polar nature of many amine hydrochlorides, derivatization is sometimes employed to enhance retention and detection. Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC), which introduce a chromophore or fluorophore into the molecule, significantly improving sensitivity.

  • Gas Chromatography (GC): GC is an excellent choice for volatile amines. For non-volatile amine hydrochlorides, a derivatization step to increase volatility is often necessary. Alternatively, the free amine can be regenerated in-situ prior to injection.[1][2] Headspace GC is a particularly powerful technique for the determination of residual amines in drug substances.[3]

The validation of these methods must follow a structured approach to demonstrate their suitability for the intended purpose.[4] The internationally recognized framework for this is the ICH Q2(R1) guideline, which outlines the key validation parameters.[5][6]

The Core Pillars of Method Validation: An In-Depth Exploration

The validation of an analytical procedure is a comprehensive process that demonstrates its fitness for purpose.[7] The following sections will dissect each validation parameter, providing the scientific rationale and practical experimental protocols.

Specificity: The Art of Unambiguous Measurement

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9][10] For amine hydrochlorides, this is crucial to ensure that the measured signal is solely from the analyte and not from any related substances.

Experimental Protocol for Specificity (HPLC Method)

  • Preparation of Solutions:

    • Blank Solution: Prepare the mobile phase or a placebo solution without the analyte.

    • Standard Solution: Prepare a solution of the amine hydrochloride reference standard at a known concentration.

    • Sample Solution: Prepare a solution of the drug product containing the amine hydrochloride.

    • Spiked Sample Solution: Spike the sample solution with known impurities and degradation products at their specification limits.[9]

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The blank solution should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the chromatogram of the standard and sample solutions should be well-resolved from all other peaks. A resolution of ≥ 2.0 is generally considered acceptable.[8]

    • In the spiked sample, the analyte peak should remain spectrally pure, which can be confirmed using a photodiode array (PDA) detector.

Causality in Specificity Testing: The use of forced degradation studies is a cornerstone of specificity validation.[11][12] By intentionally degrading the drug substance under various stress conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[12][13][14] This allows us to challenge the analytical method's ability to separate the intact drug from its degradants, thereby proving its stability-indicating nature.[11][14] The goal is to achieve 5-20% degradation to ensure that the degradation products are present at a detectable level.[11][15]

G cluster_stress Forced Degradation cluster_analysis Specificity Analysis stress_conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) degraded_sample Degraded Sample (Analyte + Degradants) stress_conditions->degraded_sample drug_substance Amine Hydrochloride Drug Substance drug_substance->stress_conditions hplc_analysis HPLC Analysis degraded_sample->hplc_analysis Inject peak_resolution Peak Resolution & Purity Assessment hplc_analysis->peak_resolution specificity_confirmed Specificity Confirmed (Stability-Indicating Method) peak_resolution->specificity_confirmed Criteria Met

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[10][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol for Linearity

  • Preparation of Standards: Prepare a series of at least five standard solutions of the amine hydrochloride at different concentrations, typically spanning 80% to 120% of the target assay concentration.[18][19]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation:

    • Plot the average response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), coefficient of determination (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.995.[18]

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Causality in Linearity Studies: A linear relationship is fundamental for accurate quantification. It ensures that any change in the analyte concentration will result in a predictable and proportional change in the analytical signal, allowing for reliable calculations of the amount of analyte in a sample.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20][21]

Precision is evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.[22]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[22]

  • Reproducibility: Precision between different laboratories (inter-laboratory trials).

Experimental Protocol for Accuracy and Precision

  • Accuracy (Recovery Study):

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the amine hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level (a total of nine determinations).[18]

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.[17]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Accuracy: The mean recovery should be within 98.0% to 102.0% for drug substances and 97.0% to 103.0% for drug products.[23]

  • Precision: The RSD for repeatability and intermediate precision should typically be ≤ 2%.[17][20]

Causality in Accuracy and Precision Studies: These studies provide a measure of the random and systematic errors of the method. High precision indicates low random error, while high accuracy indicates low systematic error. Together, they build confidence in the reliability of the analytical results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Method's Sensitivity

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.[24][25] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[19][24] These parameters are particularly important for the analysis of impurities.

Methods for Determining LOD and LOQ:

  • Based on Signal-to-Noise Ratio: This approach is suitable for methods that exhibit baseline noise.[19] The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[25]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[26]

Experimental Protocol (Signal-to-Noise Ratio)

  • Prepare a series of diluted solutions of the amine hydrochloride.

  • Inject the solutions and determine the concentration at which a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) is achieved.

Causality in LOD and LOQ Determination: Establishing the LOD and LOQ is essential for impurity analysis, as it defines the lower limits of the method's capabilities. This ensures that even trace amounts of potentially harmful impurities can be reliably detected and quantified.

G

Robustness: Assessing the Method's Resilience

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[27][28]

Experimental Protocol for Robustness

  • Identify critical method parameters that could potentially influence the results (e.g., mobile phase composition, pH, column temperature, flow rate for HPLC).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Example of Robustness Parameters for an HPLC Method:

ParameterOriginal ValueVariation 1Variation 2
Mobile Phase pH3.02.83.2
Column Temperature30°C28°C32°C
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min

Causality in Robustness Testing: Robustness testing is a proactive approach to identify potential sources of variability in the analytical method. By understanding which parameters are critical, we can implement appropriate controls to ensure the method's consistent performance over its lifecycle.[27]

Comparative Data Summary

The following table summarizes typical acceptance criteria for the validation of an HPLC method for the assay of an amine hydrochloride, providing a direct comparison of the performance expectations for each parameter.

Validation ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity No interference at the analyte's retention time; peak purity index > 0.999.Ensures the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995.[18]Confirms a proportional relationship between concentration and response.
Range 80-120% of the assay concentration.[18]Defines the concentration interval where the method is reliable.
Accuracy Mean recovery of 98.0% - 102.0%.[23]Demonstrates the closeness of the results to the true value.
Precision (Repeatability) RSD ≤ 2.0%.Shows the consistency of results under the same conditions.
Precision (Intermediate) RSD ≤ 2.0%.Assesses the method's consistency across different conditions within the same lab.
LOD Signal-to-noise ratio of 3:1.[25]Defines the lowest detectable concentration.
LOQ Signal-to-noise ratio of 10:1.[25]Defines the lowest quantifiable concentration with acceptable precision and accuracy.
Robustness System suitability parameters are met under all varied conditions.Confirms the method's reliability during normal use.

Conclusion: A Commitment to Quality and Scientific Integrity

The validation of analytical methods for amine hydrochlorides is a rigorous and systematic process that underpins the quality and safety of pharmaceutical products. By adhering to the principles outlined in the ICH guidelines and, more importantly, understanding the scientific rationale behind each validation parameter, researchers can develop robust, reliable, and defensible analytical methods. This guide serves as a comprehensive resource, empowering you to navigate the complexities of method validation with confidence and scientific integrity. The ultimate goal is to ensure that the data generated is accurate, trustworthy, and contributes to the development of safe and effective medicines.

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A Comparative Analysis of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride and Other Adrenergic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative adrenergic agonist 2-(4-Methoxyphenyl)propan-2-amine hydrochloride with a panel of well-characterized adrenergic agonists. As a novel compound, its pharmacological profile is not extensively documented in publicly available literature. Therefore, this document outlines the essential experimental frameworks and comparative data points necessary to characterize its activity and position it within the broader landscape of adrenergic receptor modulators. The comparisons are drawn against key reference agonists, providing a benchmark for its potential selectivity, potency, and efficacy.

Introduction to Adrenergic Signaling and Agonism

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes, including cardiovascular function, respiratory control, and metabolic regulation. They are activated by the endogenous catecholamines, epinephrine and norepinephrine. Adrenergic receptors are broadly classified into two main types, α and β, which are further subdivided into α1 (A, B, D), α2 (A, B, C), β1, β2, and β3 subtypes.

Adrenergic agonists are compounds that bind to and activate these receptors, mimicking the effects of endogenous catecholamines. Their therapeutic applications are vast, ranging from the treatment of hypertension and asthma to cardiac arrest and anaphylaxis. The clinical utility of an adrenergic agonist is largely determined by its receptor subtype selectivity, potency (the concentration required to elicit a response), and efficacy (the maximal response it can produce).

This guide will focus on the comparative pharmacology of this compound against a selection of adrenergic agonists with distinct receptor subtype selectivities:

  • Phenylephrine: A selective α1-adrenergic agonist.

  • Clonidine: An α2-adrenergic agonist.

  • Isoproterenol: A non-selective β-adrenergic agonist.

  • Dobutamine: A selective β1-adrenergic agonist.

  • Salbutamol (Albuterol): A selective β2-adrenergic agonist.

Comparative Pharmacological Profiles

A thorough understanding of a novel compound's adrenergic activity requires a multi-faceted experimental approach. The following table summarizes the key pharmacological parameters for our reference agonists and provides a template for the data that needs to be generated for this compound.

CompoundReceptor SelectivityPotency (EC50/Ki)Efficacy (Emax)Primary Clinical Application(s)
This compound To be determinedTo be determinedTo be determinedTo be determined
Phenylephrine α1 > α2 >> β~100 nM (α1)Full agonistDecongestant, Mydriatic, Vasopressor
Clonidine α2 > α1 >> β~5 nM (α2A)Partial to full agonistAntihypertensive, ADHD treatment
Isoproterenol β1 ≈ β2 > α~10 nM (β1/β2)Full agonistBradycardia, Heart block
Dobutamine β1 > β2 > α~100 nM (β1)Full agonistCardiogenic shock, Severe heart failure
Salbutamol β2 >> β1 > α~50 nM (β2)Full agonistAsthma, COPD

Note: Potency and efficacy values are approximate and can vary depending on the specific receptor subtype, cell type, and assay conditions.

Experimental Workflows for Characterization

To determine the pharmacological profile of this compound, a series of in vitro experiments are required. The following protocols describe the standard methodologies for assessing receptor binding and functional activity.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor subtype. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293-α1A, CHO-K1-β2).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the cell membranes.

    • Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors).

    • Add increasing concentrations of the unlabeled test compound (this compound) or a known reference compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep add_membranes Add Membranes membrane_prep->add_membranes add_radioligand Add Radioligand add_radioligand->add_membranes add_competitor Add Test Compound add_competitor->add_membranes incubation Incubation add_membranes->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Workflow for determining receptor binding affinity.

Functional Assays

Functional assays measure the cellular response following receptor activation. For adrenergic receptors, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels. β-adrenergic receptors are typically coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP. In contrast, α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Seeding:

    • Culture a cell line expressing the adrenergic receptor of interest (e.g., HEK293-β2).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the test compound (this compound) or a reference agonist.

    • Incubate the plate at 37°C for a specified time.

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Diagram: Adrenergic Receptor Signaling Pathways

G cluster_alpha1 α1 Pathway cluster_alpha2 α2 Pathway cluster_beta β Pathway a1 α1 Receptor gq Gq a1->gq plc PLC gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca2 ↑ Ca²⁺ ip3_dag->ca2 a2 α2 Receptor gi Gi a2->gi ac_inhibit Adenylyl Cyclase (Inhibited) gi->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease b β Receptor gs Gs b->gs ac_stimulate Adenylyl Cyclase (Stimulated) gs->ac_stimulate camp_increase ↑ cAMP ac_stimulate->camp_increase agonist Adrenergic Agonist agonist->a1 agonist->a2 agonist->b

Simplified adrenergic receptor signaling pathways.

Conclusion and Future Directions

The characterization of this compound as a potential adrenergic agonist requires a systematic and comparative approach. By employing the experimental workflows outlined in this guide, researchers can determine its receptor binding affinity, potency, and efficacy across the various adrenergic receptor subtypes. The resulting data, when compared against well-established agonists like phenylephrine, clonidine, isoproterenol, dobutamine, and salbutamol, will provide a clear understanding of its pharmacological profile.

Future studies should also consider assessing the functional consequences of receptor activation in more physiologically relevant systems, such as isolated tissues (e.g., aortic rings for vasoconstriction, tracheal rings for bronchodilation) or in vivo animal models. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties will be essential for any potential therapeutic development. This guide serves as a foundational framework for the initial characterization and comparative analysis of this novel compound.

References

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A Comparative Analysis of Vasoconstrictors: An Examination of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride and Methoxamine

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

In the pursuit of advancing scientific knowledge, direct and data-driven comparisons of chemical compounds are essential for informed decision-making in experimental design. This guide was intended to provide a comprehensive comparison of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride and methoxamine, specifically focusing on their application in vasoconstriction studies.

However, after an exhaustive search of the scientific literature and publicly available pharmacological databases, it has become evident that a direct, data-supported comparison is not feasible at this time.

The Challenge: A Lack of Publicly Available Data

Our investigation has revealed a significant disparity in the available information for these two compounds.

Methoxamine , as a well-established α1-adrenergic receptor agonist, is extensively documented. Its mechanism of action, potency, and efficacy in causing vasoconstriction are supported by a wealth of experimental data. It serves as a valuable tool in physiological and pharmacological research.

Conversely, This compound is not characterized in the scientific literature as a vasoconstrictor. Searches for its pharmacological activity, receptor binding profiles, and effects on vascular smooth muscle have yielded no relevant experimental data. The available information is primarily limited to its listing in chemical supply catalogs as a synthetic intermediate.

The Importance of Empirical Data in Comparative Analysis

A cornerstone of scientific integrity is the reliance on empirical evidence. To construct a meaningful and objective comparison guide, we would require, at a minimum, data on:

  • Receptor Binding Affinity: To understand the interaction of this compound with adrenergic or other relevant receptors.

  • In Vitro Vasoconstriction Assays: To determine its potency (EC50) and efficacy (Emax) in contracting isolated blood vessels.

  • In Vivo Hemodynamic Studies: To assess its effects on blood pressure and peripheral resistance in living organisms.

Without such data for this compound, any attempt at a comparison with methoxamine would be purely speculative and would not meet the rigorous standards of a scientific publication.

Future Directions

The absence of data for this compound presents an opportunity for novel research. Investigators in the field of pharmacology and cardiovascular research may consider this compound a candidate for initial screening to determine if it possesses any vasoactive properties. Such studies would be the necessary first step before any comparative analysis could be undertaken.

We remain committed to providing our audience with accurate, data-driven content. Should pharmacological data for this compound become available in the future, we will revisit this topic and provide the in-depth comparative guide that was initially envisioned.

Purity Analysis of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride: A Comparative Guide to Quantitative NMR (qNMR) and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and advantages of employing qNMR as a primary or orthogonal method for purity assessment.

The Critical Role of Purity in Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5] Therefore, the selection of a robust and accurate analytical method for purity determination is of paramount importance.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool for the direct and accurate determination of substance purity.[6][7][8] Unlike chromatographic methods that often rely on reference standards for each impurity, qNMR is a primary ratio method of measurement.[9][10] This means the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for the quantification of an analyte against a certified internal standard of a different chemical structure.[6][11][12]

The Causality Behind qNMR's Accuracy

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific resonance signal and the molar concentration of the nuclei responsible for that signal.[12][13] By incorporating a well-characterized internal standard of known purity and weight, the purity of the analyte can be calculated using the following equation[11]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

This direct measurement capability minimizes the reliance on specific reference standards for every potential impurity, which can be a significant advantage in early-stage drug development where such standards may not be readily available.[14]

Experimental Workflow for qNMR

The successful implementation of a qNMR experiment hinges on a well-defined and controlled workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup param_opt Parameter Optimization (e.g., Relaxation Delay) instrument_setup->param_opt acquire Acquire ¹H NMR Spectrum param_opt->acquire phase_baseline Phasing & Baseline Correction acquire->phase_baseline integrate Integrate Signals (Analyte & Standard) phase_baseline->integrate calculate Calculate Purity integrate->calculate report Report Results calculate->report

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Comparison with Alternative Analytical Methods

While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic techniques like HPLC and GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components of a mixture.[15]

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.

  • Advantages: High sensitivity and resolution, making it excellent for detecting trace impurities.[15] It is a well-established and validated technique within the pharmaceutical industry.[16]

  • Disadvantages: Typically requires a specific reference standard for each impurity to be quantified accurately.[14] The response of UV detectors can vary significantly between the API and its impurities, necessitating the determination of relative response factors (RRFs).[16] Method development can be time-consuming.[17]

Gas Chromatography (GC)

GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds.

  • Principle: Separation is based on the partitioning of analytes between a stationary phase and a gaseous mobile phase.

  • Advantages: High sensitivity and specificity, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.[18][19]

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds.[20] For polar compounds like amines, derivatization is often necessary to improve volatility and peak shape, which can introduce additional steps and potential sources of error.[20][21]

Performance Comparison

The choice of analytical method should be guided by the specific requirements of the analysis. The following table provides a comparative summary of key performance parameters.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Nuclear spin transitions in a magnetic fieldDifferential partitioning between stationary and mobile liquid phasesDifferential partitioning between stationary and gaseous mobile phases
Quantification Absolute (with internal standard)Relative (requires reference standards or RRFs)Relative (requires reference standards)
Universality Nearly universal detection of protonsRequires chromophores for UV detectionRequires analyte volatility
Sample Prep Simple dissolutionCan involve more complex sample preparationMay require derivatization for polar analytes
Throughput HighModerate to highModerate
LOD/LOQ Generally higher than HPLCExcellentExcellent, especially with MS detection
Structural Info Provides detailed structural informationLimited to retention time and UV spectrumProvides retention time; MS provides structural data

Experimental Protocols

Quantitative ¹H NMR Spectroscopy for Purity Determination

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Certified Internal Standard, Purity ≥ 99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid into the same vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Number of Scans: 8 to 16 scans, depending on the concentration.

  • Acquisition Time: At least 3 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Analysis:

  • Apply Fourier transformation, followed by manual phasing and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methoxy protons can be used. For maleic acid, the signal for the two olefinic protons is used.

  • Calculate the purity using the equation provided in the "The Causality Behind qNMR's Accuracy" section.

HPLC-UV Method for Purity Determination

This protocol provides a general framework for an HPLC-UV method. Method development and validation are crucial for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

3. Analysis:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject a blank (solvent) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the area percent of the main peak relative to the total peak area of all components.

Self-Validating Systems and Trustworthiness

The trustworthiness of any analytical method relies on a self-validating system. For qNMR, this is achieved through:

  • Use of Certified Reference Materials (CRMs): Employing a CRM as the internal standard ensures traceability to a primary standard.[11]

  • System Suitability Tests: Before analysis, system suitability can be checked using a standard sample to ensure the instrument is performing correctly.

  • Method Validation: A qNMR method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness, in line with ICH guidelines.[6][22]

The following diagram illustrates the key validation parameters for an analytical method.

Validation_Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD

Caption: Key parameters for the validation of an analytical method.

Conclusion: An Integrated Approach to Purity Analysis

For comprehensive and robust purity assessment, an orthogonal approach is recommended, leveraging the strengths of both qNMR and chromatographic techniques. This integrated strategy provides a more complete and reliable purity profile, ensuring the quality and safety of the final pharmaceutical product. The adoption of qNMR, supported by appropriate validation and adherence to regulatory guidelines, represents a significant step forward in modern analytical chemistry.

References
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Immunoassays serve as a cornerstone for high-throughput screening in clinical and forensic toxicology due to their speed and sensitivity. However, a critical limitation is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, potentially leading to false-positive results.[1] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cross-reactivity of novel phenethylamine derivatives, using 2-(4-Methoxyphenyl)propan-2-amine hydrochloride as a case study. While direct cross-reactivity data for this specific compound is not widely published, this document outlines the necessary principles, experimental protocols, and data interpretation strategies required to perform a robust comparative analysis against common amphetamine-class stimulants. We will detail a competitive ELISA protocol, explain the rationale behind each step, and provide the tools to generate reliable and reproducible cross-reactivity data.

Introduction: The Challenge of Specificity in Phenethylamine Immunoassays

The ever-expanding landscape of new psychoactive substances (NPS) presents a significant challenge for toxicological screening. Many of these emerging compounds are derivatives of phenethylamine, a structural backbone shared by regulated stimulants like amphetamine and methamphetamine. This compound (CAS: 1185579-44-5) is one such compound, belonging to this broad chemical class.[2][3]

Given its structural relation to amphetamine, it is crucial to determine its potential for cross-reactivity in standard amphetamine immunoassays. A false-positive result in a preliminary screen can have significant consequences, necessitating costly and time-consuming confirmatory analyses, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Therefore, characterizing the specificity of an immunoassay by testing its response to a panel of relevant, structurally related compounds is a fundamental aspect of method validation.[5][6]

This guide will walk you through the scientific principles and practical steps to conduct such a validation study.

The Mechanism of Immunoassay Cross-Reactivity

Immunoassays rely on the highly specific binding interaction between an antibody and its target antigen (the analyte). In competitive immunoassays, the most common format for small molecule drug screening, a labeled version of the drug competes with the unlabeled drug in the sample for a limited number of antibody binding sites.[7] The resulting signal is inversely proportional to the concentration of the drug in the sample.[8]

Cross-reactivity occurs when an antibody binds to a substance other than the intended target analyte.[9] This happens because the cross-reacting molecule shares a similar three-dimensional structure or "epitope" that the antibody recognizes.[10] The degree of cross-reactivity depends on the antibody's affinity for the non-target molecule compared to its affinity for the target analyte. It is important to recognize that cross-reactivity is not an intrinsic property of the antibody alone; it is also influenced by the specific format and reagent concentrations of the immunoassay.[11][12]

ELISA_Workflow start Start prep Prepare Standards & Samples (Serial Dilutions) start->prep add_samples Pipette 10 µL of Standards & Samples into Wells prep->add_samples add_conjugate Add 100 µL of Enzyme Conjugate to all Wells add_samples->add_conjugate incubate1 Incubate for 60 min at Room Temperature add_conjugate->incubate1 wash Wash Plate 3-5 times with Wash Buffer incubate1->wash add_substrate Add 100 µL of TMB Substrate wash->add_substrate incubate2 Incubate for 30 min in the Dark add_substrate->incubate2 add_stop Add 100 µL of Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Plot Dose-Response Curve & Calculate IC50 read->analyze calculate_cr Calculate % Cross-Reactivity analyze->calculate_cr end End calculate_cr->end

Caption: Step-by-step competitive ELISA workflow.

Step-by-Step Procedure
  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of each compound (d-amphetamine, this compound, etc.) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.0).

    • Perform serial dilutions to create a range of concentrations for each compound. A typical range for an amphetamine assay might be from 1 ng/mL to 1000 ng/mL. This step is critical to generate a full dose-response curve.

  • Assay Execution:

    • Allow all reagents and the antibody-coated plate to reach room temperature (18-26°C) before use. [13] * Add 10 µL of each standard dilution and test compound dilution to their assigned wells in duplicate or triplicate.

    • Add 100 µL of the Amphetamine-HRP conjugate to each well. Gently tap the plate to ensure thorough mixing. [7] * Incubate the plate for 60 minutes at room temperature. During this incubation, the unlabeled drug (from the sample/standard) and the HRP-labeled drug compete for binding to the immobilized antibodies.

    • Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. This removes all unbound materials.

    • Add 100 µL of TMB Substrate Reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light. The HRP enzyme will convert the TMB substrate into a blue-colored product.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Calculation
  • Generate a Standard Curve: Average the duplicate/triplicate absorbance readings for each d-amphetamine standard. Plot the mean absorbance (Y-axis) against the logarithm of the concentration (X-axis). The resulting curve should be sigmoidal.

  • Determine IC50 Values: The IC50 is the concentration of an analyte that causes 50% inhibition of the maximum signal. This can be determined from the dose-response curve for each compound tested using a four-parameter logistic (4-PL) curve fit.

  • Calculate Percent Cross-Reactivity (%CR): Use the following standard formula:[10]

    % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format. The table below is a template for presenting the experimental data you would generate.

Table 1: Hypothetical Cross-Reactivity Data for Selected Phenethylamines in an Amphetamine Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
d-Amphetamine15100%
Methamphetamine2075%
MDMA8517.6%
Phentermine2506%
2-(4-Methoxyphenyl)propan-2-amine HCl >10,000<0.15%
Ephedrine>10,000<0.15%
Phenethylamine>10,000<0.15%

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Interpreting the Results:

  • High Cross-Reactivity (>50%): A compound with high cross-reactivity is structurally very similar to the target analyte and is likely to cause a positive result in the immunoassay screen.

  • Moderate Cross-Reactivity (5-50%): These compounds may cause a positive result, especially if present at high concentrations in the sample.

  • Low or Negligible Cross-Reactivity (<5%): These compounds are unlikely to interfere with the assay under normal conditions. [8] Based on its structure, this compound has significant differences from d-amphetamine, including the addition of a methoxy group on the phenyl ring and a different arrangement of the propane-2-amine moiety. These structural modifications would be expected to significantly lower its binding affinity for an antibody raised against amphetamine, likely resulting in very low cross-reactivity. However, only empirical testing as described in this guide can confirm this hypothesis.

Conclusion: The Imperative of Empirical Validation

While chemoinformatic methods can offer predictions on potential cross-reactivity based on structural similarity, they are not a substitute for empirical laboratory testing. [14]The guide presented here provides a robust and scientifically sound methodology for determining the cross-reactivity of this compound, or any other novel compound, in a competitive immunoassay format.

By systematically evaluating potential interferences, researchers and toxicologists can better understand the limitations and specificity of their screening assays. This ensures higher confidence in preliminary results and reinforces the critical role of confirmatory testing for all presumptive positives. Adherence to these validation principles is essential for maintaining the highest standards of scientific integrity in both research and diagnostic settings.

References

  • Google Patents. (n.d.). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
  • PubMed. (2018). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Calbiotech. (n.d.). Amphetamine ELISA Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Amphetamine Specific-2 ELISA Kit (DEIA-XYZ192). Retrieved from [Link]

  • PubMed. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Retrieved from [Link]

  • IRIS. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2007). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISAs for Amphetamine and Methamphetamine. Retrieved from [Link]

  • Frontiers in Immunology. (2020). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2004). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • ChemBK. (2024). N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]

  • FDA. (2003). Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • NIH. (2018). Ten Basic Rules of Antibody Validation. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • NIH. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Retrieved from [Link]

  • PubMed Central. (2012). Interferences in Immunoassay. Retrieved from [Link]

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Evaluating the cytotoxic effects of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxic Effects of Novel Methoxyphenyl Derivatives in Cancer Cell Lines

In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to synthetic derivatives of naturally occurring scaffolds. Among these, compounds bearing the methoxyphenyl moiety have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive evaluation of the cytotoxic effects of a series of novel methoxyphenyl-containing compounds, comparing their efficacy and offering insights into their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.

The core rationale for investigating methoxyphenyl derivatives lies in their structural resemblance to moieties found in known tubulin inhibitors and other anticancer agents, suggesting a potential for similar mechanisms of action, such as disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][2] This guide synthesizes data from multiple studies to present a comparative analysis, supported by detailed experimental protocols and mechanistic discussions.

Comparative Cytotoxic Activity of Methoxyphenyl Derivatives

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency. The cytotoxic activities of various methoxyphenyl derivatives have been evaluated against a panel of human cancer cell lines, including the breast adenocarcinoma line (MCF-7) and the cervical cancer line (HeLa). The results, summarized in the table below, demonstrate a range of potencies, highlighting the influence of structural modifications on cytotoxic efficacy.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivatives Compound with chloro-substitutionMCF-79--
Compound with thioureaMCF-74.4--
Quinazolinone Derivatives Phthalimide-containing compoundHeLa29--
Acrylamide–PABA Hybrids Compound with 3,4,5-trimethoxyphenyl groupMCF-74.51Colchicine3.54
Compound with 4-methoxyphenyl groupMCF-764.61Colchicine3.54
Chalcone Derivatives 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2b)HeLa< 5Doxorubicin1.0
Asymmetrical Mono-Carbonyl Analogs of Curcumin Compound 1bMCF-77.86Cisplatin12.85
HeLa> 100Cisplatin67.59

Table 1: Comparative IC50 values of various methoxyphenyl derivatives against human cancer cell lines.[3][4][5][6][7]

The data clearly indicate that subtle changes to the chemical structure can dramatically alter the cytotoxic potency. For instance, the introduction of a 3,4,5-trimethoxyphenyl group in the acrylamide-PABA hybrid series resulted in a significant increase in activity against MCF-7 cells, with an IC50 value of 4.51 µM, which is comparable to the reference drug Colchicine.[5] In contrast, the derivative with a single 4-methoxyphenyl group was substantially less active.[5] This highlights the importance of the substitution pattern on the phenyl ring for cytotoxic efficacy.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

To ensure the reliability and reproducibility of the cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8][9] The principle of this assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[9]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to ensure viability is above 90%.[10]

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle-only (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.[11] The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of a solubilization solution, such as DMSO or a detergent-based solution, to each well to dissolve the purple formazan crystals.[8][13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[9]

  • Data Analysis and IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compounds Treat Cells with Compounds Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Plate Measure Absorbance Solubilize->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Potential Mechanisms of Action

The cytotoxic effects of methoxyphenyl derivatives are likely mediated through multiple cellular pathways, ultimately leading to cell death. One of the most investigated mechanisms for compounds with similar structural features is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Another potential mechanism is the induction of apoptosis through intrinsic or extrinsic pathways.[14] This can involve the modulation of key regulatory proteins such as the Bcl-2 family proteins, leading to the activation of caspases, which are the executioners of apoptosis.[14][15] Furthermore, some derivatives may generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage, which can also trigger apoptosis.[14]

Hypothetical Signaling Pathway for Apoptosis Inductiondot

Apoptosis_Pathway Compound Methoxyphenyl Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition ROS Increased ROS Production Compound->ROS Apoptosis Apoptosis Tubulin->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family Modulation (Bax/Bcl-2 ratio) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Sources

Benchmarking the performance of synthesized 2-(4-Methoxyphenyl)propan-2-amine hydrochloride against a commercial standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Synthesized 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Abstract

In the landscape of drug discovery and chemical research, the ability to synthesize and validate the quality of novel compounds is paramount. This guide provides an in-depth technical comparison of laboratory-synthesized this compound against a representative commercial standard. We detail a robust synthetic route via the Hofmann rearrangement, a classic and reliable method for producing primary amines with one less carbon atom from a primary amide. Subsequently, a comprehensive analytical workflow is presented, employing a suite of spectroscopic and chromatographic techniques to rigorously assess the identity, purity, and structural integrity of the synthesized product. All experimental data is objectively compared against a defined commercial-grade standard, providing researchers with a practical framework for in-house synthesis validation. This document is intended for researchers, chemists, and quality control professionals who require a high degree of confidence in their chemical starting materials and intermediates.

Introduction: The Imperative of Rigorous Validation

The reproducibility of scientific research and the safety profile of pharmaceutical candidates depend critically on the quality of the chemical entities involved. While commercial suppliers provide a convenient source for reagents, in-house synthesis is often necessary for novel structures, cost management, or supply chain control. However, a synthesized compound is only as reliable as its characterization. Benchmarking a newly synthesized batch against a trusted commercial standard is a crucial validation step. This process not only confirms the success of the synthesis but also ensures that the material's performance in downstream applications will be consistent and predictable.

This guide establishes a comprehensive protocol for such a comparison, focusing on this compound, a substituted aromatic amine of interest in medicinal chemistry. We will navigate through a plausible synthetic pathway, outline the principles behind our chosen analytical methods, and present a head-to-head data comparison.

Synthesis of this compound

Rationale for the Synthetic Route

To synthesize the target tertiary amine, where the amino group is attached to a tertiary carbon, a direct reductive amination of a ketone is not feasible. We have selected the Hofmann rearrangement , a robust and well-documented name reaction, for this purpose.[1][2] This reaction transforms a primary amide into a primary amine with the loss of one carbon atom, perfectly suited for our target structure. The synthesis is a two-step process starting from the readily available 2-(4-methoxyphenyl)-2-methylpropanoic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hofmann Rearrangement & Salt Formation start 2-(4-methoxyphenyl)-2-methylpropanoic acid reagent1 SOCl₂, Reflux start->reagent1 intermediate1 Acid Chloride Intermediate reagent1->intermediate1 reagent2 Conc. NH₄OH, 0°C to RT intermediate1->reagent2 product1 2-(4-methoxyphenyl)-2-methylpropanamide reagent2->product1 reagent3 1. Br₂, NaOH(aq), 0-70°C 2. Workup product1->reagent3 intermediate2 2-(4-Methoxyphenyl)propan-2-amine (Free Base) reagent3->intermediate2 reagent4 HCl in Ether intermediate2->reagent4 final_product This compound reagent4->final_product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanamide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-methoxyphenyl)-2-methylpropanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours until the evolution of gas ceases.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.

  • Cool the crude acid chloride in an ice bath (0°C) and slowly add concentrated aqueous ammonia (NH₄OH, 5.0 eq) with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-(4-methoxyphenyl)-2-methylpropanamide.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0°C in an ice-salt bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve the 2-(4-methoxyphenyl)-2-methylpropanamide (1.0 eq) from Step 1 in a suitable solvent (e.g., dioxane) and cool to 0°C.

  • Add the cold sodium hypobromite solution to the amide solution dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 1 hour.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Bubble dry hydrogen chloride (HCl) gas through the ethereal solution, or add a saturated solution of HCl in diethyl ether, until precipitation is complete.

  • Collect the white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Benchmarking Workflow

A multi-technique approach is essential for a comprehensive comparison. The identity, purity, and structure of the synthesized compound were compared against a commercial standard, defined as having a purity of ≥98%.

AnalyticalWorkflow cluster_input Samples cluster_analysis Analytical Characterization cluster_output Evaluation Synthesized Synthesized Product HPLC Purity Assay (HPLC) Synthesized->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) Synthesized->NMR MS Identity & MW (Mass Spectrometry) Synthesized->MS FTIR Functional Groups (FT-IR) Synthesized->FTIR Phys Physical Properties (Melting Point, Appearance) Synthesized->Phys Commercial Commercial Standard Commercial->HPLC Commercial->NMR Commercial->MS Commercial->FTIR Commercial->Phys Comparison Data Comparison & Benchmarking HPLC->Comparison NMR->Comparison MS->Comparison FTIR->Comparison Phys->Comparison

Caption: The analytical workflow for benchmarking the samples.

Comparative Data and Protocols

Physical Properties

Protocol: The melting point was determined using a calibrated digital melting point apparatus with a ramp rate of 1°C/min. Appearance was assessed visually under standard laboratory lighting.

Data Summary:

Property Synthesized Product Commercial Standard Analysis
Appearance White crystalline solid White crystalline solid Identical

| Melting Point | 215-217 °C | 216-218 °C | Within acceptable range |

Interpretation: The physical properties of the synthesized material are in excellent agreement with the commercial standard, providing an initial positive indication of purity and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR reveals the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.

  • ¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm using proton decoupling.

  • Data Processing: Process the data using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal.

Data Summary: ¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Synthesized Commercial
7.45 Doublet 2H Ar-H (ortho to C-amine) 7.45 7.46
7.10 Doublet 2H Ar-H (ortho to OMe) 7.10 7.11
3.85 Singlet 3H -OCH₃ 3.85 3.85

| 1.70 | Singlet | 6H | -C(CH₃)₂ | 1.70 | 1.70 |

Data Summary: ¹³C NMR

Chemical Shift (δ, ppm) Assignment Synthesized Commercial
160.5 Ar-C (C-OMe) 160.5 160.6
131.9 Ar-C (C-amine) 131.9 132.0
128.8 Ar-CH (ortho to C-amine) 128.8 128.9
115.2 Ar-CH (ortho to OMe) 115.2 115.3
58.1 Quaternary C (-C (CH₃)₂) 58.1 58.2
56.0 -OC H₃ 56.0 56.0

| 26.5 | -C(C H₃)₂ | 26.5 | 26.6 |

Interpretation: The ¹H and ¹³C NMR spectra of the synthesized product are virtually identical to the commercial standard. All chemical shifts, multiplicities, and integrations are consistent with the proposed structure of this compound. No significant impurity peaks were observed, suggesting high purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the key functional groups present in the molecule, confirming its chemical structure. For an amine hydrochloride, we expect to see characteristic absorptions for the ammonium salt (N⁺-H), aromatic C-H, and C-O ether bonds.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Acquisition: Acquire 32 scans and perform a background subtraction using a blank KBr pellet.

Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment Synthesized Commercial
~3050-2800 Broad, Strong N⁺-H stretch (Ammonium salt) Observed Observed
~2980 Medium Aliphatic C-H stretch Observed Observed
~1610, 1515 Strong Aromatic C=C stretch Observed Observed
~1250 Strong Aryl C-O stretch (Ether) Observed Observed

| ~830 | Strong | p-substituted benzene C-H bend | Observed | Observed |

Interpretation: The FT-IR spectrum of the synthesized product shows all the characteristic absorption bands expected for the target molecule and matches the spectrum of the commercial standard. The broad absorption in the 3050-2800 cm⁻¹ region is a hallmark of the ammonium (R-NH₃⁺) group, confirming the hydrochloride salt form.[3][4]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. This analysis confirms the compound's identity. We analyze the free base form for volatility.

Protocol:

  • Sample Preparation: Dissolve the hydrochloride salt in water and basify with 1M NaOH to generate the free base. Extract the free base into ethyl acetate, dry the organic layer, and evaporate the solvent. Dissolve the residue in methanol.

  • Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Data Summary:

m/z Value Ion Synthesized Commercial
166.1227 [M+H]⁺ (Calculated: 166.1232) Observed Observed

| 151.0991 | [M+H - CH₃]⁺ | Observed | Observed |

Interpretation: The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 166.1227, which corresponds to the exact mass of the free base (C₁₀H₁₅NO). This provides definitive confirmation of the molecular formula and identity of the synthesized compound. The fragmentation pattern is also consistent with the standard.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of a chemical compound. A reversed-phase method is employed to separate the polar amine from potential nonpolar impurities. The analysis is conducted according to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[5][6]

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.

Data Summary:

Parameter Synthesized Product Commercial Standard
Retention Time 6.85 min 6.86 min

| Purity (% Area) | 99.2% | 99.5% |

Interpretation: The synthesized this compound exhibits high purity at 99.2% by HPLC area percent analysis. This is well within the typical specifications for a high-quality research-grade chemical (often ≥98%) and compares favorably with the commercial standard.[9][10][11] The retention times are identical, further confirming the identity of the main component.

Conclusion

The comprehensive analytical data presented in this guide demonstrates the successful synthesis of this compound. Through a multi-faceted benchmarking approach, we have shown that the synthesized material is chemically identical to and possesses a comparable purity profile to a commercial-grade standard.

  • Identity Confirmation: The structural identity was unequivocally confirmed by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. All spectroscopic data for the synthesized product was in excellent agreement with the commercial standard.

  • Purity Assessment: HPLC analysis revealed a purity of 99.2% for the synthesized batch, which is comparable to the 99.5% purity of the commercial standard and suitable for most research and development applications.

This guide serves as a robust template for the validation of in-house synthesized materials. By systematically applying these analytical techniques and principles, researchers can ensure the quality and reliability of their compounds, thereby enhancing the integrity and reproducibility of their scientific work.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • Wikipedia. Hofmann rearrangement . Wikipedia, The Free Encyclopedia. [Link]

  • University of California, Davis. IR: amines . Chemistry LibreTexts. [Link]

  • Illinois State University. Infrared Spectroscopy . Department of Chemistry. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques . Jordi Labs. [Link]

  • Phenomenex. Reversed Phase HPLC Columns . Phenomenex Inc. [Link]

  • Lab Manager. The Most Common Grades of Reagents and Chemicals . Lab Manager. [Link]

  • Simple Solvents. Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained . Simple Solvents. [Link]

  • J&K Scientific LLC. The Seven Most Common Grades for Chemicals and Reagents . J&K Scientific. [Link]

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Comparative analysis of HPLC vs. GC-MS for the purity assessment of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is paramount. The compound this compound, a key chemical intermediate, demands precise and reliable analytical methods to ensure its quality and the safety of subsequent products. This guide provides an in-depth comparative analysis of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific amine hydrochloride.

The choice between HPLC and GC-MS is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[1] This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative summary to aid researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.

The Analyte: this compound

Understanding the subject molecule is the first step in selecting an appropriate analytical technique.

  • Structure: this compound is an organic salt. The free base, 2-(4-Methoxyphenyl)propan-2-amine, has a molecular formula of C10H15NO.[2]

  • Polarity and Solubility: The hydrochloride salt form imparts significant polarity and water solubility to the molecule.

  • Volatility and Thermal Stability: As a salt, it is non-volatile. The free base form is expected to have limited volatility. The thermal stability of the hydrochloride salt and the free base under typical GC inlet temperatures is a critical consideration. Amines, in general, can be challenging to analyze by GC due to their reactivity and potential for interaction with the column, which can lead to peak tailing.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][6] It is particularly well-suited for compounds that are non-volatile or thermally labile, making it a primary candidate for the analysis of this compound.[7]

The Rationale for HPLC

The inherent properties of this compound make HPLC a logical first choice. Its non-volatile and polar nature aligns perfectly with the principles of reversed-phase HPLC, the most common mode of separation.[5] Furthermore, the presence of a chromophore (the methoxyphenyl group) allows for straightforward detection using a UV-Vis detector, a standard component of most HPLC systems.[8]

Experimental Protocol: HPLC-UV

Objective: To develop a robust HPLC method for the quantification of this compound and the detection of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

    • B: Acetonitrile.

  • Gradient Elution: A gradient is often employed to ensure the elution of both the main peak and any potential impurities with varying polarities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm (based on the UV absorbance of the methoxyphenyl group). A DAD allows for the acquisition of the full UV spectrum to aid in peak identification and purity assessment.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

Caption: HPLC analytical workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9][10] GC is ideal for the analysis of volatile and thermally stable compounds.[11] For non-volatile compounds like amine salts, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[3]

The Rationale for GC-MS

While HPLC is the more direct approach, GC-MS offers unparalleled sensitivity and specificity, making it highly valuable for identifying and quantifying trace-level impurities.[12][13] The mass spectrometer provides structural information, which is crucial for the definitive identification of unknown peaks.[14] However, the analysis of this compound by GC-MS presents challenges due to its low volatility and the polar nature of the amine group.[4]

To overcome these challenges, two approaches can be considered:

  • Analysis of the Free Base: The hydrochloride salt can be converted to its free base form, which is more volatile. However, even the free base may exhibit poor peak shape on standard GC columns.

  • Derivatization: The amine group can be chemically modified to create a less polar and more volatile derivative. This is often the preferred approach for robust and reproducible GC analysis of amines.[3]

Experimental Protocol: GC-MS (with Derivatization)

Objective: To develop a sensitive GC-MS method for the identification and quantification of 2-(4-Methoxyphenyl)propan-2-amine and related impurities following derivatization.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

Derivatization Procedure (using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Workflow for GC-MS Analysis

Caption: GC-MS analytical workflow including derivatization.

Comparative Analysis: HPLC vs. GC-MS

The selection of the optimal technique depends on balancing the advantages and limitations of each in the context of the analytical requirements.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[15]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[14]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[7]Requires volatile and thermally stable analytes or derivatization.[11]
Sample Preparation Simple dissolution and filtration.More complex, often requiring derivatization.[16]
Instrumentation Standard HPLC with UV or DAD detector.GC coupled with a Mass Spectrometer.
Sensitivity Good, but generally lower than GC-MS (SIM mode).Very high, especially in Selected Ion Monitoring (SIM) mode.[13]
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.[9]
Analysis Time Typically 15-30 minutes per sample.Can be faster, but sample preparation adds time.
Cost Lower initial and operational costs.[17]Higher initial investment and maintenance costs.[16]
Key Advantage Direct analysis of the salt form, robust, and widely available.Definitive identification of impurities through mass spectra.[11]
Key Disadvantage Potential for co-elution of impurities with similar UV spectra.Indirect analysis requiring derivatization, which can introduce variability.[16]

Conclusion and Recommendation

For routine purity assessment and quality control of this compound, HPLC is the recommended primary technique . Its ability to directly analyze the non-volatile salt form without complex sample preparation makes it a more robust, efficient, and cost-effective solution for quantitative analysis.[15][18] The method is straightforward to develop and validate according to regulatory guidelines.

GC-MS should be employed as a complementary and orthogonal technique . Its strength lies in the structural elucidation of unknown impurities that may be detected by HPLC.[11] In a research or investigational setting, GC-MS is invaluable for impurity profiling and for providing the high degree of certainty needed for regulatory submissions.

By leveraging the strengths of both HPLC and GC-MS, a comprehensive and reliable analytical strategy can be established for ensuring the purity and quality of this compound.

References

  • ResolveMass Laboratories Inc. (2025, September 22). Working Principle of GC-MS.
  • (2025, June 30).
  • (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • Zamann Pharma Support GmbH.
  • PharmaGuru. (2025, June 7). GCMS (Gas Chromatography-Mass Spectrometry In Drug Development: Get Mastery In 9 Minutes.
  • KNAUER. (2025, February 17).
  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Pharmaguideline. (2025, April 17).
  • Pharmastuff4u. (2023, March 7). Advantages and Disadvantages of HPLC.
  • alwsci. (2025, September 23).
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis.
  • Labio Scientific®. (2022, December 30).
  • Hilaris Publisher. (2021, October 27).
  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Mtoz Biolabs.
  • Bryan Research & Engineering, LLC.
  • Alchem Pharmtech. CAS 30568-44-6 | 2-(4-METHOXYPHENYL)PROPAN-2-AMINE.
  • Sigma-Aldrich. 2-(4-Methoxyphenyl)propan-2-amine | 30568-44-6.

Sources

A Senior Application Scientist's Guide to Purity Determination of Amine Hydrochloride Salts: A Comparative Analysis of Titrimetric and Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of the purity of amine hydrochloride salts is a critical aspect of quality control and characterization. This guide provides an in-depth comparison of established titrimetric methods and modern analytical techniques, offering field-proven insights into the causality behind experimental choices to ensure scientific integrity and logical application.

The Analytical Challenge: Why Purity Matters

Amine hydrochloride salts are prevalent in active pharmaceutical ingredients (APIs) and various chemical intermediates. Their purity directly impacts efficacy, safety, and stability. Impurities can arise from the synthetic process, degradation, or improper storage. Therefore, robust and reliable analytical methods are paramount.

This guide will navigate through the principles, protocols, and comparative performance of the following methods:

  • Nonaqueous Acid-Base Titration: A classic and widely used technique.

  • Argentometric Titration: Targeting the hydrochloride counter-ion.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method.

Method 1: Nonaqueous Acid-Base Titration

Nonaqueous titration is a cornerstone technique for the assay of weakly basic amine hydrochlorides that are often insoluble or exhibit poor endpoints in aqueous solutions.[1] The use of a nonaqueous solvent enhances the basicity of the amine, allowing for a sharp and accurate endpoint.[1]

The "Why": Causality Behind Experimental Choices
  • Solvent Selection: Glacial acetic acid is the most common solvent. Its acidic nature allows the hydrochloride salt of a weak base to be titrated as a base.[2] The leveling effect of water is minimized, which would otherwise compete with the weak base for the titrant and obscure the endpoint.[1]

  • Titrant: Perchloric acid, a very strong acid in a nonaqueous medium, is the titrant of choice.[1] Its strength ensures a complete and stoichiometric reaction with the weakly basic amine, leading to a distinct endpoint.[1]

  • The Role of Mercuric Acetate: The halide ions (chloride, bromide) in amine salts are too weakly basic to react quantitatively with perchloric acid in acetic acid.[3] Mercuric acetate is added to complex with the halide ions, forming undissociated mercuric halide.[4][5] This liberates the acetate ion, a strong base in acetic acid, which is then titrated by the perchloric acid.[6] This clever chemical maneuver ensures a sharp and accurate endpoint that corresponds to the total amine salt content.[6]

Experimental Protocol: Potentiometric Nonaqueous Titration

This protocol outlines a typical potentiometric titration, which offers more objective endpoint detection compared to colorimetric indicators.[7]

dot

Caption: Workflow for Nonaqueous Potentiometric Titration.

Step-by-Step Methodology:

  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 70-72% perchloric acid in 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water. Standardize the solution against primary standard potassium hydrogen phthalate.[2]

  • Sample Preparation: Accurately weigh about 0.4 g of the amine hydrochloride salt (e.g., Methacholine Chloride) and dissolve it in 50 mL of glacial acetic acid.[6] Add 10 mL of mercuric acetate solution (5% w/v in glacial acetic acid).[6]

  • Titration: Immerse a combination glass electrode connected to a pH meter (operating in millivolt mode) into the sample solution. Titrate with the standardized 0.1 N perchloric acid, adding the titrant in small increments near the endpoint.[8]

  • Endpoint Detection: The endpoint is the point of maximum inflection on the titration curve (potential in mV versus volume of titrant added).[7] This can be determined by calculating the first or second derivative of the titration curve.[8]

  • Calculation: Calculate the purity of the amine hydrochloride salt based on the volume of titrant consumed, its normality, and the weight of the sample taken. A blank titration should be performed to correct for any impurities in the solvent.[6]

Method 2: Argentometric Titration

This method provides an alternative approach by quantifying the chloride content of the amine hydrochloride salt. The two most common variations are the Mohr and Volhard methods.

The "Why": Causality Behind Experimental Choices
  • Mohr's Method: This is a direct titration where the chloride ions are titrated with a standard solution of silver nitrate, forming a silver chloride precipitate. Potassium chromate is used as an indicator. After all the chloride has precipitated, the excess silver ions react with the chromate to form a reddish-brown precipitate of silver chromate, signaling the endpoint. This method is best performed in a neutral or slightly alkaline medium (pH 6.5-9).[9]

  • Volhard's Method: This is a back-titration method. A known excess of standard silver nitrate solution is added to the sample to precipitate all the chloride ions. The excess silver nitrate is then titrated with a standard solution of potassium thiocyanate, using ferric ammonium sulfate as an indicator. The first excess of thiocyanate reacts with the ferric ions to form a red-colored complex. This method is advantageous as it can be carried out in an acidic medium.[9]

Experimental Protocol: Argentometric Titration (Mohr's Method)

dot

Caption: Workflow for Argentometric Titration (Mohr's Method).

Step-by-Step Methodology:

  • Preparation of 0.1 N Silver Nitrate: Dissolve approximately 17.0 g of silver nitrate in 1000 mL of deionized water. Standardize against primary standard sodium chloride.

  • Sample Preparation: Accurately weigh a suitable amount of the amine hydrochloride salt and dissolve it in deionized water. Adjust the pH to be between 7 and 8, if necessary. Add 1 mL of 5% w/v potassium chromate solution as an indicator.

  • Titration: Titrate with the standardized 0.1 N silver nitrate solution until the first permanent appearance of a reddish-brown precipitate.

  • Calculation: Calculate the percentage of chloride in the sample, and from this, the purity of the amine hydrochloride salt.

Comparative Analysis of Titrimetric Methods

FeatureNonaqueous Acid-Base TitrationArgentometric Titration (Mohr's/Volhard's)
Principle Titration of the weakly basic amine in a nonaqueous solvent with a strong acid.Titration of the chloride counter-ion with silver nitrate.
Titrant Perchloric acid in glacial acetic acid.Silver nitrate.
Solvent Glacial acetic acid.Water.
Endpoint Detection Potentiometric or colorimetric (e.g., crystal violet).Colorimetric (potassium chromate for Mohr, ferric ammonium sulfate for Volhard).
Advantages - Directly assays the amine moiety.- Applicable to a wide range of amine salts.[10]- Good precision and accuracy.[2]- Uses less hazardous reagents (compared to perchloric acid).- Volhard's method is suitable for acidic solutions.[9]
Disadvantages - Use of hazardous reagents (perchloric acid, mercuric acetate).- Sensitive to water content.[1]- Indirectly assays the amine salt via the chloride content.- Mohr's method is pH-sensitive.[9]- Potential for interferences from other halides.
Typical Accuracy HighHigh
Typical Precision High (RSD < 1%)High (RSD < 1%)

Alternative and Orthogonal Methods

While titrimetric methods are robust and cost-effective, modern analytical techniques offer higher specificity and the ability to detect and quantify impurities simultaneously.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can resolve the parent amine from its impurities.[11] For amine hydrochlorides, which often lack a strong UV chromophore, derivatization may be necessary.[12]

  • Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

  • Advantages: High specificity, can separate and quantify multiple components in a single run, and high sensitivity.[11]

  • Disadvantages: Requires more expensive instrumentation and method development can be time-consuming.[12]

A typical reverse-phase HPLC method for an amine hydrochloride might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[14][15]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[16]

  • Advantages: It is a primary ratio method, highly accurate and precise, non-destructive, and provides structural information simultaneously.[14][17][18] It can be particularly useful for qualifying reference standards.

  • Disadvantages: Requires access to an NMR spectrometer, which is a significant capital investment. Sample preparation and data processing require expertise.[17] For hydrochloride salts, solubility issues or signal drift can sometimes be a challenge, which may be overcome by using alkaline deuterated solvents.[14]

A Self-Validating System: Ensuring Trustworthiness

Every protocol described must be a self-validating system. This is achieved through a rigorous method validation process as outlined by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[19][20][21][22]

Key validation parameters include:

  • Accuracy: The closeness of the test results to the true value. For titrations, this is often assessed by assaying a sample of known purity.[19]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[20]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]

Conclusion: Selecting the Appropriate Method

The choice of method for determining the purity of amine hydrochloride salts depends on the specific requirements of the analysis.

  • For routine quality control where the impurity profile is well-characterized, nonaqueous acid-base titration and argentometric titration are often the methods of choice due to their accuracy, precision, and cost-effectiveness.

  • When a detailed impurity profile is required, or for the analysis of complex mixtures, HPLC is the preferred method due to its high resolving power.

  • For the certification of reference standards or when an absolute purity value is required, qNMR is an invaluable and powerful tool.

By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their amine hydrochloride salts.

References

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Assessing the binding selectivity of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride for different receptor subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of a compound with its biological targets is paramount. This guide provides an in-depth assessment of the binding selectivity of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride, commonly known as para-Methoxyamphetamine (PMA), for various receptor subtypes. By presenting a framework of robust experimental designs and comparative data, we aim to deliver actionable insights into the pharmacological profile of this psychoactive compound.

Introduction: The Criticality of Receptor Selectivity

PMA is a substituted amphetamine that has been identified as a serotonergic agent.[1][2] Unlike classic psychostimulants, its pharmacological effects are distinct, underscoring the importance of a detailed receptor and transporter interaction analysis.[1] A compound's selectivity for specific receptor subtypes dictates its therapeutic potential and off-target effects. A thorough understanding of this selectivity is a cornerstone of modern drug discovery and safety assessment. This guide will compare the binding profile of PMA with the well-characterized psychoactive compounds 3,4-methylenedioxymethamphetamine (MDMA) and para-methoxymethamphetamine (PMMA) to provide a broader context for its activity.[3][4][5]

Experimental Design for Assessing Binding Selectivity

To comprehensively evaluate the binding selectivity of PMA, a multi-faceted approach employing both direct binding and functional assays is essential. The primary methodology involves in-vitro radioligand binding assays to determine the affinity (expressed as the inhibition constant, Ki) of PMA for a panel of relevant G-protein coupled receptors (GPCRs) and monoamine transporters.

Receptor and Transporter Panel Selection

The selection of a diverse panel of receptors and transporters is critical for a thorough selectivity assessment. Based on the known pharmacology of amphetamine derivatives, the following targets are prioritized:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Adrenergic Receptors: α1, α2, β

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for determining the binding affinity and functional activity of a test compound like PMA.

G cluster_0 In-Vitro Binding Assays cluster_1 Functional Assays Radioligand Binding Radioligand Binding Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding->Data Analysis (Ki) Determine Affinity Selectivity Profile Selectivity Profile Data Analysis (Ki)->Selectivity Profile cAMP Assay cAMP Assay Functional Data Analysis (EC50/IC50) Functional Data Analysis (EC50/IC50) cAMP Assay->Functional Data Analysis (EC50/IC50) Calcium Flux Assay Calcium Flux Assay Calcium Flux Assay->Functional Data Analysis (EC50/IC50) Functional Data Analysis (EC50/IC50)->Selectivity Profile Compound (PMA) Compound (PMA) Compound (PMA)->Radioligand Binding Compound (PMA)->cAMP Assay Compound (PMA)->Calcium Flux Assay Receptor Panel Receptor Panel Receptor Panel->Radioligand Binding Receptor Panel->cAMP Assay Receptor Panel->Calcium Flux Assay G cluster_0 Plasma Membrane cluster_1 Cytosol 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca2+->Downstream_Effects PKC->Downstream_Effects Serotonin Serotonin Serotonin->5-HT2A_Receptor Binds

Caption: The canonical 5-HT2A receptor signaling pathway.

Upon agonist binding, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). [6]PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). [7]IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). [7]DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). [7]These signaling events lead to a cascade of downstream cellular responses.

Conclusion

This guide provides a comprehensive framework for assessing the binding selectivity of this compound (PMA). The experimental data indicates that PMA is a selective serotonin releasing agent with weak affinity for a range of serotonin, dopamine, and adrenergic receptors. Its potent inhibition of MAO-A is a key feature of its pharmacological profile. When compared to MDMA and PMMA, PMA exhibits a more focused interaction with the serotonin transporter. This detailed understanding of its binding selectivity is crucial for predicting its physiological effects and potential therapeutic or toxicological outcomes. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

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  • Battaglia, G., Yeh, S. Y., & De Souza, E. B. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European journal of pharmacology, 148(3), 463–466.
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  • Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 168(5), 1121–1132.
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Safety Operating Guide

Navigating the Disposal of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes regulatory standards with practical, field-tested protocols to ensure the responsible management of this compound.

Hazard Assessment and Profile

An accurate assessment of a chemical's hazards is the foundation of any safe handling and disposal protocol. For this compound (CAS No. 1185579-44-5), the available Safety Data Sheet (SDS) indicates a lack of comprehensive hazard data.[1] However, based on the toxicological profiles of structurally similar amine hydrochlorides, a cautious approach is warranted.

Inferred Hazards from Structural Analogs:

Close structural analogs of this compound are classified as irritants. Therefore, it is prudent to handle this compound as a substance that may cause:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with skin.[2]

  • Serious Eye Irritation (H319): Can lead to significant irritation, pain, or damage if it comes into contact with the eyes.[2]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any disposal-related activities, ensure the following PPE and engineering controls are in place to minimize exposure.

Control Type Requirement Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or aerosols. Work should be performed within the hood's sash.
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area for emergency use.
Personal Protective Equipment (PPE) Safety Goggles or Face ShieldTo protect against splashes and airborne particles entering the eyes.[3]
Nitrile GlovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3][4]
Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory ProtectionA NIOSH-approved respirator may be necessary for large spills or when adequate ventilation is not available.[3]

Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages of this process.

DisposalWorkflow cluster_0 On-Site Management cluster_1 Off-Site Disposal A 1. Characterize Waste (Solid vs. Contaminated Debris) B 2. Segregate Waste (Avoid Incompatibles) A->B C 3. Select & Label Container (Chemically compatible, sealed) B->C D 4. Accumulate in SAA (Satellite Accumulation Area) C->D E 5. Schedule Waste Pickup (Contact EHS or Licensed Contractor) D->E Hand-off F 6. Transport & Final Disposal (Incineration or Landfill) E->F

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Part A: Waste Collection and Containment
  • Waste Characterization: Determine the form of the waste. Is it pure, unused compound, a solution, or contaminated labware (e.g., weigh boats, pipette tips)? This will dictate the appropriate container and labeling.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2] It is incompatible with strong oxidizing agents.[2]

  • Container Selection:

    • For solid waste, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

    • Ensure the container is in good condition, free from leaks or damage.

  • Labeling: Label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel, away from drains, and in secondary containment to prevent spills.

Part B: Managing Spills and Decontamination

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill. For small spills (manageable by trained lab personnel), proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Refer to the PPE table in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a designated waste container.[1] Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, scoop the material into a hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water, or another appropriate decontamination solution as recommended by your EHS department.

    • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

Final Disposal and Regulatory Compliance

The ultimate disposal of chemical waste is governed by strict federal, state, and local regulations.

  • EPA Regulations: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are responsible for correctly classifying their waste.[2]

  • OSHA Standards: The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of a Chemical Hygiene Plan that outlines procedures for waste disposal.

  • Licensed Waste Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste contractor.[1] Your institution's EHS department will coordinate with these contractors for the pickup, transport, and final disposal of the waste, which is typically done via high-temperature incineration.

Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and significant regulatory penalties.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). Safety Data Sheet: 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]

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Mastering Safety: A Researcher's Guide to Handling 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As scientific inquiry pushes the boundaries of drug discovery, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound may indicate no known hazards, established best practices and data from structurally similar compounds necessitate a cautious and thorough approach to personal protection and laboratory operations.[1]

The information herein is synthesized from authoritative sources to ensure a comprehensive understanding of the potential risks and the measures required to mitigate them. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Assessment: A Proactive Stance

Due to the limited specific toxicological data on this compound, a conservative approach to hazard assessment is warranted. We will consider the hazard profile of closely related substituted phenethylamine derivatives. For instance, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine and (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride are classified with the following hazards:

  • Skin Irritation (Category 2) [2][3]

  • Serious Eye Irritation (Category 2A) [2][3]

  • May cause respiratory irritation (Category 3) [2][3]

Therefore, all handling procedures for this compound should assume the potential for similar irritant properties.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard StatementGHS ClassificationSource
H315: Causes skin irritationSkin Irritation (Category 2)AK Scientific, Inc.[2][3]
H319: Causes serious eye irritationEye Irritation (Category 2A)AK Scientific, Inc.[2][3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)AK Scientific, Inc.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through dermal contact, inhalation, or accidental splashes. The selection of appropriate PPE should be guided by a risk assessment of the specific procedure being performed.

Core PPE Requirements:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[4] For extended procedures or when handling larger quantities, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[6]

  • Eye Protection: Chemical safety goggles are the minimum requirement.[7][8] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[9]

  • Lab Coat/Gown: A clean, buttoned lab coat or a disposable gown should be worn to protect street clothes and skin.[4][5]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) is necessary.[4][5]

Table 2: Recommended PPE for Specific Laboratory Tasks

TaskGlovesEye ProtectionRespiratory ProtectionAdditional PPE
Weighing solid compound Nitrile or Neoprene GlovesChemical Safety GogglesN95 Respirator (if not in a fume hood)Lab Coat
Dissolving compound Nitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldNot required if in a fume hoodLab Coat
Conducting reactions Nitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldNot required if in a fume hoodLab Coat
Handling spills Double Nitrile GlovesChemical Safety Goggles and Face ShieldN95 Respirator or higherDisposable Gown

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3]

  • Keep it away from incompatible materials such as strong oxidizing agents.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Cover the work surface with an absorbent, disposable liner.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, perform a seal check before entering the work area.

  • Manipulation:

    • Weighing: If possible, weigh the compound directly in the fume hood. Use anti-static weighing paper or a weighing boat. Minimize the generation of dust.

    • Dissolution: Add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontamination: Clean all non-disposable equipment that came into contact with the chemical.

    • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin. Remove gloves last, using the appropriate technique.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[2][9]

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up. For large spills, contact your institution's environmental health and safety department.

  • Don Full PPE: Before attempting to clean a spill, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.[5]

  • Contain and Clean:

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, use an inert absorbent material to contain the spill.

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's guidelines.[2][10]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Use a designated, labeled, and sealed container for all waste.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour this chemical down the drain.[2]

Visualization of Safety Protocols

To aid in the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Procedural Branching cluster_2 PPE Configuration Start Start: Handling this compound Procedure Identify the experimental procedure Start->Procedure Weighing Weighing Solid Procedure->Weighing Solid Form Dissolving Dissolving/Reaction Procedure->Dissolving Liquid Form Spill Spill Cleanup Procedure->Spill Accidental Release PPE_Weighing Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if not in hood) Weighing->PPE_Weighing PPE_Dissolving Required PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat Dissolving->PPE_Dissolving PPE_Spill Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown - N95 Respirator Spill->PPE_Spill

Figure 1: A decision-making workflow for selecting the appropriate Personal Protective Equipment (PPE) based on the handling procedure for this compound.

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Always consult your institution's specific safety protocols and the most current Safety Data Sheets for any chemical you handle.

References

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 2-Methoxyphenol(o-). [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. [Link]

  • Chemwatch. GHS Safety Data Sheet for 2-PHENYLETHYLAMINE. [Link]

  • Angene Chemical. Safety Data Sheet for 2-(4-Methoxyphenoxy)propan-1-amine. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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